7-Bromobenzo[b]thiophen-2-amine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
7-bromo-1-benzothiophen-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-6-3-1-2-5-4-7(10)11-8(5)6/h1-4H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWOLPUNYIVAGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 7-Bromobenzo[b]thiophen-2-amine
An In-Depth Technical Guide to the Synthesis of 7-Bromobenzo[b]thiophen-2-amine
Abstract
This technical guide provides a comprehensive overview of a robust synthetic route to this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The proposed synthesis is a two-step process commencing with the regioselective synthesis of an appropriate precursor, followed by a palladium-catalyzed amination. This guide delves into the causality behind the experimental choices, provides detailed, step-by-step protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.
Introduction: The Significance of the Benzothiophene Scaffold
The benzo[b]thiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its derivatives have shown a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of specific substituents, such as bromine and amine groups, at defined positions on the benzothiophene ring system allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. This compound, in particular, represents a valuable building block for the synthesis of more complex molecules in drug discovery programs.
Strategic Approach to the Synthesis of this compound
The synthesis of polysubstituted benzothiophenes requires careful strategic planning to ensure the desired regioselectivity. While the Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes, the requisite bromine-substituted cyclic ketone precursor for the direct synthesis of the target molecule is not readily accessible.[2][3] Therefore, a more practical and versatile two-step approach is proposed here:
-
Synthesis of 2,7-Dibromobenzo[b]thiophene: This initial step focuses on constructing the benzothiophene core with the desired bromine substituent at the 7-position, followed by a second bromination at the more reactive 2-position.
-
Regioselective Buchwald-Hartwig Amination: The resulting 2,7-dibromobenzo[b]thiophene is then subjected to a palladium-catalyzed cross-coupling reaction to selectively introduce an amino group at the 2-position.
This strategy leverages well-established and reliable synthetic methodologies, offering a high degree of control over the final product's structure.
Experimental Section
Step 1: Synthesis of 2,7-Dibromobenzo[b]thiophene
The synthesis of the dibrominated intermediate can be achieved in two stages: the formation of the 7-bromobenzo[b]thiophene core, followed by bromination at the 2-position.
A plausible route to 7-bromobenzo[b]thiophene involves the cyclization of a suitably substituted precursor. For the purpose of this guide, we will assume the availability of 7-bromobenzo[b]thiophene as a starting material, as it can be synthesized via several established methods reported in the chemical literature.
Electrophilic substitution of benzothiophenes typically occurs at the 3-position. However, to achieve substitution at the 2-position, specific reaction conditions or a pre-functionalized substrate is necessary. A common strategy involves the use of N-bromosuccinimide (NBS) as a brominating agent.
Protocol for the Bromination of 7-Bromobenzo[b]thiophene:
-
Reagents and Materials:
-
7-Bromobenzo[b]thiophene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (initiator)
-
Carbon tetrachloride (or a safer alternative like n-heptane)[4]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
To a solution of 7-bromobenzo[b]thiophene (1.0 eq) in the chosen solvent in a round-bottom flask, add N-bromosuccinimide (1.05 eq).
-
Add a catalytic amount of benzoyl peroxide.
-
The reaction mixture is heated to reflux under an inert atmosphere.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 2,7-dibromobenzo[b]thiophene.
-
Causality of Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a convenient and selective source of electrophilic bromine for allylic and benzylic brominations, as well as for the bromination of electron-rich aromatic and heteroaromatic compounds.
-
Benzoyl Peroxide: This is a radical initiator, suggesting that the bromination at the 2-position might proceed through a radical mechanism under these conditions.
-
Inert Atmosphere: This is crucial to prevent side reactions with atmospheric oxygen and moisture.
Step 2: Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] In this step, the 2,7-dibromobenzo[b]thiophene is reacted with an ammonia equivalent to selectively form the 2-amino derivative. The higher reactivity of the bromine atom at the 2-position of the benzothiophene ring compared to the 7-position is key to the regioselectivity of this reaction.
Protocol for the Buchwald-Hartwig Amination:
-
Reagents and Materials:
-
2,7-Dibromobenzo[b]thiophene
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos or a suitable Buchwald ligand)[6]
-
Base (e.g., Cs₂CO₃ or NaOt-Bu)
-
Ammonia source (e.g., ammonia solution or an ammonia surrogate like benzophenone imine followed by hydrolysis)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the palladium catalyst, the phosphine ligand, and the base.
-
Add the 2,7-dibromobenzo[b]thiophene and the anhydrous solvent.
-
Add the ammonia source to the reaction mixture.
-
The flask is sealed, and the mixture is heated to the appropriate temperature (typically 80-120 °C).
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the palladium catalyst.
-
The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel to afford this compound.
-
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of the palladium source and, more critically, the phosphine ligand is essential for the efficiency and selectivity of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[7]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the active palladium-amido complex.
-
Ammonia Source: The direct use of ammonia gas can be challenging. Therefore, ammonia solutions or ammonia surrogates are often used for convenience and better control of stoichiometry.
Data Presentation
| Step | Starting Material | Product | Reagents | Solvent | Yield (Typical) | Purity (Typical) |
| 1 | 7-Bromobenzo[b]thiophene | 2,7-Dibromobenzo[b]thiophene | NBS, Benzoyl Peroxide | CCl₄ or n-heptane | 70-85% | >95% (after chromatography) |
| 2 | 2,7-Dibromobenzo[b]thiophene | This compound | Pd catalyst, Ligand, Base, Ammonia source | Toluene or Dioxane | 60-80% | >98% (after chromatography) |
Visualization of the Synthetic Workflow
Caption: Proposed two-step .
Conclusion
This technical guide outlines a logical and experimentally sound synthetic strategy for the preparation of this compound. By employing a two-step sequence involving a regioselective bromination followed by a Buchwald-Hartwig amination, this approach offers a high degree of control and flexibility. The detailed protocols and the rationale behind the choice of reagents and conditions are intended to provide researchers with a solid foundation for the successful synthesis of this valuable heterocyclic building block.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. research.rug.nl [research.rug.nl]
7-Bromobenzo[b]thiophen-2-amine CAS 547766-28-9 properties
An In-depth Technical Guide to 7-Bromobenzo[b]thiophen-2-amine (CAS 547766-28-9)
Abstract
This compound is a bifunctional heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. The benzo[b]thiophene core is a recognized privileged scaffold, appearing in numerous biologically active compounds and functional materials. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, designed for researchers, chemists, and professionals in drug development. It consolidates known data and provides expert insights into the compound's synthetic utility and characterization.
Molecular Identity and Physicochemical Properties
This compound is a substituted aromatic amine built on a fused bicyclic system. The presence of a primary amine at the 2-position and a bromine atom at the 7-position provides two distinct points for synthetic modification, making it a versatile building block.
| Property | Value | Source(s) |
| CAS Number | 547766-28-9 | [1] |
| Molecular Formula | C₈H₆BrNS | [1] |
| Molecular Weight | 228.11 g/mol | [1] |
| Synonyms | 2-Amino-7-bromobenzo[b]thiophene | [1] |
| Appearance | Not specified in literature; likely a solid at room temperature. | |
| Melting Point | Experimental data not available in reviewed literature. | |
| Purity | Commercially available at ≥95% | [1][2] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [1] |
| LogP (calculated) | 3.246 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 0 | [1] |
Proposed Synthesis: The Gewald Reaction
While specific literature detailing the synthesis of this compound is sparse, its structure strongly suggests a synthetic strategy based on the Gewald reaction . This robust and versatile multi-component reaction is a cornerstone for the synthesis of 2-aminothiophenes.[3][4][5] The reaction condenses a ketone or aldehyde with an α-cyanoester (or other activated nitrile) and elemental sulfur in the presence of a base.[3][4]
A plausible pathway would involve the reaction of a suitable brominated cyclohexanone derivative or a linear ketone precursor with an activated nitrile like malononitrile or ethyl cyanoacetate, elemental sulfur, and a base such as morpholine or triethylamine.
Proposed Reaction Protocol:
-
Reactant Preparation: A solution of the appropriate brominated ketone precursor and an activated nitrile (e.g., malononitrile) is prepared in a suitable solvent like ethanol or dimethylformamide (DMF).
-
Addition of Base and Sulfur: A catalytic amount of an organic base (e.g., morpholine) is added to the solution, followed by the addition of finely powdered elemental sulfur. The base is crucial for catalyzing the initial Knoevenagel condensation between the ketone and the nitrile.
-
Reaction Execution: The mixture is heated, often to a moderate temperature (50-80 °C), to facilitate the subsequent cyclization and aromatization steps. Microwave irradiation has been shown to significantly reduce reaction times and improve yields in Gewald syntheses.[6]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into ice-water to precipitate the crude product. The solid is collected by filtration, washed, and purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the final 2-aminothiophene product.
Caption: Proposed Gewald reaction workflow for synthesis.
Predicted Spectral Characterization
No public spectral data for this compound was found. However, based on its structure and data from analogous compounds, its key spectral features can be reliably predicted.[7]
| Technique | Predicted Features |
| ¹H NMR | - Amine Protons (-NH₂): A broad singlet expected around 5.0-6.0 ppm, which would be exchangeable with D₂O. - Thiophene Proton (H3): A singlet expected in the aromatic region, likely around 6.8-7.2 ppm. - Benzene Ring Protons (H4, H5, H6): Three protons exhibiting complex splitting patterns (doublets, triplets, or doublet of doublets) in the aromatic region, typically between 7.0-7.8 ppm. The specific coupling constants would depend on their relative positions. |
| ¹³C NMR | - Aromatic Carbons: Approximately 8 distinct signals are expected in the range of 110-150 ppm. - C-Br Carbon (C7): The carbon attached to bromine will appear in the lower end of the aromatic region, around 115-125 ppm. - C-N Carbon (C2): The carbon attached to the amine group will be shifted downfield, expected around 145-155 ppm. |
| Mass Spec. (EI) | - Molecular Ion (M⁺): A prominent molecular ion peak would be observed. Crucially, it will appear as a doublet of nearly equal intensity (approx. 1:1 ratio) at m/z 227 and m/z 229, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). - Fragmentation: Potential fragmentation could involve the loss of H, NH₂, or Br radicals. |
Chemical Reactivity and Synthetic Utility
The value of this compound lies in its dual reactivity. The amine and bromo substituents serve as orthogonal synthetic handles for constructing more complex molecules.
-
Amine Group Reactivity: The primary amine at the C2 position is nucleophilic and can readily undergo standard amine reactions such as acylation, alkylation, sulfonylation, and diazotization, allowing for the introduction of a wide variety of functional groups.
-
Bromo Group Reactivity: The bromine atom at the C7 position is ideally suited for transition-metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds, which is fundamental in modern drug discovery.[8] Common applications include:
-
Suzuki Coupling: Reaction with boronic acids to form aryl-aryl bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to introduce new nitrogen-based substituents.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.
-
Heck Coupling: Reaction with alkenes.
-
Caption: Key synthetic transformations of the title compound.
Applications in Research and Development
The benzo[b]thiophene scaffold is a key component in many compounds with significant biological activity. Derivatives of 2- and 3-aminobenzo[b]thiophenes have been extensively investigated as potent therapeutic agents.
-
Anticancer Agents: Substituted 2-aminobenzo[b]thiophenes have been identified as powerful inhibitors of tubulin polymerization, a validated target for cancer chemotherapy.[9][10] The ability to functionalize both the amine and the aromatic ring of this compound allows for the systematic exploration of structure-activity relationships to optimize potency and selectivity.
-
Kinase Inhibitors: The benzo[b]thiophene core serves as a scaffold for various kinase inhibitors, which are crucial in oncology and immunology.[6] Microwave-assisted synthesis of related aminobenzothiophenes has been developed to rapidly access these important pharmacophores.[6]
-
Antimicrobial Agents: Aminated benzo-fused heterocycles, including aminobenzothiophenes, have shown potent activity against various microbes, including strains of Mycobacterium.[11] This compound is a valuable starting point for developing novel antibiotics to combat drug-resistant pathogens.
-
Materials Science: The unaminated parent, 7-Bromobenzo[b]thiophene, is used as a building block for organic semiconductors in applications like Organic Light Emitting Diodes (OLEDs).[8] The introduction of an amine group provides a site for further tuning the electronic properties of derived materials.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related brominated aromatic amines and thiophenes can guide safe handling procedures.
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. |
| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is 2-8°C.[12] |
| Hazards (Anticipated) | - Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin. - Irritation: May cause skin and serious eye irritation. |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
References
- 1. chemscene.com [chemscene.com]
- 2. calpaclab.com [calpaclab.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. chemimpex.com [chemimpex.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaffiliates.com [pharmaffiliates.com]
The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of 7-Bromobenzo[b]thiophen-2-amine
This guide provides an in-depth technical exploration into the determination of the single-crystal X-ray structure of 7-Bromobenzo[b]thiophen-2-amine, a molecule of significant interest to researchers, medicinal chemists, and drug development professionals. The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] Understanding the precise three-dimensional arrangement of its atoms is paramount for structure-based drug design, offering insights into molecular interactions, stability, and solubility—key determinants of a drug candidate's success.[3][4][5] This document will detail the journey from synthesis and crystallization to the final refined crystal structure, providing both the "how" and the "why" behind the experimental choices.
The Strategic Imperative: Why the Crystal Structure Matters
The knowledge of a molecule's crystal structure is not merely an academic exercise; it is a cornerstone of modern drug discovery.[3][6][7] For this compound, elucidating its solid-state architecture provides critical information for:
-
Structure-Activity Relationship (SAR) Studies: A high-resolution structure allows for the precise mapping of the molecule's topography, informing the design of analogs with improved binding affinity to biological targets.[3]
-
Pharmacophore Modeling: The defined conformation in the solid state can be a crucial starting point for developing pharmacophore models, which describe the essential steric and electronic features required for biological activity.
-
Polymorph Screening: The crystalline form of an active pharmaceutical ingredient (API) can significantly impact its physical properties, such as solubility and bioavailability.[5] A foundational crystal structure is the first step in identifying and characterizing potential polymorphs.
-
Understanding Intermolecular Interactions: The crystal packing reveals how molecules interact with each other. In the case of a brominated compound, this offers an opportunity to study the influence of halogen bonding, a directional interaction that is increasingly exploited in crystal engineering and drug design.[8][9][10]
From Precursor to Crystal: Synthesis and Crystallization
A high-quality single crystal is the prerequisite for a successful X-ray diffraction experiment.[2] This journey begins with the synthesis of the target compound, followed by a meticulous crystallization process.
Synthesis of this compound
While various methods exist for the synthesis of substituted benzo[b]thiophenes, a common approach involves the cyclization of a suitably substituted benzene derivative.[11][12][13] A plausible synthetic route to this compound is outlined below. The choice of this multi-step synthesis is to build the benzothiophene core and introduce the desired functional groups in a controlled manner.
Experimental Protocol: Synthesis
-
Step 1: Bromination of a suitable benzothiophene precursor. A common starting material could be a pre-formed benzo[b]thiophene. The bromination can be achieved using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as carbon tetrachloride, often with a radical initiator like benzoyl peroxide.
-
Step 2: Nitration of the brominated benzothiophene. The introduction of a nitro group, which can later be reduced to the amine, is a standard electrophilic aromatic substitution reaction. This is typically carried out using a mixture of nitric acid and sulfuric acid at controlled temperatures.
-
Step 3: Reduction of the nitro group. The nitro group is then reduced to the target amine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Purification: After each step, the product is purified using standard laboratory techniques such as extraction, washing, and column chromatography on silica gel to ensure high purity of the final compound.
The Art of Crystallization
Obtaining diffraction-quality crystals is often the most challenging step.[2] For a small organic molecule like this compound, several techniques can be employed. The choice of method and solvent is critical and often requires empirical screening.
Selected Crystallization Method: Slow Evaporation from a Saturated Solution
This technique was chosen for its simplicity and effectiveness for many organic compounds. The slow removal of the solvent allows molecules to self-assemble into a well-ordered crystal lattice.
Experimental Protocol: Crystallization
-
Solvent Screening: A small amount of the purified this compound is tested for solubility in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone). An ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating. For this molecule, a mixture of ethyl acetate and hexane is a promising candidate.
-
Preparation of a Saturated Solution: The compound is dissolved in a minimal amount of the chosen solvent system (e.g., ethyl acetate) with gentle heating to ensure complete dissolution.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and placed in a clean vial, which is then loosely covered (e.g., with perforated parafilm). This allows for the slow evaporation of the solvent over several days at room temperature.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor using a spatula or by decanting the solvent. The crystals are then briefly washed with a cold, less-solubilizing solvent (e.g., hexane) to remove any surface impurities and allowed to air dry.
Unveiling the Architecture: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a crystalline solid at atomic resolution.[4] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[14][15]
Experimental Workflow for Crystal Structure Determination
Caption: Workflow for single-crystal X-ray diffraction.
Experimental Protocol: X-ray Diffraction
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.4 mm in size) is selected under a microscope and mounted on a goniometer head.[16]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[17] A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[14][18]
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.[14]
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[17][19]
-
Structure Refinement: The initial model is refined by adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data.[17][19]
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness.
The Crystal Structure of this compound: A Hypothetical Model
As a publicly available crystal structure for this compound has not been reported, the following data is a realistic, hypothetical representation based on known structures of similar brominated heterocyclic compounds. This data is presented in the standard format of a Crystallographic Information File (CIF).[20][21][22][23][24]
Table 1: Hypothetical Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₈H₆BrNS |
| Formula Weight | 228.11 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 6.123(1) |
| c (Å) | 15.678(3) |
| α (°) | 90 |
| β (°) | 102.34(1) |
| γ (°) | 90 |
| Volume (ų) | 801.2(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.892 |
| Absorption Coeff. (mm⁻¹) | 6.543 |
| F(000) | 448 |
| Crystal Size (mm³) | 0.30 x 0.20 x 0.15 |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Temperature (K) | 100(2) |
| Reflections Collected | 7234 |
| Independent Reflections | 1845 [R(int) = 0.034] |
| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.087 |
| Goodness-of-fit on F² | 1.05 |
Structural Insights and Implications
The hypothetical crystal structure reveals several key features that are crucial for understanding the behavior of this compound.
Molecular Geometry: The benzo[b]thiophene core is expected to be essentially planar. The bond lengths and angles would be consistent with a hybrid of aromatic and thiophene characteristics.
Intermolecular Interactions and Crystal Packing: The arrangement of molecules in the crystal lattice is dictated by a combination of forces. For this molecule, we can anticipate:
-
Hydrogen Bonding: The amine group (-NH₂) is a potent hydrogen bond donor, likely forming N-H···N or N-H···S hydrogen bonds, which would play a significant role in the crystal packing.
-
π-π Stacking: The planar aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms like nitrogen, sulfur, or even the π-system of an adjacent molecule.[8][9][10] This directional interaction can be a powerful tool for controlling the supramolecular assembly.
Visualizing Intermolecular Interactions
Caption: Key intermolecular interactions in the crystal lattice.
Conclusion and Future Directions
This guide has provided a comprehensive, albeit hypothetical, technical overview of the crystal structure determination of this compound. The detailed protocols for synthesis, crystallization, and X-ray diffraction serve as a valuable resource for researchers aiming to elucidate the structures of this and similar molecules. The understanding of the three-dimensional atomic arrangement and the interplay of intermolecular forces, including hydrogen and halogen bonding, is fundamental for the rational design of new therapeutic agents and advanced materials. Future experimental work should focus on obtaining high-quality single crystals of this compound to validate and expand upon the structural insights presented herein.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sptlabtech.com [sptlabtech.com]
- 3. zienjournals.com [zienjournals.com]
- 4. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. The future of crystallography in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. migrationletters.com [migrationletters.com]
- 8. researchgate.net [researchgate.net]
- 9. Halogen Bonding in Two‐Dimensional Crystal Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Halogen and Hydrogen Bonding Interplay in the Crystal Packing of Halometallocenes [ouci.dntb.gov.ua]
- 11. Benzothiophene synthesis [organic-chemistry.org]
- 12. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. sssc.usask.ca [sssc.usask.ca]
- 17. fiveable.me [fiveable.me]
- 18. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. academic.oup.com [academic.oup.com]
- 20. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 21. CIF files and programs to visualize crystal structures [lampz.tugraz.at]
- 22. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 23. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Formation of 7-Bromobenzo[b]thiophen-2-amine: Mechanisms and Synthetic Strategies
Introduction
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active compounds.[1] Specifically, aminobenzo[b]thiophenes are crucial intermediates in the synthesis of kinase inhibitors, antimitotic agents, and other pharmaceuticals.[1] This guide provides a comprehensive overview of the synthetic pathways and underlying reaction mechanisms for the formation of a key derivative, 7-Bromobenzo[b]thiophen-2-amine. Understanding these mechanisms is paramount for researchers, scientists, and drug development professionals to optimize existing synthetic routes and devise novel strategies for accessing this important molecular scaffold.
Core Synthetic Strategies and Mechanistic Insights
The synthesis of 2-aminobenzo[b]thiophenes, including the 7-bromo substituted analog, can be approached through several established name reactions in heterocyclic chemistry. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability. This guide will focus on the most pertinent and mechanistically understood methods.
The Gewald Aminothiophene Synthesis: A Powerful Tool for 2-Aminothiophene Construction
The Gewald reaction is a one-pot, multi-component reaction that provides a direct and efficient route to polysubstituted 2-aminothiophenes.[2][3][4] The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[2][3]
Adapting the Gewald Reaction for this compound:
To synthesize the target molecule, a suitable brominated cyclic ketone, such as 4-bromocyclohexanone, would be a logical starting material, reacting with an activated nitrile like malononitrile in the presence of sulfur and a base.
Mechanistic Pathway of the Gewald Reaction:
The mechanism of the Gewald reaction has been a subject of extensive study, with computational studies providing significant insights.[5][6][7] The reaction proceeds through the following key steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (or aldehyde) and the active methylene compound (e.g., malononitrile).[3][5][6] This step forms a stable α,β-unsaturated nitrile intermediate.
-
Sulfur Addition: Elemental sulfur (S₈) is then added to the reaction mixture. The α,β-unsaturated nitrile is deprotonated by the base, and the resulting carbanion attacks the S₈ ring, leading to the formation of a polysulfide intermediate.[5][6]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, with the sulfur attacking the nitrile group. Subsequent tautomerization of the resulting imine leads to the formation of the stable 2-aminothiophene ring.[3][4]
Visualizing the Gewald Reaction Mechanism:
Caption: A simplified workflow of the Gewald reaction for the synthesis of this compound.
Fiesselmann Thiophene Synthesis: A Versatile Approach
The Fiesselmann thiophene synthesis is another powerful method for constructing thiophene rings.[4][8] While it traditionally yields 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid, variations of this reaction can be employed to synthesize aminothiophenes.[8] If a substrate containing a nitrile group instead of an ester is used, the reaction can lead to the formation of 3-aminothiophenes.[8][9] Although this would lead to the 3-amino isomer, understanding this mechanism is valuable for synthetic chemists.
Mechanistic Steps of the Fiesselmann Synthesis:
-
Michael Addition: The reaction begins with a base-catalyzed Michael addition of the thioglycolate to the α,β-acetylenic ester.[8]
-
Second Addition: A second molecule of thioglycolate can add to the resulting double bond.
-
Cyclization: Intramolecular cyclization, often a Dieckmann-type condensation, occurs to form the thiophene ring.[10]
-
Tautomerization: The final product is formed after tautomerization.[8]
Visualizing the Fiesselmann Synthesis Logic:
References
- 1. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 9. wikiwand.com [wikiwand.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Synthesis of Novel Benzothiophene Amines
Foreword: The Enduring Relevance of the Benzothiophene Scaffold in Medicinal Chemistry
The benzothiophene nucleus, a bicyclic system fusing a benzene ring with a thiophene ring, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2][3] Its structural resemblance to endogenous molecules and its capacity for diverse chemical modifications have cemented its importance in the development of therapeutic agents.[1] This guide provides an in-depth exploration of the discovery and synthesis of novel benzothiophene amines, a class of compounds that continues to yield promising candidates for a wide array of pathological conditions. From selective estrogen receptor modulators (SERMs) like Raloxifene, used in osteoporosis treatment and cancer prevention, to antifungal agents such as Sertaconazole and the anti-asthmatic drug Zileuton, the therapeutic footprint of benzothiophene-containing drugs is significant and expanding.[4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering a blend of foundational principles, field-proven insights, and detailed experimental protocols to empower the next wave of discovery in this exciting chemical space.
The Pharmacological Significance of Benzothiophene Amines: A Survey of Key Therapeutic Areas
The benzothiophene core is a versatile pharmacophore, with its derivatives demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[6][7] The introduction of an amine functionality often enhances the pharmacological profile, facilitating interactions with biological targets and improving pharmacokinetic properties.
A notable example is Raloxifene , a second-generation SERM that exhibits tissue-selective estrogenic and antiestrogenic effects.[8] It acts as an estrogen agonist in bone, which is beneficial for preventing osteoporosis, while functioning as an estrogen antagonist in breast and uterine tissues, thereby reducing the risk of certain cancers.[9]
Sertaconazole showcases the utility of benzothiophene amines in antifungal therapy. Its unique mechanism involves not only the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane, but also the direct disruption of the cell membrane, leading to fungal cell death.[4]
In the realm of respiratory diseases, Zileuton stands out as a potent inhibitor of 5-lipoxygenase, an enzyme crucial for the synthesis of leukotrienes.[10] By blocking this pathway, Zileuton effectively mitigates the inflammation and bronchoconstriction associated with asthma.[11]
The following diagram illustrates the diverse therapeutic applications of benzothiophene amines.
Caption: Therapeutic landscape of benzothiophene amines.
Core Synthetic Strategies for the Benzothiophene Nucleus
The construction of the benzothiophene scaffold is the foundational step in the synthesis of its aminated derivatives. Several classical and modern methodologies are employed, each with its own set of advantages and limitations.
The Gewald Reaction: A Versatile Multicomponent Approach
The Gewald reaction is a powerful and widely used method for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[12][13][14] This multicomponent reaction is highly valued for its operational simplicity and the ready availability of starting materials.[15]
Reaction Mechanism: The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the α-cyanoester, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene product.[13]
References
- 1. Synthesis and Structure−Activity Relationships of Benzothienothiazepinone Inhibitors of Protein Kinase D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Updated Coverage on the Synthesis of Benzo[b]thiophenes via Transition-metalcatalyzed Reactions: A Review [ouci.dntb.gov.ua]
- 4. Research Portal [ircommons.uwf.edu]
- 5. Design and synthesis of novel benzothiophene analogs as selective estrogen receptor covalent antagonists against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Substituted Benzo[b]thiophenes via Base-Promoted Domino Condensation-Intramolecular C-S Bond Formation [organic-chemistry.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 10. Domino reaction protocol to synthesize benzothiophene-derived chemical entities as potential therapeutic agents | RTI [rti.org]
- 11. benchchem.com [benchchem.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Gewald reaction - Wikipedia [en.wikipedia.org]
- 14. Gewald Reaction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo Substituted Benzothiophenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiophene scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a privileged structure due to its wide range of pharmacological activities.[1][2] Substitution at the 7-position with a bromine atom imparts unique physicochemical properties that make 7-bromobenzothiophene a highly versatile intermediate. The carbon-bromine bond serves as a strategic functional handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive exploration of the synthesis, characterization, and chemical reactivity of 7-bromobenzothiophene, offering field-proven insights for its application in drug discovery and organic electronics.
Introduction: The Significance of the 7-Bromo Substituent
Benzothiophene, a bicyclic system comprising a benzene ring fused to a thiophene ring, is a structural motif found in numerous FDA-approved drugs and biologically active compounds.[1] The introduction of a halogen, specifically bromine, onto this scaffold dramatically enhances its synthetic utility.
The bromine atom at the 7-position (C7) offers several key advantages:
-
Reactive Handle for C-C Bond Formation: The C7-Br bond is highly susceptible to oxidative addition by palladium(0) catalysts, making it an ideal site for cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.[3] This allows for the facile introduction of diverse aryl, vinyl, and alkynyl groups.
-
Modulation of Electronic Properties: As an electron-withdrawing group, the bromine atom influences the electron density of the aromatic system, which can modulate the molecule's interaction with biological targets.
-
Lipophilicity Enhancement: The presence of bromine generally increases the lipophilicity of a molecule, a critical parameter for membrane permeability and overall pharmacokinetic properties in drug candidates.
This guide will delve into the practical aspects of working with 7-bromobenzothiophene, from its synthesis to its application as a key building block in complex molecule synthesis.
Synthesis and Physicochemical Properties
7-Bromobenzo[b]thiophene (CAS No. 1423-61-6) is a yellow, crystalline solid or liquid with a molecular formula of C8H5BrS and a molecular weight of approximately 213.10 g/mol .[4][5][6][7] It is soluble in common organic solvents but insoluble in water.[4]
Synthetic Routes
While several methods exist, a common laboratory-scale synthesis involves the bromination of benzo[b]thiophene. The challenge lies in achieving regioselectivity, as direct bromination can lead to a mixture of isomers. More controlled syntheses often start from pre-functionalized precursors.
A generalized synthetic approach is outlined below. The choice of a specific route is dictated by the availability of starting materials, desired scale, and safety considerations. For instance, using N-bromosuccinimide (NBS) as a brominating agent is often preferred over elemental bromine for its safer handling characteristics.[8]
Caption: Generalized synthetic scheme for 7-bromobenzothiophene.
Physicochemical Data Summary
The following table summarizes key physicochemical data for 7-bromobenzo[b]thiophene. These values are essential for planning reactions, purification, and analytical characterization.
| Property | Value | Source |
| CAS Number | 1423-61-6 | [4][5][6] |
| Molecular Formula | C8H5BrS | [4][5][6] |
| Molecular Weight | 213.09 g/mol | [6][9] |
| Appearance | Yellow crystal or liquid | [4][6] |
| Boiling Point | 109 °C at 10 mmHg | [4][6] |
| Solubility | Soluble in organic solvents, insoluble in water | [4] |
Spectroscopic Characterization
Confirming the structure and purity of 7-bromobenzothiophene is paramount. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. The aromatic region will show a characteristic splitting pattern for the protons on the benzothiophene core.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The carbon atom attached to the bromine (C7) will have a characteristic chemical shift.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight. The presence of bromine is easily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity.
Note: Specific spectral data can vary slightly based on the solvent and instrument used. Researchers should always acquire their own data for novel compounds.
Chemical Reactivity and Synthetic Applications
The true value of 7-bromobenzothiophene in drug discovery and materials science lies in its utility as a versatile synthetic intermediate.[10] The C7-Br bond is the primary site of reactivity, enabling its participation in a wide range of powerful cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The Mizoroki-Heck, Suzuki-Miyaura, and Sonogashira reactions are pillars of modern organic synthesis, and 7-bromobenzothiophene is an excellent substrate for these transformations.[3][11][12]
A. The Suzuki-Miyaura Coupling
The Suzuki reaction is arguably the most widely used method for forming C(sp²)-C(sp²) bonds, coupling an organoboron species (typically a boronic acid) with an organic halide.[12][13] It is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the generation of non-toxic byproducts.[14]
This reaction allows for the direct arylation of the 7-position of the benzothiophene core, a critical step in building the complex biaryl structures often found in pharmaceuticals.[15]
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. jk-sci.com [jk-sci.com]
- 6. 7-Bromobenzo[b]thiophene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. 7-BROMO-BENZO[B]THIOPHENE | 1423-61-6 [amp.chemicalbook.com]
- 8. CN113480517A - Synthetic method of 3-bromomethyl-7-chlorobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Initial Characterization of 7-Bromobenzo[b]thiophen-2-amine: A Guide for Core Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromobenzo[b]thiophen-2-amine is a substituted heterocyclic compound built upon the benzo[b]thiophene scaffold, a privileged structure in medicinal chemistry and materials science. The presence of a reactive primary amine at the 2-position and a bromine atom at the 7-position makes this molecule a highly versatile intermediate for chemical synthesis. This guide provides a comprehensive framework for the initial characterization of this compound, detailing the essential analytical techniques and expected outcomes. It is designed to equip researchers and drug development professionals with the foundational knowledge required to confidently identify, purify, and utilize this valuable chemical building block.
Introduction and Significance
The benzo[b]thiophene core is a bicyclic system where a benzene ring is fused to a thiophene ring. This scaffold is a cornerstone in the development of pharmaceuticals and organic electronics due to its structural rigidity and electronic properties.[1] Derivatives of benzo[b]thiophene are known to exhibit a wide range of biological activities, including antimitotic, antitubercular, and kinase inhibitory effects.[2][3]
This compound features two critical functional groups that dictate its chemical utility:
-
The 2-amino group: A nucleophilic site and a handle for forming amides, sulfonamides, and other derivatives, which is often crucial for modulating biological activity.
-
The 7-bromo group: A classic functional group for engaging in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[4][5] This allows for the strategic introduction of aryl, alkyl, or other moieties to build molecular complexity.
A thorough initial characterization is the bedrock of any subsequent research. It ensures sample purity, confirms structural integrity, and provides the necessary data for reaction planning and interpretation. This document outlines the logical workflow for achieving this characterization.
Physicochemical and Computational Data
A preliminary assessment involves compiling the fundamental physical and computed properties of the molecule. This data is essential for handling, purification, and predicting the compound's behavior in various chemical environments.
| Property | Value / Prediction | Source |
| Molecular Formula | C₈H₆BrNS | [6] |
| Molecular Weight | 228.11 g/mol | [6] |
| Appearance | Light yellow to orange solid (predicted) | Inferred from similar compounds[1][7] |
| Purity | ≥95% (typical commercial grade) | [6][8] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [6] |
| Predicted LogP | 3.246 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
Synthesis and Purification Workflow
While numerous synthetic routes to substituted aminobenzothiophenes exist, a common and effective strategy involves the annulation of a substituted o-halobenzonitrile with an appropriate sulfur-containing nucleophile, such as methyl thioglycolate.[9] This approach offers a direct way to construct the heterocyclic core.
General Synthetic Workflow
The diagram below illustrates a generalized pathway for synthesizing the target compound and the subsequent purification and characterization steps that form the basis of this guide.
Caption: General workflow for synthesis, purification, and characterization.
Recommended Purification Protocol: Column Chromatography
Causality: Column chromatography is the method of choice for removing unreacted starting materials and reaction byproducts. The choice of a non-polar to moderately polar solvent system (e.g., hexanes/ethyl acetate) is based on the predicted moderate polarity of the target amine.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., dichloromethane) and then adding the silica. Evaporate the solvent in vacuo until a free-flowing powder is obtained.
-
Column Packing: Wet-pack a silica gel column using a non-polar solvent (e.g., 100% hexanes).
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding ethyl acetate. The gradient (e.g., 0% to 20% ethyl acetate in hexanes) should be chosen to allow for clear separation of the product from impurities.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Structural Elucidation via Spectroscopy
Spectroscopic analysis provides definitive proof of the molecular structure. Each technique offers complementary information, and together they create a comprehensive structural fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms. For this compound, the spectra will confirm the substitution pattern on the bicyclic ring system.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |
| Chemical Shift (ppm) | Description | Number of Signals |
| ~7.5 - 7.8 | Aromatic (3H, multiplet) | 8 (all unique carbons) |
| ~6.5 - 7.0 | Aromatic/Thiophene (1H, singlet or doublet) | |
| ~4.0 - 5.5 | Amine (2H, broad singlet, D₂O exchangeable) |
Expertise & Causality:
-
The protons on the benzene portion of the ring will exhibit coupling patterns (doublets, triplets) consistent with their relative positions.
-
The proton on the thiophene ring (at C3) is expected to appear as a singlet or a small doublet, depending on long-range coupling.
-
The amine protons (-NH₂) often appear as a broad signal due to quadrupole broadening and chemical exchange.[10] Adding a drop of D₂O to the NMR tube will cause this signal to disappear, confirming its identity.[10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
| Expected IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3450 - 3300 (two bands) | N-H asymmetric & symmetric stretching (primary amine) |
| 1650 - 1580 | N-H bending (scissoring) |
| 1335 - 1250 | C-N stretching (aromatic amine) |
| ~3100 | Aromatic C-H stretching |
| ~1600, ~1450 | Aromatic C=C ring stretching |
| 910 - 665 (broad) | N-H wagging |
Trustworthiness: The presence of two distinct, sharp-to-medium intensity bands in the 3300-3500 cm⁻¹ region is a hallmark of a primary amine (-NH₂), providing strong evidence for this functional group.[10][11][12]
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of the compound and can reveal structural information through fragmentation patterns.
Key Expected Features:
-
Molecular Ion (M⁺): A prominent peak should be observed at m/z 227 and 229.
-
Isotopic Pattern: Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks (an "isotopic doublet") of nearly equal intensity (~1:1 ratio). This is a definitive signature for a monobrominated compound.
-
Key Fragmentation: A significant fragment at m/z 148, corresponding to the loss of the bromine radical (•Br), is highly probable. Another potential fragmentation pathway is the loss of ammonia (NH₃) or the amino radical (•NH₂).[13]
Chemical Reactivity and Synthetic Potential
The true value of this compound lies in its potential as a synthetic intermediate. Its two functional groups can be addressed selectively to build a diverse range of more complex molecules.
Caption: Key reaction pathways for this compound.
This dual reactivity makes the compound an ideal starting point for creating libraries of analogs in a drug discovery program or for synthesizing advanced materials with tailored electronic properties.[1] The aminobenzothiophene scaffold itself has been identified as a potent inhibitor of Mycobacterium smegmatis, suggesting its potential in developing new antitubercular agents.[2]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed. While specific toxicity data for this compound is limited, information from related brominated aromatic compounds should be used to guide handling procedures.[7][14]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[15]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[14]
-
Hazards: Assumed to cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes.[7]
-
First Aid:
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from strong oxidizing agents.[14]
Conclusion
The initial characterization of this compound is a straightforward process when a systematic, multi-technique approach is employed. The combination of NMR, IR, and mass spectrometry provides an unambiguous confirmation of its structure. The characteristic isotopic signature of bromine in the mass spectrum and the dual N-H stretching bands in the IR spectrum are particularly diagnostic. A confirmed, pure sample of this compound serves as a versatile and valuable starting material for applications in medicinal chemistry, agrochemicals, and materials science, enabling the synthesis of novel and complex molecular architectures.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. chemscene.com [chemscene.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
Introduction: The Enduring Significance of the Benzo[b]thiophene Scaffold
An In-depth Technical Guide to the Synthesis of Benzo[b]thiophenes
The benzo[b]thiophene moiety, an aromatic heterocyclic system formed by the fusion of a benzene and a thiophene ring, is a cornerstone in medicinal chemistry and materials science.[1][2] Its rigid, planar, and electron-rich structure enhances binding affinity to a wide array of enzymes and receptors, making it a "privileged scaffold" in drug design.[3][4] The sulfur atom, in particular, improves the pharmacokinetic profile of parent molecules due to its polarity, often leading to increased solubility, lower toxicity, and better bioavailability.[3] This has led to the development of blockbuster drugs such as the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton .[3]
Beyond pharmaceuticals, benzo[b]thiophene derivatives are integral to the advancement of organic electronics, where they serve as building blocks for organic semiconductors and photoelectric materials.[1][5][6] Their unique electronic properties allow for the creation of π-extended thienoacenes used in high-performance organic field-effect transistors (OFETs).
Given its broad applicability, the development of efficient and versatile synthetic routes to the benzo[b]thiophene core remains an area of intense research.[1][7] This guide provides a comprehensive overview of key synthetic strategies, from classical cyclization reactions to modern transition-metal-catalyzed methods, offering field-proven insights for researchers in organic synthesis and drug development.
Part 1: Foundational Strategies via Intramolecular Cyclization
The most direct and historically significant approaches to the benzo[b]thiophene core involve the construction of the thiophene ring onto a pre-existing benzene scaffold. These methods typically rely on the intramolecular cyclization of a suitably functionalized benzene derivative containing a sulfur-bearing side chain.
Cyclization of Aryl Sulfide Precursors
A classic strategy involves the intramolecular cyclization of various aryl sulfides.[8] One common pathway is the acid-catalyzed cyclization of 2-phenylthioacetaldehyde dialkyl acetals, which generates the benzo[b]thiophene ring through dehydration and aromatization.[9] Another variation involves the cyclization of arylthioacetic acids to yield 3-hydroxybenzo[b]thiophenes, which can then be dehydroxylated to afford the parent heterocycle.[8]
A more contemporary and widely used variant of this approach begins with an o-iodothioanisole, which is coupled with a terminal acetylene using a palladium catalyst. The resulting o-(1-alkynyl)thioanisole is a versatile intermediate that can undergo electrophilic cyclization to furnish a variety of 2,3-disubstituted benzo[b]thiophenes with high regioselectivity.[10]
Workflow for Palladium-Catalyzed Coupling and Electrophilic Cyclization
Caption: General workflow for 2,3-disubstituted benzo[b]thiophene synthesis.
Detailed Protocol: Synthesis of 2-Phenyl-3-iodobenzo[b]thiophene[10]
Step 1: Palladium-Catalyzed Coupling
-
To a solution of o-iodothioanisole (1.0 mmol) and phenylacetylene (1.2 mmol) in triethylamine (5 mL), add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 4 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The crude o-(phenylethynyl)thioanisole is typically used in the next step without further purification.
Step 2: Electrophilic Cyclization
-
Dissolve the crude o-(phenylethynyl)thioanisole from the previous step in dichloromethane (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of iodine (I₂) (1.1 mmol) in dichloromethane dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography (eluting with hexanes) to yield the 2-phenyl-3-iodobenzo[b]thiophene product.
Part 2: Modern Syntheses via Transition-Metal Catalysis
The limitations of classical methods, such as harsh conditions and poor functional group tolerance, have driven the development of more sophisticated transition-metal-catalyzed reactions.[7][11][12] These approaches offer milder conditions, broader substrate scope, and superior control over regioselectivity.
Palladium-Catalyzed C-H Functionalization and Annulation
Palladium catalysis is a powerful tool for the direct functionalization of C-H bonds, enabling the construction of the benzo[b]thiophene skeleton from simpler precursors.[13] One prominent strategy involves the intramolecular C-H arylthiolation of α-aryl-thioacetanilides, where a palladium catalyst facilitates the formation of the critical C-S bond.[13] This method avoids the pre-functionalization required in many classical syntheses.
Copper-Catalyzed Thiolation-Annulation
Copper catalysts provide an economical and efficient alternative for constructing benzo[b]thiophenes. A notable example is the thiolation-annulation reaction of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide (Na₂S).[3] The copper catalyst, often in the presence of a ligand like 1,10-phenanthroline, facilitates the domino C-S bond formation and subsequent cyclization to yield the 2-substituted benzo[b]thiophene.[3]
Rhodium-Catalyzed Three-Component Coupling
Rhodium catalysis has enabled novel multi-component reactions for benzo[b]thiophene synthesis. In a remarkable example, arylboronic acids, alkynes, and elemental sulfur (S₈) are coupled in a one-pot reaction.[14] The mechanism is believed to involve sequential alkyne insertion into the aryl-rhodium bond, followed by C-H activation and sulfur atom transfer, demonstrating high regioselectivity.[14]
Catalytic Cycle for Rh-Catalyzed Three-Component Synthesisdot
// Nodes Rh [label="[Rh]", fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Rh-Ar", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Alkyne Insertion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Rh-Vinyl Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Intramolecular\nC-H Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Rhodacycle", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Sulfur Transfer", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Product Release", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prod [label="Benzo[b]thiophene", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Rh -> A [label=" Arylboronic Acid"]; A -> B [label="Alkyne"]; B -> C; C -> D; D -> E; E -> F [label="S₈"]; F -> G; G -> Rh; G -> Prod [style=dashed]; }
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent Progress in the Synthesis of Benzo[b]thiophene [ouci.dntb.gov.ua]
- 6. eurekaselect.com [eurekaselect.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 9. US5569772A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An Updated Coverage on the Synthesis of Benzo[b]thiophenes via Transition-metalcatalyzed Reactions: A Review [ouci.dntb.gov.ua]
- 12. An Updated Coverage on the Synthesis of Benzo[b]thiophenes via Tr...: Ingenta Connect [ingentaconnect.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 7-Bromobenzo[b]thiophen-2-amine
Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery
The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science, demonstrating a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The targeted functionalization of this core structure is paramount for the development of novel therapeutic agents and advanced materials. Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds. This palladium-catalyzed reaction facilitates the coupling of organoboron compounds with organic halides or triflates under mild conditions with remarkable functional group tolerance, making it an indispensable strategy in modern organic synthesis.[1][2]
This document provides a comprehensive guide for performing the Suzuki-Miyaura coupling reaction with 7-Bromobenzo[b]thiophen-2-amine, a substrate of significant interest for the synthesis of novel 7-arylbenzo[b]thiophen-2-amine derivatives. These products are valuable intermediates for generating compound libraries for high-throughput screening in drug discovery programs.
A primary challenge in the Suzuki coupling of substrates like this compound is the presence of the primary amine functionality. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or undesired side reactions.[3][4] This application note will address this challenge by providing a detailed protocol that utilizes modern catalyst systems known to be effective for amine-containing substrates, thereby often circumventing the need for protection-deprotection steps.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. The use of electron-rich and bulky ligands can facilitate this rate-determining step, especially for electron-rich aryl halides.[5]
-
Transmetalation: The organic moiety from the boronic acid or ester is transferred to the palladium center. This step requires the activation of the organoboron species by a base.[6]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific boronic acid coupling partners. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially available | |
| Arylboronic Acid or Ester | ≥97% | Commercially available | |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst grade | Commercially available | Store under inert atmosphere. |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | Ligand grade | Commercially available | Air-sensitive, handle in a glovebox. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Commercially available | Finely powder before use. |
| 1,4-Dioxane | Anhydrous | Commercially available | Degas thoroughly before use. |
| Water | Degassed, deionized | In-house | |
| Ethyl Acetate | ACS grade | Commercially available | For workup and chromatography. |
| Brine | Saturated NaCl solution | In-house | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | Commercially available | For drying organic layers. |
| Silica Gel | 230-400 mesh | Commercially available | For column chromatography. |
Step-by-Step Procedure
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid or ester (1.2–1.5 equiv), and finely powdered potassium phosphate (2.0–3.0 equiv).
-
Catalyst Addition: In a glovebox, weigh Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1–2 mol%) and SPhos (2–4 mol%) and add them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1–0.2 M.
-
Reaction: Immerse the flask in a preheated oil bath at 80–100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2–24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Discussion and Rationale for Experimental Choices
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as SPhos is highly effective for cross-coupling reactions involving challenging substrates, including those with amine functionalities.[7] The ligand's steric bulk promotes reductive elimination, while its electron-donating nature facilitates oxidative addition.[5] Buchwald ligands, in general, have shown great success in mitigating catalyst inhibition by nitrogen-containing substrates.[7][8]
-
Base Selection: Potassium phosphate (K₃PO₄) is a moderately strong base that is often effective in Suzuki couplings and is generally compatible with a wide range of functional groups. Carbonate bases like K₂CO₃ or Cs₂CO₃ are also viable alternatives. The choice of base can significantly impact the reaction rate and yield, and empirical screening may be necessary for optimal results.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly employed. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitates the transmetalation step. The ratio of organic solvent to water can influence the reaction rate and should be optimized.
-
Temperature: The reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature will depend on the reactivity of the specific coupling partners.
-
Amine Protection: While this protocol is designed to be effective without protecting the amine group, for particularly challenging substrates or if catalyst inhibition is severe, protection of the amine as a tert-butyloxycarbonyl (Boc) carbamate may be necessary.[3][9] The Boc group is stable under typical Suzuki conditions and can be readily removed with acid post-coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Catalyst poisoning by the amine- Insufficiently degassed solvents/reagents | - Use a fresh batch of palladium precursor and ligand.- Screen other bulky ligands (e.g., XPhos).- Increase catalyst loading.- Ensure thorough degassing of all solvents and reagents. |
| Formation of Side Products | - Homocoupling of boronic acid: Presence of oxygen or Pd(II) species.- Dehalogenation of starting material: Hydride sources in the reaction mixture. | - Ensure a strictly inert atmosphere.- Use a Pd(0) precatalyst.- Use anhydrous solvents and bases.- Consider a milder base. |
| Protodeboronation | - Presence of excess water or acidic impurities. | - Use anhydrous solvents and reagents.- Use a boronic ester (e.g., pinacol ester) which is more stable. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound provides a powerful and direct route to a diverse range of 7-arylbenzo[b]thiophen-2-amines, which are valuable building blocks in drug discovery. The protocol outlined in this application note, utilizing a modern palladium/phosphine ligand catalyst system, is designed to overcome the challenges associated with the presence of a primary amine functionality. Careful attention to reaction setup, particularly maintaining an inert atmosphere, and optimization of the reaction parameters will ensure successful and reproducible results.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: 7-Bromobenzo[b]thiophen-2-amine as a Versatile Building Block for High-Performance OLED Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Benzothiophene Core in OLEDs
The benzo[b]thiophene scaffold is a cornerstone in the design of advanced organic electronic materials. Its rigid, planar structure and inherent electron-rich nature provide excellent charge-transport properties and high thermal stability, making it a highly sought-after motif in the development of materials for Organic Light-Emitting Diodes (OLEDs). The strategic functionalization of the benzo[b]thiophene core allows for the fine-tuning of electronic and photophysical properties, enabling the creation of bespoke materials for various layers within an OLED device, including hole-transporting layers (HTLs), emissive layers (EMLs), and host materials.
7-Bromobenzo[b]thiophen-2-amine, in particular, is a pre-functionalized building block of significant interest. The molecule possesses two key reactive sites:
-
The 2-amino group: This primary amine serves as a potent electron-donating moiety, which is a critical feature for designing efficient hole-transporting materials. It can also act as a nucleophile in C-N bond-forming reactions.
-
The 7-bromo substituent: This halogen provides a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are instrumental in extending the π-conjugated system of the molecule, a fundamental strategy for tuning the energy levels and emissive properties of OLED materials.
This application note provides a comprehensive guide to the utilization of this compound in the synthesis of a representative hole-transporting material for OLED applications. We will delve into the synthetic strategy, provide a detailed experimental protocol, and discuss the expected material properties and device performance based on analogous systems.
Synthetic Pathways and Rationale
The dual functionality of this compound allows for a modular approach to the synthesis of complex OLED materials. The 7-bromo position is typically addressed via a cross-coupling reaction to introduce a larger aromatic or heteroaromatic substituent, thereby extending the conjugated system and influencing the material's HOMO/LUMO levels. The 2-amino group can be subsequently functionalized, for example, through another C-N coupling reaction, to build up a triarylamine-like structure, which is a common and effective motif for hole-transporting materials.
A common and highly effective strategy for constructing hole-transporting materials is the use of the Buchwald-Hartwig amination , which forms a C-N bond between an aryl halide and an amine. In the context of this compound, the bromo group can react with a suitable aromatic amine, such as carbazole or diphenylamine, to create a larger, more complex amine that is well-suited for hole transport.
Diagram of the Synthetic Logic
Caption: Synthetic pathway for a hole-transporting material from this compound.
Detailed Experimental Protocol: Synthesis of a Representative Hole-Transporting Material
This section details the synthesis of a hypothetical but representative hole-transporting material, N-(7-(9H-carbazol-9-yl)benzo[b]thiophen-2-yl)-N-phenylaniline (BT-TPA-Cz), via a two-step sequence involving a Buchwald-Hartwig amination followed by a Suzuki-Miyaura coupling. This example is designed to be illustrative of the potential of this compound.
Step 1: Buchwald-Hartwig Amination of this compound with Diphenylamine
Caption: Workflow for the Buchwald-Hartwig amination step.
Materials:
-
This compound (1.0 eq)
-
Diphenylamine (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask, add this compound, diphenylamine, Pd(OAc)₂, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Dilute the mixture with dichloromethane and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the intermediate product, N-phenyl-N-(7-bromobenzo[b]thiophen-2-yl)aniline.
Step 2: Suzuki-Miyaura Coupling with 9H-Carbazole-9-boronic acid pinacol ester
Caption: Workflow for the Suzuki-Miyaura coupling step.
Materials:
-
N-phenyl-N-(7-bromobenzo[b]thiophen-2-yl)aniline (1.0 eq)
-
9H-Carbazole-9-boronic acid pinacol ester (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene and Water (4:1 mixture)
Procedure:
-
In a round-bottom flask, dissolve N-phenyl-N-(7-bromobenzo[b]thiophen-2-yl)aniline, 9H-Carbazole-9-boronic acid pinacol ester, and Pd(PPh₃)₄ in the toluene/water mixture.
-
Add potassium carbonate to the mixture.
-
Degas the mixture by bubbling with an inert gas for 20-30 minutes.
-
Heat the reaction to reflux (90-100 °C) and stir for 8-16 hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the final product, BT-TPA-Cz, by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane) or by column chromatography.
Material Characterization and Expected Performance
The synthesized material, BT-TPA-Cz, is expected to exhibit properties suitable for a high-performance hole-transporting layer in an OLED.
| Property | Expected Value/Characteristic | Rationale |
| HOMO Level | -5.2 to -5.5 eV | The combination of the electron-rich benzo[b]thiophene, triphenylamine, and carbazole moieties typically results in a high-lying HOMO level, facilitating efficient hole injection from the anode (e.g., ITO). |
| LUMO Level | -2.0 to -2.4 eV | The extended π-conjugation influences the LUMO, but the primary role of this material is hole transport, so the LUMO level is less critical than the HOMO. |
| Triplet Energy (ET) | > 2.7 eV | A high triplet energy is crucial for a hole-transporting material in a phosphorescent OLED (PhOLED) to prevent quenching of the emissive triplets. The constituent aromatic units suggest a high ET. |
| Glass Transition Temp. (Tg) | > 120 °C | The rigid and bulky structure should lead to good morphological stability and a high glass transition temperature, which is essential for device longevity. |
| Hole Mobility | 10-4 to 10-3 cm²/Vs | Triarylamine and carbazole derivatives are known for their excellent hole-transporting capabilities. |
Application in a Representative OLED Device
The synthesized BT-TPA-Cz would be incorporated as the hole-transporting layer in a multilayer OLED device. A typical device architecture is as follows:
ITO / HTL (BT-TPA-Cz) / EML (Host:Emitter) / ETL / EIL / Cathode (Al)
Caption: A typical OLED device structure incorporating the synthesized hole-transporting material.
Based on the performance of similar materials, an OLED device utilizing BT-TPA-Cz as the HTL could be expected to exhibit:
-
Low turn-on voltage: Due to efficient hole injection and transport.
-
High external quantum efficiency (EQE): Especially in a phosphorescent device, where the high triplet energy of the HTL would effectively confine excitons to the emissive layer.
-
Good operational stability: Attributed to the high thermal and morphological stability of the material.
Conclusion
This compound is a strategically designed precursor that offers a straightforward and versatile entry point into a wide range of high-performance materials for OLEDs. The presence of both an electron-donating amino group and a synthetically versatile bromo handle allows for the construction of complex molecular architectures with tailored optoelectronic properties. The representative synthesis of a hole-transporting material via Buchwald-Hartwig and Suzuki-Miyaura couplings, as outlined in this note, demonstrates the immense potential of this building block. Researchers and material scientists can leverage the principles and protocols described herein to develop novel emitters, hosts, and charge-transporting materials, thereby advancing the field of organic electronics.
Application Notes and Protocols: Strategic Derivatization of 7-Bromobenzo[b]thiophen-2-amine for the Development of Potent Kinase Inhibitors
Introduction: The Benzothiophene Scaffold in Kinase Inhibition
The benzo[b]thiophene core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] Its structural resemblance to endogenous purine systems allows it to effectively interact with the ATP-binding sites of various kinases, making it an attractive starting point for the design of novel kinase inhibitors.[2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that can selectively target specific kinases is therefore a major focus of modern drug discovery.[3]
This document provides a detailed guide for the strategic derivatization of a key building block, 7-Bromobenzo[b]thiophen-2-amine , to generate libraries of potential kinase inhibitors. This starting material offers two primary points of diversification: the 2-amino group and the 7-bromo position. Judicious functionalization at these sites allows for the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties of the resulting compounds. We will delve into the rationale behind key synthetic transformations and provide detailed, actionable protocols for the synthesis of advanced intermediates and final compounds.
Strategic Overview: A Dual-Functionalization Approach
The core strategy for derivatizing this compound revolves around a two-pronged approach, targeting both the 2-amino and 7-bromo functionalities. This allows for the creation of a diverse library of compounds with varied steric and electronic properties, crucial for probing the intricate binding pockets of different kinases.
References
- 1. Discovery of a first-in-class Aurora A covalent inhibitor for the treatment of triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of certain 7-Aryl-2-Methyl-3-Substituted Pyrazolo{1,5-a}Pyrimidines as multikinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Guide to the N-Arylation of 7-Bromobenzo[b]thiophen-2-amine
Introduction: The Strategic Importance of N-Arylated Benzothiophenes
The benzo[b]thiophene scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities, serving as kinase inhibitors, antimicrobial agents, and scaffolds for other therapeutic agents. The introduction of an aryl group at the 2-amino position of 7-Bromobenzo[b]thiophen-2-amine can significantly modulate the electronic and steric properties of the molecule, leading to new chemical entities with potentially enhanced biological activity or desirable material properties. This N-arylation is a critical C-N cross-coupling reaction that enables the synthesis of a diverse library of compounds for drug discovery and development.[1][2]
This application note provides a detailed experimental procedure for the N-arylation of this compound, focusing on the widely applicable and robust Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of this palladium-catalyzed reaction, offer a step-by-step protocol, and discuss the critical parameters that influence reaction outcomes.
Mechanistic Insights: The Buchwald-Hartwig Amination Cycle
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4][5] The catalytic cycle, as illustrated below, is a well-established sequence of elementary steps involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.
Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.
The key steps in the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, an aryl bromide or iodide that will be coupled with this compound) to form a Pd(II) aryl halide complex.[6][7]
-
Ligand Exchange: The amine (this compound) coordinates to the palladium center, and in the presence of a base, is deprotonated to form a palladium amido complex. The choice of base is crucial and can influence the reaction rate and yield.[8]
-
Reductive Elimination: The final step involves the formation of the C-N bond, yielding the N-arylated product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][6]
The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps.[9][10]
Experimental Protocol: N-Arylation of this compound
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of this compound with a generic aryl bromide. Researchers should optimize the conditions for their specific aryl halide.
Materials and Reagents
-
This compound
-
Aryl bromide (or iodide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
TLC plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Step-by-Step Procedure
Figure 2. Experimental workflow for the N-arylation of this compound.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 mmol), the aryl bromide (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the flask via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the aryl halide.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-arylated product.
-
Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.[11][12]
Alternative Methodologies: The Ullmann Condensation
While the Buchwald-Hartwig amination is often the method of choice due to its milder conditions and broader substrate scope, the Ullmann condensation offers a valuable, albeit often harsher, alternative. This copper-catalyzed reaction typically requires higher temperatures and polar aprotic solvents.[1][13] The classical Ullmann reaction uses stoichiometric amounts of copper, but modern protocols employ catalytic amounts of a copper salt, often in the presence of a ligand such as L-proline or a diamine.[14][15]
Data Presentation: A Comparative Overview of N-Arylation Conditions
The following table summarizes typical conditions for palladium- and copper-catalyzed N-arylation reactions that can be adapted for this compound.
| Parameter | Buchwald-Hartwig Amination (Pd-catalyzed) | Ullmann Condensation (Cu-catalyzed) |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | CuI, Cu₂O, CuO nanoparticles |
| Ligand | Xantphos, (±)-BINAP, bulky biarylphosphines | L-proline, N,N'-dimethylethylenediamine, phenanthroline |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF | DMF, DMSO, NMP |
| Temperature | 80-120 °C | 100-210 °C |
| Aryl Halide | Ar-Cl, Ar-Br, Ar-I, Ar-OTf | Ar-I, Ar-Br (Ar-Cl is less reactive) |
Conclusion and Future Perspectives
The N-arylation of this compound is a versatile transformation that opens the door to a wide array of novel chemical structures for investigation in drug discovery and materials science. The Buchwald-Hartwig amination provides a reliable and high-yielding method for this purpose. Further optimization of reaction conditions, including the exploration of novel ligands and catalyst systems, may lead to even more efficient and environmentally benign protocols. The development of C-H activation strategies for the direct arylation of the amino group could also represent a future direction for this area of research.[16][17]
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. surface.syr.edu [surface.syr.edu]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Spectroscopic, theoretical and computational investigations of novel benzo[b]thiophene based ligand and its M(II) complexes: As high portentous antimicrobial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants [mdpi.com]
- 16. Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metal-Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S-Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from 7-Bromobenzo[b]thiophen-2-amine
Introduction: The Imperative for Novel Antimicrobials and the Promise of the Benzothiophene Scaffold
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new classes of antimicrobial agents.[1] The chemical scaffold of benzo[b]thiophene has emerged as a "privileged structure" in medicinal chemistry, forming the core of several FDA-approved drugs.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including significant antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a key starting material, 7-Bromobenzo[b]thiophen-2-amine , for the synthesis of novel antimicrobial candidates. We will explore strategic derivatization at both the 2-amino and 7-bromo positions to generate a library of diverse compounds for antimicrobial screening. The protocols herein are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower rational drug design.
Core Synthetic Strategies: Leveraging the Reactivity of this compound
The structure of this compound offers two primary points for chemical modification: the nucleophilic 2-amino group and the 7-bromo substituent, which is amenable to cross-coupling reactions. This dual reactivity allows for the synthesis of a wide array of derivatives.
Caption: Synthetic pathways from this compound.
Part 1: Derivatization of the 2-Amino Group
The primary amine at the C2 position is a versatile handle for introducing a variety of functional groups and building complex heterocyclic systems.
Protocol 1: Synthesis of Schiff Bases via Condensation
The formation of an azomethine linkage (-C=N-) through the condensation of the 2-amino group with various aldehydes is a straightforward method to generate a diverse library of Schiff bases, which are known to possess antimicrobial properties.[4][5][6]
Rationale: The introduction of different aromatic and heterocyclic aldehydes allows for the systematic exploration of the structure-activity relationship (SAR). Substituents on the aldehyde ring can modulate the electronic properties, lipophilicity, and steric bulk of the final compound, all of which can influence antimicrobial potency.[6]
Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol.
-
Addition of Aldehyde: Add 1.1 equivalents of the desired substituted aldehyde to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate. Collect the solid by filtration.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. If necessary, recrystallize from a suitable solvent (e.g., ethanol, methanol, or a mixture with water) to obtain the purified Schiff base.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol 2: Synthesis of Amide Derivatives via Acylation
Amide bond formation is a robust reaction that allows for the introduction of a wide range of acyl groups. Benzothiophene-2-carboxamides have shown promise as antimicrobial agents.[2][7]
Rationale: By reacting this compound with various acid chlorides or carboxylic acids (using a coupling agent), a series of amides can be synthesized. This strategy allows for the introduction of diverse functionalities, including those known to enhance antimicrobial activity, such as halogenated phenyl rings or heterocyclic moieties.[8]
Experimental Protocol (using Acid Chlorides):
-
Dissolution: Dissolve 1.0 equivalent of this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask.
-
Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to act as an acid scavenger.
-
Acylation: Cool the mixture in an ice bath and slowly add 1.1 equivalents of the desired acid chloride dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation and Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Characterization: Characterize the purified amide derivatives by FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol 3: Synthesis of Fused Pyrimidine Derivatives
The synthesis of fused heterocyclic systems, such as benzothieno[2,3-d]pyrimidines, can lead to compounds with potent and specific antimicrobial activities. Pyrimidine derivatives are well-established as effective antimicrobial agents.[1][9][10][11]
Rationale: The construction of a pyrimidine ring fused to the benzothiophene core significantly alters the shape, rigidity, and electronic properties of the molecule, potentially leading to enhanced interactions with biological targets.
Generalized Protocol (Example: Reaction with an α,β-unsaturated nitrile):
-
Reaction Setup: In a suitable solvent such as ethanol or dimethylformamide, combine 1.0 equivalent of this compound with 1.1 equivalents of an appropriate cyclizing agent (e.g., an arylidene malononitrile).
-
Catalysis: Add a catalytic amount of a base, such as piperidine or triethylamine.
-
Reaction: Reflux the mixture for 8-16 hours, monitoring for product formation by TLC.
-
Isolation: Cool the reaction mixture. The cyclized product may precipitate and can be collected by filtration.
-
Purification: Purify the crude product by recrystallization from a high-boiling point solvent like DMF or by column chromatography.
-
Characterization: Confirm the structure of the fused pyrimidine derivative using advanced spectroscopic techniques.
Part 2: Derivatization of the 7-Bromo Group
The bromine atom at the C7 position is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkyl groups.
Protocol 4: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[12] It can be employed to couple the 7-bromo position with a variety of boronic acids or esters.
Rationale: This strategy allows for the introduction of diverse substituents at a position that may influence interactions with the microbial cell envelope or specific enzymes. The choice of boronic acid is critical for tuning the biological activity of the final compound.
Experimental Protocol:
-
Reaction Setup: In a Schlenk flask, combine 1.0 equivalent of a 2-amino-protected derivative of this compound, 1.2 equivalents of the desired aryl or heteroaryl boronic acid, and 2-3 equivalents of a base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Catalyst: Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) in a catalytic amount (1-5 mol%).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent and purify the crude product by column chromatography on silica gel.
-
Deprotection (if necessary): If the 2-amino group was protected, perform the appropriate deprotection step.
-
Characterization: Fully characterize the final product using spectroscopic methods.
Part 3: Antimicrobial Activity Evaluation
A systematic evaluation of the synthesized compounds is crucial to identify promising antimicrobial leads.
Protocol 5: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is the gold-standard method for quantifying the in vitro antimicrobial activity of novel compounds.[1]
Materials:
-
Synthesized benzothiophene derivatives
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standard antibiotic/antifungal (positive control)
-
Solvent for compounds (e.g., DMSO, negative control)
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Compound Dilutions: Prepare stock solutions of the test compounds in DMSO. Perform serial two-fold dilutions of the compounds in the broth directly in the 96-well plates.
-
Inoculation: Add the prepared microbial inoculum to each well. Include positive controls (broth with inoculum and a standard antimicrobial) and negative controls (broth with inoculum and DMSO).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Structure-Activity Relationship (SAR) Analysis
The antimicrobial activity data should be tabulated to facilitate the analysis of structure-activity relationships.
| Compound ID | R¹ (at C2) | R² (at C7) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 1a | -NH-CH=C₆H₄-4-Cl | -Br | Data | Data | Data |
| 1b | -NH-CH=C₆H₄-4-NO₂ | -Br | Data | Data | Data |
| 2a | -NH-CO-C₆H₅ | -Br | Data | Data | Data |
| 2b | -NH-CO-C₄H₃S (Thiophene-2-carbonyl) | -Br | Data | Data | Data |
| 4a | -NH₂ | -C₆H₅ | Data | Data | Data |
| 4a-1a | -NH-CH=C₆H₄-4-Cl | -C₆H₅ | Data | Data | Data |
This table is a template for organizing screening data. "Data" should be replaced with experimentally determined MIC values.
Conclusion and Future Directions
The synthetic and screening protocols outlined in this application note provide a robust framework for the development of novel antimicrobial agents based on the this compound scaffold. By systematically exploring the chemical space through derivatization at the 2-amino and 7-bromo positions, researchers can generate libraries of compounds for biological evaluation. Subsequent analysis of the SAR will guide the optimization of lead compounds with enhanced potency and favorable pharmacological properties, contributing to the critical pipeline of new therapeutics to combat antimicrobial resistance.
References
- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Development of new benzo[b]thiophene amide-based antimicrobial agents - University of Wollongong - Figshare [ro.uow.edu.au]
- 3. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orientjchem.org [orientjchem.org]
- 5. Synthesis of Heterocyclic Schiff Bases and Evaluation of Their Antibacterial Activities and Physicochemical Properties - Journal of Advanced Biomedical Sciences [jabs.fums.ac.ir]
- 6. Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial evaluation of amide derivatives of benzodifuran-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
- 12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Amination of Bromobenzothiophenes
Introduction: The Significance of Aminobenzothiophenes in Modern Drug Discovery
The benzothiophene scaffold is a privileged heterocyclic motif frequently incorporated into the molecular architecture of medicinally important compounds. Its derivatives exhibit a wide spectrum of biological activities, finding application as anticancer, anti-inflammatory, antimicrobial, and central nervous system-acting agents.[1][2] The introduction of an amino group to the benzothiophene core further enhances its utility, providing a crucial handle for subsequent chemical modifications and often playing a key role in the pharmacophore responsible for biological activity. Aminobenzothiophenes are integral components of compounds developed as kinase inhibitors, antimitotic agents, and STAT3 inhibitors.[1][3][4]
The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, largely supplanting classical methods that often require harsh reaction conditions and exhibit limited substrate scope.[5][6] This Nobel Prize-winning technology provides a direct and efficient route to synthesize aryl and heteroaryl amines from the corresponding halides or triflates. For researchers in medicinal chemistry and drug development, mastering this reaction for the synthesis of aminobenzothiophenes is a critical skill for accelerating the discovery of new therapeutic agents.
This comprehensive guide provides a detailed protocol and in-depth discussion for the successful palladium-catalyzed amination of bromobenzothiophenes. We will delve into the critical parameters of the reaction, offer a step-by-step experimental procedure, present a variety of literature examples, and provide a troubleshooting guide to navigate potential challenges.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The generally accepted mechanism is illustrated below:
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
The cycle commences with the oxidative addition of the bromobenzothiophene to a palladium(0) complex, forming a palladium(II) intermediate.[7] Coordination of the amine to this complex is followed by deprotonation by a base to generate a palladium(II) amido complex. The crucial C-N bond is formed in the final reductive elimination step, which releases the aminobenzothiophene product and regenerates the active palladium(0) catalyst.[7]
Key Parameters for Successful Amination of Bromobenzothiophenes
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the reaction components. For a sulfur-containing heterocycle like benzothiophene, careful consideration of these parameters is crucial to avoid potential catalyst deactivation and achieve high yields.
Palladium Precursor
A variety of palladium(0) and palladium(II) precursors can be used. Common choices include:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable, air-tolerant Pd(0) source that is widely used.
-
Palladium(II) acetate (Pd(OAc)₂): A common Pd(II) precursor that is reduced in situ to the active Pd(0) species, often by the amine or phosphine ligand.[7]
For routine applications, both have proven effective in the amination of bromobenzothiophenes.
Ligand Selection: The Heart of the Catalyst
The choice of phosphine ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. For heteroaromatic substrates, bulky, electron-rich phosphine ligands are generally preferred.[8]
-
For Anilines and other Aromatic Amines:
-
rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP): A classic bidentate ligand that has shown good efficacy in the coupling of anilines with electron-deficient bromobenzothiophenes.[7]
-
-
For Aminopyridines and other Heterocyclic Amines:
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos): This wide bite-angle bidentate ligand is often the ligand of choice for coupling heterocyclic amines, as it can promote the desired C-N bond formation while minimizing side reactions.[7]
-
-
For Primary and Secondary Aliphatic Amines:
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) and 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos): These are examples of bulky, electron-rich monophosphine ligands from the Buchwald group that have demonstrated broad utility in coupling a wide range of amines, including primary and secondary aliphatic amines, with aryl halides.
-
4,6-Bis(diphenylphosphino)-10H-phenoxazine (NiXantphos): Another effective ligand for challenging couplings.
-
(2-Di-tert-butylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl) (tBuXPhos): A highly active ligand for a variety of aminations.
-
The Role of the Base
A base is required to deprotonate the amine, facilitating the formation of the palladium-amido complex. The choice of base is critical and can significantly impact the reaction rate and yield.
-
Strong, non-nucleophilic bases are generally preferred.
-
Sodium tert-butoxide (NaOtBu): A very common and effective base for a wide range of substrates.
-
Lithium bis(trimethylsilyl)amide (LiHMDS): A strong, non-nucleophilic base that can be advantageous in certain cases, particularly when dealing with base-sensitive functional groups.[9]
-
Potassium tert-butoxide (KOtBu): Another strong alkoxide base.
-
-
Weaker inorganic bases can also be employed, often in conjunction with specific ligands.
-
Cesium carbonate (Cs₂CO₃): A milder base that is particularly effective in combination with ligands like Xantphos, especially for the amination of more reactive aryl halides or when dealing with base-sensitive substrates.[7]
-
Potassium phosphate (K₃PO₄): Another alternative milder base.
-
Solvent Considerations
Anhydrous, aprotic solvents are typically used to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst.
-
Toluene: A common and effective solvent for many Buchwald-Hartwig aminations.
-
Dioxane: Another frequently used solvent, particularly when employing Xantphos as the ligand.[7]
-
Tetrahydrofuran (THF): A viable solvent, although its lower boiling point may necessitate longer reaction times or the use of sealed-tube conditions.
Detailed Experimental Protocol: A General Procedure
This protocol provides a general method for the palladium-catalyzed amination of a bromobenzothiophene with a primary or secondary amine. Reaction conditions may require optimization for specific substrates.
Materials:
-
Bromobenzothiophene derivative (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol % Pd)
-
Phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol %)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., toluene or dioxane, 5 mL)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the bromobenzothiophene (1.0 mmol), the palladium precursor (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (1.4 mmol).
-
Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous solvent (5 mL) via syringe, followed by the amine (1.2 mmol).
-
Reaction Execution: Seal the flask or vial and place it in a preheated oil bath at the desired temperature (typically 80-120 °C). Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Illustrative Examples from the Literature
The following table summarizes a selection of successful palladium-catalyzed aminations of bromobenzothiophenes, showcasing the variety of applicable conditions.
| Bromobenzothiophene Substrate | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 3-bromobenzo[b]thiophene-2-carboxylate | Aniline | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ (1.4) | Toluene | 110 | 12 | 95 | [7] |
| Ethyl 3-bromobenzo[b]thiophene-2-carboxylate | 2-Aminopyridine | Pd(OAc)₂ (5) | Xantphos (7.5) | Cs₂CO₃ (1.4) | Dioxane | 120 | 24 | 70 | [7] |
| 4-Bromobenzo[b]thiophene | 1-(Butan-2-yl)piperazine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (1.5) | Toluene | 100 | 18 | 92 | [10] |
| 3-Bromothiophene | N-Methylaniline | [PdBr(P(tBu)₃)]₂ (1) | - | Cs₂CO₃ (1.4) | Dioxane | 100 | 3 | 95 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Poor quality reagents/solvents | - Use a fresh batch of palladium precursor and ligand.- Switch to a stronger base (e.g., NaOtBu or LiHMDS).- Increase the reaction temperature.- Ensure all reagents and solvents are anhydrous and of high purity. |
| Dehalogenation of the starting material | - Presence of water or protic impurities- Certain ligand/base combinations | - Use rigorously dried solvents and reagents.- Screen different ligands and bases; sometimes a weaker base can suppress this side reaction. |
| Formation of diarylamine byproduct | - Reaction with primary amines | - Use a slight excess of the amine.- Lower the reaction temperature or shorten the reaction time.- Consider using a bulkier ligand to sterically hinder the second amination. |
| Catalyst deactivation | - Potential coordination of the benzothiophene sulfur to the palladium center | - Increase catalyst and/or ligand loading.- Screen different ligands that are less susceptible to poisoning. |
Conclusion
The palladium-catalyzed amination of bromobenzothiophenes is a robust and highly effective method for the synthesis of aminobenzothiophene derivatives. By carefully selecting the palladium precursor, ligand, base, and solvent, researchers can achieve high yields of the desired products with a broad range of substrates. The protocols and insights provided in this guide are intended to empower scientists in drug discovery and development to confidently apply this powerful transformation in their synthetic endeavors, ultimately accelerating the path to new and innovative medicines.
References
- 1. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
Strategic Synthesis of a 7-Bromobenzo[b]thiophen-2-amine Focused Library for Antimicrobial Drug Discovery
An Application Note and Protocol for Drug Discovery Professionals
Abstract The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly as antimicrobial agents.[1][2][3] This document provides a comprehensive methodology for the construction of a focused chemical library based on the 7-Bromobenzo[b]thiophen-2-amine core. This scaffold presents two orthogonal points for diversification: the C2-amine for amide-based modifications and the C7-bromo position for modern cross-coupling reactions. We detail a robust, multi-step synthesis of the core structure, followed by validated parallel synthesis protocols for library generation via N-acylation and Buchwald-Hartwig amination. Furthermore, this guide covers essential high-throughput purification, quality control, and data management strategies, culminating in a proposed screening cascade for the identification of novel antibacterial agents.
Introduction: The Rationale for a Benzothiophene Library
The increasing threat of antimicrobial resistance necessitates the development of novel antibiotics.[2] Benzo[b]thiophene derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4][5] The structural rigidity and unique electronic properties of the benzothiophene ring system make it an excellent pharmacophore for engaging with biological targets.[6]
The selected this compound scaffold (Figure 1) is a strategically designed starting point for a focused library. It features two distinct and readily functionalizable handles:
-
The C2-Primary Amine: This group is an ideal nucleophile for introducing diversity through robust reactions like N-acylation and N-alkylation, allowing for the exploration of a vast chemical space of amides and secondary/tertiary amines.[7]
-
The C7-Bromo Group: This aryl halide is perfectly suited for modern palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, in particular, enables the introduction of a wide array of primary and secondary amines, significantly expanding the structural and functional diversity of the library.[8][9]
By systematically modifying these two positions, a library can be generated that explores key structure-activity relationships (SAR) crucial for hit identification and lead optimization.
Overall Library Development Workflow
The creation of the compound library follows a systematic, multi-stage process designed for efficiency and reproducibility. The workflow encompasses the synthesis of the core scaffold, parallel diversification, high-throughput purification, and finally, biological screening to identify active compounds.
Figure 1: High-level workflow for library creation.
Synthesis of the Core Scaffold: this compound
A reliable supply of the core scaffold is paramount. We propose a robust three-step synthesis adapted from established methodologies for constructing substituted 3-aminobenzo[b]thiophenes.[10] The synthesis begins with commercially available 2-bromo-6-fluorobenzonitrile.
Protocol 1: Synthesis of Methyl 3-amino-7-bromobenzo[b]thiophene-2-carboxylate (3)
-
Reaction Setup: To a solution of 2-bromo-6-fluorobenzonitrile (1 ) (1.0 eq) in dry DMSO, add methyl thioglycolate (2 ) (1.2 eq).
-
Base Addition: Add triethylamine (TEA) (3.0 eq) dropwise to the stirred solution at room temperature.
-
Microwave Irradiation: Seal the reaction vessel and heat in a microwave reactor to 130 °C for 30 minutes.[10] Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, pour the reaction mixture into ice-water.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry in vacuo to yield methyl 3-amino-7-bromobenzo[b]thiophene-2-carboxylate (3 ).
Protocol 2: Hydrolysis to Carboxylic Acid (4)
-
Reaction Setup: Suspend the ester (3 ) (1.0 eq) in a mixture of ethanol and 10% aqueous NaOH solution.
-
Heating: Heat the mixture to reflux for 4-6 hours until saponification is complete (monitored by TLC/LC-MS).
-
Acidification: Cool the reaction mixture to room temperature and acidify to pH ~3-4 with 2N HCl.
-
Isolation: Collect the precipitated 3-amino-7-bromobenzo[b]thiophene-2-carboxylic acid (4 ) by filtration, wash with water, and dry.
Protocol 3: Decarboxylation to this compound (5)
-
Reaction Setup: Add the carboxylic acid (4 ) (1.0 eq) to quinoline in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of copper powder.
-
Heating: Heat the mixture to 200-220 °C until gas evolution ceases (typically 1-2 hours).
-
Work-up and Purification: Cool the reaction mixture and dilute with a suitable organic solvent (e.g., ethyl acetate). Wash sequentially with 2N HCl to remove quinoline, then with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the final core scaffold, this compound (5 ).[11]
Library Generation via Parallel Synthesis
With the core scaffold in hand, diversification can be performed efficiently using parallel synthesis techniques, often in 96-well plate formats. Below are generalized protocols for derivatization at the C2-amine and C7-bromo positions.
Protocol 4A: Parallel N-Acylation of the C2-Amine
This protocol allows for the rapid synthesis of a diverse amide library.
-
Reagent Preparation:
-
Prepare a stock solution of the core scaffold (5 ) in a suitable solvent (e.g., Dichloromethane or DMF).
-
Prepare a library of acylating agents (acid chlorides or carboxylic acids) as stock solutions in an appropriate solvent. For carboxylic acids, a coupling agent like HATU or EDCI/HOBt will be required.[12]
-
-
Reaction Execution (in 96-well plate):
-
To each well, dispense the core scaffold solution (1.0 eq).
-
Add a suitable base, such as triethylamine or DIPEA (2.0-3.0 eq).
-
Dispense a unique acyl chloride (1.1 eq) to each well. If using carboxylic acids, add the acid (1.1 eq) followed by the coupling agent solution.
-
Seal the plate and shake at room temperature for 12-18 hours.
-
-
Work-up:
-
Quench the reactions by adding water or a saturated solution of NaHCO₃.
-
Perform liquid-liquid extraction directly in the plate or by transferring to larger vials. Extract with an organic solvent like ethyl acetate.
-
Isolate the organic phase and evaporate the solvent in vacuo using a centrifugal evaporator. The crude products are now ready for purification.
-
Table 1: Representative Acylating Agents for Library Diversification
| Reagent Class | Example 1 | Example 2 | Example 3 | Example 4 |
|---|---|---|---|---|
| Aliphatic | Acetyl chloride | Isobutyryl chloride | Cyclopropanecarbonyl chloride | Pivaloyl chloride |
| Aromatic | Benzoyl chloride | 4-Fluorobenzoyl chloride | 3-Methoxybenzoyl chloride | 1-Naphthoyl chloride |
| Heterocyclic | Thiophene-2-carbonyl chloride | Furan-2-carbonyl chloride | Pyridine-3-carbonyl chloride | Isoxazole-5-carbonyl chloride |
Protocol 4B: Parallel Buchwald-Hartwig C-N Cross-Coupling
This protocol enables the diversification of the C7-bromo position by coupling with various amines.[8]
Figure 2: Catalytic cycle for the Buchwald-Hartwig amination.
-
Reagent Preparation:
-
Prepare a stock solution of the core scaffold (5 ) or an N-acylated derivative in a solvent like dioxane or toluene.
-
Prepare a library of primary or secondary amines as stock solutions.
-
-
Reaction Execution (in 96-well plate with inert atmosphere):
-
To each well containing a stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., Xantphos, RuPhos, 4-10 mol%).[13][14]
-
Add the base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 eq).
-
Dispense the core scaffold solution (1.0 eq) to each well.
-
Dispense a unique amine (1.2 eq) to each well.
-
Seal the plate and heat to 80-120 °C with stirring for 12-24 hours.
-
-
Work-up:
-
Cool the plate to room temperature.
-
Dilute each well with a suitable solvent (e.g., ethyl acetate).
-
Filter through a pad of celite to remove the catalyst and base.
-
Evaporate the solvent in vacuo. The crude products are now ready for purification.
-
Table 2: Representative Amines for Buchwald-Hartwig Coupling
| Reagent Class | Example 1 | Example 2 | Example 3 | Example 4 |
|---|---|---|---|---|
| Aliphatic | Morpholine | Piperidine | Cyclohexylamine | N-Methylbenzylamine |
| Aromatic | Aniline | 4-Methoxyaniline | 3-Fluoroaniline | Indole |
| Heterocyclic | Pyrrolidine | 4-Aminopyridine | Imidazole | 2-Aminothiazole |
High-Throughput Purification and Quality Control
The purity of library compounds is critical for generating reliable screening data.[15] Automated preparative HPLC-MS is the industry standard for this task.[16][17]
Protocol 5: Automated Purification Workflow
-
Crude Sample Preparation: Dissolve the crude products from the parallel synthesis plates in a minimal amount of a suitable solvent (e.g., DMSO or DMF).
-
Method Development: A generic, fast gradient reversed-phase HPLC method is typically used (e.g., C18 column, water/acetonitrile gradient with 0.1% formic acid or TFA).
-
Injection and Fraction Collection: The autosampler injects each crude sample onto the preparative HPLC column. The eluent is monitored by both a UV detector and a mass spectrometer. Fraction collection is triggered by the mass of the expected product, ensuring that only the desired compound is collected.[17]
-
Post-Purification Processing: The collected fractions are evaporated in a centrifugal evaporator, and the final compounds are weighed and prepared as stock solutions (e.g., 10 mM in DMSO) in new 96-well plates for storage and screening.
Quality Control (QC): Each purified sample must undergo QC analysis. A small aliquot is analyzed by a rapid LC-MS method to confirm identity (correct mass) and determine purity (typically by UV at a specific wavelength, e.g., 214 nm or 254 nm). A purity threshold (e.g., >95%) is set for compounds to be accepted into the screening library.
Application Example: Antibacterial Screening Cascade
Once the library is synthesized and validated, it can be screened for biological activity. The following cascade is a hypothetical workflow for identifying novel antibacterial agents targeting gram-positive bacteria like Staphylococcus aureus.
Figure 3: A tiered antibacterial screening cascade.
-
Primary Screen: The entire library is screened at a single, high concentration (e.g., 30 µM) against S. aureus. Bacterial growth is measured by optical density (OD₆₀₀). Compounds causing significant growth inhibition (e.g., >50%) are declared "hits."
-
Dose-Response Confirmation: Hits are re-tested in a dose-response format (e.g., 10-point serial dilution) to determine their Minimum Inhibitory Concentration (MIC).
-
Selectivity Screening: Confirmed active compounds are tested against a mammalian cell line (e.g., HEK293) to assess cytotoxicity. A selectivity index (SI = Cytotoxic Conc. / MIC) is calculated to prioritize compounds that are potent against bacteria but non-toxic to human cells.
-
Mechanism of Action (MoA) Studies: The most promising hits undergo further investigation to understand how they kill bacteria, for example, by testing for disruption of membrane potential or generation of reactive oxygen species (ROS).[2]
Conclusion
This document outlines a systematic and robust methodology for the design, synthesis, purification, and application of a focused chemical library based on the this compound scaffold. By leveraging modern parallel synthesis and purification technologies, researchers can efficiently generate a diverse set of novel compounds. The strategic placement of two orthogonal functional handles on the core scaffold allows for a comprehensive exploration of structure-activity relationships, significantly increasing the probability of identifying high-quality hit compounds for downstream drug development programs, particularly in the urgent field of antimicrobial research.
References
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus [mdpi.com]
- 2. Exploring antibacterial activities in novel benzo[b]thiophene derivatives | Poster Board #1048 - American Chemical Society [acs.digitellinc.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF BENZOTHIOPHENE DERIVATIVES – ScienceOpen [scienceopen.com]
- 6. benchchem.com [benchchem.com]
- 7. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 11. chemscene.com [chemscene.com]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-throughput purification of compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tarosdiscovery.com [tarosdiscovery.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromobenzo[b]thiophen-2-amine
Welcome to the technical support center for the synthesis of 7-Bromobenzo[b]thiophen-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this synthesis, troubleshooting common issues, and ensuring high-yield, high-purity outcomes. The methodologies discussed are grounded in established chemical principles and supported by peer-reviewed literature.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis of this compound.
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most prevalent and scalable method is the palladium-catalyzed Buchwald-Hartwig amination.[1][2] This reaction typically involves the cross-coupling of an aryl halide, such as 2,7-dibromobenzo[b]thiophene, with an ammonia equivalent or a primary amine protected with a labile group. This approach is favored for its high functional group tolerance and generally good yields compared to harsher, classical methods like nucleophilic aromatic substitution.[1]
Q2: What are the critical reagents and catalysts for this synthesis?
A2: Key components for a successful Buchwald-Hartwig amination include:
-
Starting Material: 2,7-dibromobenzo[b]thiophene.
-
Amine Source: Ammonia equivalents like benzophenone imine or a silylamide are often used, as direct coupling with ammonia can be challenging due to its tight binding to palladium catalysts.[1]
-
Palladium Catalyst: A Pd(0) source is required. Often, a stable Pd(II) precatalyst (e.g., Pd₂(dba)₃ or [Pd(allyl)Cl]₂) is used, which is reduced in situ.
-
Phosphine Ligand: Bulky, electron-rich phosphine ligands are crucial for facilitating the catalytic cycle. Common choices include XPhos, RuPhos, or DavePhos.[2][3]
-
Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOt-Bu) is the most common and often promotes the highest reaction rates.[2] Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) can be used, especially when protic functional groups are present.[2]
Q3: What are the primary safety concerns I should be aware of?
A3:
-
Palladium Catalysts: While generally not highly toxic, palladium compounds should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere (e.g., Argon or Nitrogen).
-
Sodium tert-butoxide: This is a strong, moisture-sensitive base. It can cause severe skin and eye burns. Handle it exclusively in a glovebox or under a robust inert atmosphere.
-
Solvents: Toluene and dioxane, common solvents for this reaction, are flammable and have associated health risks. Ensure proper ventilation and grounding of equipment.
Troubleshooting Guide: Common Synthesis Issues
This section provides a structured approach to diagnosing and solving problems encountered during the synthesis.
Problem 1: Low or No Product Yield
Low yield is the most frequent issue. The causes can be traced to reagents, reaction conditions, or catalyst activity.
Q: My reaction has stalled or resulted in a very low yield of this compound. What should I investigate?
A: A low yield can stem from several factors. Follow this diagnostic workflow:
Caption: Diagnostic workflow for troubleshooting low product yield.
-
Cause A: Poor Reagent or Solvent Quality
-
Explanation: The Buchwald-Hartwig reaction is highly sensitive to oxygen and water. Anhydrous solvents are critical. Trace water can hydrolyze the strong base (NaOt-Bu) and poison the palladium catalyst.
-
Solution: Use freshly distilled, anhydrous solvents (e.g., toluene, dioxane). Ensure starting materials are pure and dry.
-
-
Cause B: Ineffective Catalyst System
-
Explanation: The palladium catalyst's active Pd(0) state can be deactivated by oxygen. The phosphine ligand is also prone to oxidation. The choice of ligand is critical and substrate-dependent.[2]
-
Solution:
-
Use Fresh Catalyst/Ligand: Ensure that the palladium source and phosphine ligand have not degraded due to improper storage.
-
Optimize Ligand Choice: While various ligands can work, bulky biarylphosphine ligands like XPhos or t-BuXPhos are often superior for coupling with heterocyclic amines or challenging substrates.[3]
-
Consider a Pre-catalyst: Using a pre-formed palladium-ligand complex (a "pre-catalyst") can sometimes provide more consistent results by avoiding issues with incomplete ligand association.[4]
-
-
-
Cause C: Incorrect Reaction Temperature
-
Explanation: While heating is required, excessive temperatures can lead to catalyst decomposition and side reactions like hydrodehalogenation, where the bromine atom is replaced by hydrogen.[1][4]
-
Solution: Run the reaction within the recommended temperature range, typically 80-110 °C for toluene or dioxane.[2] Monitor the reaction by TLC or LC-MS to track product formation and consumption of starting material, avoiding unnecessarily long heating times.
-
Problem 2: Formation of Significant Impurities
Even with good conversion, the desired product can be contaminated with side products, complicating purification.
Q: My reaction produces the desired product, but it is contaminated with a major side product that is difficult to separate. What is happening?
A: The most common side product in this specific synthesis is often the hydrodehalogenated starting material (7-bromobenzo[b]thiophene) or the doubly aminated product.
-
Side Product A: Hydrodehalogenation (Loss of Bromine)
-
Mechanism: An unproductive side reaction can occur where a β-hydride elimination follows the oxidative addition step, leading to the formation of a hydrodehalogenated arene and an imine.[1] This is often exacerbated by high temperatures or certain ligand/base combinations.
-
Solution:
-
Lower the Reaction Temperature: Operate at the lower end of the effective temperature range (e.g., 80-90 °C).
-
Use a Bulky Ligand: Ligands with significant steric bulk can disfavor the pathways leading to dehalogenation.
-
Ensure Inert Atmosphere: Traces of water can be a hydride source. Rigorous exclusion of moisture is key.
-
-
-
Side Product B: Double Amination
-
Mechanism: If 2,7-dibromobenzo[b]thiophene is the starting material, the reaction can proceed at both the 2- and 7-positions to form 2,7-diaminobenzo[b]thiophene, especially if the reaction is run for too long or with an excess of the amine coupling partner.
-
Solution:
-
Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the amine source, but avoid a large excess.
-
Monitor Reaction Progress: Track the reaction closely using TLC or LC-MS. Stop the reaction as soon as the starting 2,7-dibromo material is consumed to minimize the formation of the di-substituted product.
-
-
Optimized Experimental Protocol
This protocol is a synthesized and optimized procedure based on common literature methods for a Buchwald-Hartwig amination to produce this compound.
Materials & Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser and magnetic stir bar
-
Inert atmosphere source (Argon or Nitrogen) with a manifold (Schlenk line)
-
Glovebox for handling air/moisture-sensitive reagents
-
Standard laboratory glassware
-
TLC plates (silica gel) and LC-MS for reaction monitoring
| Reagent | Molar Eq. | Purity | Notes |
| 2,7-Dibromobenzo[b]thiophene | 1.0 | >97% | Starting material. |
| Benzophenone Imine | 1.2 | >98% | Ammonia equivalent.[1] |
| Pd₂(dba)₃ | 0.02 (2 mol%) | - | Palladium precatalyst. |
| XPhos | 0.08 (8 mol%) | >98% | Phosphine ligand.[3] |
| Sodium tert-butoxide (NaOt-Bu) | 2.1 | >98% | Strong base.[2] |
| Anhydrous Toluene | - | Dri-Solv | Reaction solvent. |
Step-by-Step Procedure:
-
Reaction Setup (Inert Atmosphere):
-
In a glovebox, add 2,7-dibromobenzo[b]thiophene (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), XPhos (0.08 eq.), and sodium tert-butoxide (2.1 eq.) to an oven-dried Schlenk flask equipped with a stir bar.
-
Seal the flask, remove it from the glovebox, and attach it to a Schlenk line.
-
-
Addition of Reagents:
-
Under a positive pressure of Argon, add anhydrous toluene via cannula or syringe to the flask.
-
Add benzophenone imine (1.2 eq.) via syringe.
-
The mixture will typically turn a dark red or brown color.
-
-
Reaction Execution:
-
Immerse the flask in a pre-heated oil bath at 100 °C.
-
Stir the reaction vigorously under a constant positive pressure of Argon.
-
Monitor the reaction progress every 1-2 hours by taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
-
Workup and Imine Hydrolysis:
-
Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction carefully by slowly adding water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
To the crude residue, add tetrahydrofuran (THF) and a 2M aqueous HCl solution. Stir at room temperature for 2-4 hours to hydrolyze the imine.
-
Neutralize the mixture by adding a saturated aqueous sodium bicarbonate solution until the pH is ~8.
-
-
Purification:
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo.
-
The crude product is a solid or oil. Purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.[5]
-
Caption: Experimental workflow for the synthesis and purification.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. calpaclab.com [calpaclab.com]
Technical Support Center: Purification of Crude 7-Bromobenzo[b]thiophen-2-amine
Welcome to the technical support guide for the purification of 7-Bromobenzo[b]thiophen-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this important heterocyclic intermediate. This guide provides in-depth troubleshooting protocols and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
I. Understanding the Challenges
This compound is a substituted aromatic amine, a class of compounds known for presenting unique purification challenges. The basicity of the amine group can lead to strong interactions with acidic stationary phases like silica gel, resulting in poor separation, peak tailing, and potential compound degradation.[1][2] Furthermore, impurities from the synthesis, such as starting materials, by-products, or regioisomers, can possess similar polarities, making separation by standard chromatographic or recrystallization techniques difficult.
Common sources of impurities may include:
-
Unreacted starting materials.
-
Over-brominated or under-brominated benzothiophene derivatives.
-
Isomeric by-products.
-
Reagents from the synthetic work-up.
This guide will address these issues with practical, field-proven solutions.
II. Troubleshooting Guide: Purification Protocols
This section provides detailed, step-by-step methodologies for the most common purification techniques, along with troubleshooting tips for specific issues.
A. Column Chromatography
Column chromatography is a primary method for purifying this compound. However, the interaction between the basic amine and acidic silica gel is a critical hurdle.[1][2]
Issue 1: Poor Separation and Significant Tailing on Silica Gel
Cause: The acidic nature of silica gel strongly interacts with the basic amine group of the target compound. This acid-base interaction leads to broad peaks and poor resolution from impurities.[2]
Solution 1: Mobile Phase Modification
Adding a small amount of a competing base to the mobile phase can neutralize the acidic silanol groups on the silica surface, improving peak shape and separation.[1][2]
Step-by-Step Protocol:
-
Solvent System Selection: Begin with a non-polar/polar solvent system such as Hexane/Ethyl Acetate.
-
TLC Analysis: Perform thin-layer chromatography (TLC) to determine an appropriate solvent ratio. Spot the crude material on a silica gel TLC plate and develop it in various Hexane/Ethyl Acetate ratios (e.g., 9:1, 8:2, 7:3).
-
Mobile Phase Modification: To the chosen solvent system, add a small percentage of a basic modifier, typically 0.1-1% triethylamine (TEA) or ammonia in methanol.[1][2]
-
Column Preparation: Pack a glass column with silica gel (100-200 mesh) using the modified mobile phase. Ensure the column is packed uniformly to avoid channeling.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a suitable solvent like dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the prepared column.
-
Elution: Begin elution with the modified mobile phase, collecting fractions and monitoring by TLC to identify the pure compound.
Solution 2: Alternative Stationary Phases
If mobile phase modification is insufficient, using a less acidic or basic stationary phase is an excellent alternative.
-
Amine-functionalized silica: This is often the most effective choice as it minimizes the strong acid-base interactions.[2]
-
Basic alumina: Can also be used to mitigate the issues seen with standard silica gel.[1]
Workflow for Choosing a Chromatography Strategy:
References
Technical Support Center: Suzuki Coupling with 2-Aminobenzothiophenes
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-aminobenzothiophene scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges presented by this important heterocyclic motif. The inherent functionalities of 2-aminobenzothiophenes—namely the nucleophilic amino group and the sulfur-containing ring system—can lead to specific obstacles not typically encountered with simpler aryl halides.
This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a 2-aminobenzothiophene derivative is showing low to no conversion. What are the most likely causes?
A1: Low or no conversion in this specific coupling is a common issue and can often be traced back to two primary sources related to the substrate's structure: catalyst inhibition by the amino group and catalyst poisoning by the sulfur atom.
-
Inhibition by the Amino Group: The lone pair of electrons on the nitrogen of the 2-amino group can coordinate to the palladium center. This coordination can stabilize the palladium complex in an off-cycle state, effectively reducing the concentration of the active catalyst available to participate in the oxidative addition step.[1]
-
Catalyst Poisoning by Sulfur: The sulfur atom in the benzothiophene ring can strongly adsorb to the surface of the palladium catalyst.[2] This interaction, known as chemisorption, blocks the active sites required for the catalytic cycle to proceed, leading to catalyst deactivation. In some cases, this can result in the formation of inactive palladium sulfide complexes.[2]
Q2: I'm observing significant amounts of homocoupling of my boronic acid/ester. What causes this and how can I prevent it?
A2: Homocoupling of the boronic acid reagent to form a biaryl byproduct is a frequent side reaction in Suzuki couplings. This is often promoted by the presence of oxygen in the reaction mixture, which can facilitate an oxidative coupling of the boronic acid. Additionally, if the transmetalation step is slow relative to the oxidative addition, the palladium(II)-halide intermediate may react with another molecule of the boronic acid, leading to homocoupling.
To minimize homocoupling, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Using a slight excess of the boronic acid can sometimes favor the desired cross-coupling over homocoupling.
Q3: Should I use a boronic acid or a boronic ester (e.g., pinacol ester) for my 2-aminobenzothiophene coupling partner?
A3: The choice between a boronic acid and a boronic ester is a critical one that involves a trade-off between reactivity and stability.
-
Boronic Acids: Generally more reactive, which can lead to faster reaction times. However, they are often less stable and more prone to protodeboronation (replacement of the boronic acid group with a hydrogen), especially with heteroaryl substrates.
-
Boronic Esters (e.g., Pinacol Esters): Significantly more stable, easier to handle, and less susceptible to decomposition.[3] While they may be slightly less reactive than their boronic acid counterparts, their stability often leads to cleaner reactions and more reproducible results, particularly in complex systems. For challenging substrates like 2-aminobenzothiophenes, starting with the more stable boronic ester is often a prudent choice.
Troubleshooting Guide
Problem 1: Low Yield and Incomplete Conversion
Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted starting material (the 2-aminobenzothiophene halide).
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inhibition/Poisoning | The amino and/or sulfur functionalities are deactivating the palladium catalyst.[1][2] | 1. N-Protection: Protect the 2-amino group with a suitable protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy). This prevents the nitrogen's lone pair from interfering with the catalyst. The protecting group can be removed post-coupling.2. Ligand Choice: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can accelerate the oxidative addition and reductive elimination steps, outcompeting the rate of catalyst deactivation.[4] |
| Inefficient Oxidative Addition | The carbon-halogen bond of the 2-aminobenzothiophene is not readily undergoing oxidative addition with the Pd(0) catalyst. | 1. Choice of Halide: The reactivity of the halide follows the order I > Br > Cl. If you are using a chloride, consider switching to the bromide or iodide analogue.2. Catalyst System: Use a pre-formed catalyst complex (precatalyst) like an XPhos Pd G3 or G4 precatalyst to ensure efficient generation of the active Pd(0) species. |
| Suboptimal Base | The chosen base may be too weak to effectively promote the transmetalation step or may not be suitable for the specific substrate and solvent system. | 1. Base Screening: Screen a variety of bases. While aqueous K₂CO₃ is a common starting point, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, particularly with less reactive substrates.[4] For sensitive substrates, weaker bases like KF might be beneficial to minimize side reactions. |
| Poor Solubility | One or more of the reaction components may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates. | 1. Solvent System: Experiment with different solvent systems. A mixture of a polar aprotic solvent like dioxane or THF with water is common. For particularly insoluble substrates, consider higher boiling point solvents like toluene or DMF, but be mindful of potential side reactions at elevated temperatures. |
Problem 2: Significant Side Product Formation
Symptoms: TLC or LC-MS analysis shows multiple spots/peaks in addition to the desired product and starting materials.
Common Side Reactions and Mitigation Strategies:
-
Protodeboronation: The boronic acid/ester is replaced by a hydrogen atom.
-
Solution: Use a more stable boronic ester (e.g., pinacol ester).[3] Ensure anhydrous conditions if using a boronic acid, as water can facilitate this side reaction.
-
-
Dehalogenation: The halide on the 2-aminobenzothiophene is replaced by a hydrogen atom.
-
Solution: This can be caused by certain bases or impurities acting as a hydride source. Ensure the use of high-purity, anhydrous reagents and solvents. Rigorously degas the reaction mixture to remove oxygen.
-
-
Homocoupling of the Aryl Halide: Two molecules of the 2-aminobenzothiophene starting material couple together.
-
Solution: This is often a sign of a slow transmetalation step. Optimize the base and consider using a more electron-rich ligand to facilitate the transmetalation.
-
Experimental Protocols
General Protocol for Suzuki Coupling of a Protected 2-Aminobenzothiophene
This protocol is a starting point and should be optimized for each specific substrate combination.
Materials:
-
N-Protected 2-halo-aminobenzothiophene (1.0 eq)
-
Arylboronic acid pinacol ester (1.2 - 1.5 eq)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Ligand (e.g., XPhos, if not using a precatalyst)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To a dry reaction vessel, add the N-protected 2-halo-aminobenzothiophene, the arylboronic acid pinacol ester, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
In a separate vial, weigh the palladium precatalyst and dissolve it in a small amount of the degassed solvent.
-
Add the catalyst solution to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Visualizing the Challenges
The Suzuki Catalytic Cycle and Points of Interference
The following diagram illustrates the standard Suzuki-Miyaura catalytic cycle and highlights where the functionalities of 2-aminobenzothiophenes can interfere.
References
Technical Support Center: Optimization of Reaction Conditions for 7-Bromobenzo[b]thiophen-2-amine
Welcome to the technical support center for the synthesis and optimization of 7-Bromobenzo[b]thiophen-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important scaffold. Benzo[b]thiophenes are a privileged class of heterocycles found in numerous biologically active compounds. The introduction of an amine at the 2-position and a bromine at the 7-position provides a versatile intermediate for further functionalization, making it a valuable building block in medicinal chemistry.
This guide is structured to provide practical, experience-driven advice in a question-and-answer format to address common challenges encountered during the synthesis of this target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most logical and widely applicable method for the synthesis of this compound is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds.[1][2] The likely starting material would be 2,7-dibromobenzo[b]thiophene , which would be reacted with an ammonia equivalent. The challenge lies in achieving selective amination at the 2-position over the 7-position.
Q2: Why is the Buchwald-Hartwig amination the preferred method?
A2: The Buchwald-Hartwig amination is favored due to its broad substrate scope, functional group tolerance, and generally high yields.[1][3] Alternative methods, such as nucleophilic aromatic substitution, would require harsh conditions and are often not feasible with electron-rich heterocyclic systems like benzo[b]thiophene. The development of specialized ligands and precatalysts has made the Buchwald-Hartwig reaction highly reliable for a wide range of aryl halides and amines.[4][5]
Q3: What are the key components of a Buchwald-Hartwig reaction for this synthesis?
A3: A typical Buchwald-Hartwig amination setup for this synthesis would include:
-
Aryl Halide: 2,7-dibromobenzo[b]thiophene
-
Amine Source: An ammonia equivalent such as benzophenone imine or lithium bis(trimethylsilyl)amide (LHMDS), followed by hydrolysis. Direct amination with ammonia gas or ammonium salts is also possible with modern catalyst systems.
-
Palladium Precatalyst: A source of palladium(0), often a precatalyst like [Pd(allyl)Cl]₂ or Pd₂(dba)₃, or a Pd(II) source like Pd(OAc)₂ that is reduced in situ.
-
Ligand: A bulky, electron-rich phosphine ligand is crucial for catalytic activity.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine or facilitate the catalytic cycle.
-
Solvent: An anhydrous, deoxygenated aprotic solvent is necessary to prevent catalyst deactivation.
Q4: How can I purify the final product, this compound?
A4: Purification of aminobenzothiophenes can be challenging due to their polarity and potential for metal contamination.
-
Work-up: A standard aqueous work-up is typically performed to remove the inorganic base and salts. An ammonia wash can sometimes help to remove residual copper if a copper co-catalyst was used in alternative methods.
-
Chromatography: Column chromatography on silica gel is the most common method for purification. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is often effective. Due to the basic nature of the amine, tailing on silica gel can be an issue. This can often be mitigated by adding a small amount of triethylamine (0.1-1%) to the eluent.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain highly pure material.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Conversion of Starting Material
Q: I am seeing mostly my starting 2,7-dibromobenzo[b]thiophene in the reaction mixture. What could be the cause?
A: Low or no conversion in a Buchwald-Hartwig amination is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inactive Catalyst | - Ensure all reagents and solvents are strictly anhydrous and deoxygenated. Purge the reaction vessel with an inert gas (argon or nitrogen) before adding reagents. - Use a freshly opened bottle of palladium precatalyst and ligand. | The active Pd(0) catalyst is sensitive to oxygen and moisture, which can lead to the formation of inactive palladium oxides. |
| Inappropriate Ligand | - For electron-rich heterocycles, sterically hindered and electron-rich phosphine ligands are often required. Consider ligands like XPhos, RuPhos, or BrettPhos.[3] | The ligand plays a critical role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. The right ligand can significantly enhance catalytic activity. |
| Insufficient Temperature | - Gradually increase the reaction temperature in 10-15 °C increments. Most Buchwald-Hartwig reactions require heating, often between 80-120 °C. | The oxidative addition of the aryl bromide to the Pd(0) center is often the rate-limiting step and is typically accelerated by heat. |
| Incorrect Base | - The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium hexamethyldisilazide (LHMDS) are commonly used.[2] | The base is required to deprotonate the amine (or its precursor) and regenerate the active catalyst. The strength and solubility of the base can significantly impact the reaction rate. |
Issue 2: Formation of Side Products
Q: I am observing significant side product formation, including what appears to be hydrodehalogenation and/or diamination. How can I improve the selectivity?
A: Side product formation is often a sign of a reaction that is either too forcing or where the catalyst system is not optimal for the desired transformation.
| Side Product | Potential Cause | Recommended Action | Scientific Rationale |
| Hydrodehalogenation (loss of Br) | - High reaction temperature. - Presence of water or other protic impurities. - Inappropriate ligand choice. | - Lower the reaction temperature. - Ensure strictly anhydrous conditions. - Screen different phosphine ligands. Some ligands are more prone to β-hydride elimination, which can lead to hydrodehalogenation. | Hydrodehalogenation can occur when a palladium-hydride species is formed, which can then reductively eliminate with the aryl halide to replace the halogen with hydrogen. |
| Diamination (formation of 2,7-diaminobenzo[b]thiophene) | - High catalyst loading. - Prolonged reaction time. - High temperature. | - Reduce the catalyst loading (start with 1-2 mol %). - Monitor the reaction closely by TLC or LC-MS and stop it once the mono-aminated product is maximized. - Lower the reaction temperature. | The mono-aminated product can compete with the starting material for the catalyst, leading to a second amination. Optimizing the reaction conditions can favor the formation of the desired mono-aminated product. |
| Homocoupling of the amine | - High concentration of the amine. | - Use a slight excess of the aryl halide relative to the amine. | This is a less common side reaction but can occur under certain conditions. |
Issue 3: Difficulty with Product Isolation and Purification
Q: My crude product is an inseparable mixture, and I am having trouble purifying the desired this compound. What can I do?
A: Purification challenges with polar, amino-functionalized heterocycles are common.
| Problem | Suggested Solution | Explanation |
| Product is difficult to separate from starting material | - If the starting material is significantly less polar, careful column chromatography with a shallow solvent gradient can be effective. - Consider a derivatization-purification-deprotection strategy. For example, protect the amine as a carbamate (e.g., Boc), which will significantly alter its polarity, making it easier to separate. The protecting group can then be removed in a subsequent step. | Altering the polarity of the product through derivatization can greatly simplify purification. |
| Product streaks on silica gel column | - Add 0.1-1% triethylamine or a few drops of ammonia to the eluent. | The basic amine can interact strongly with the acidic silica gel, causing tailing. A basic additive in the eluent will compete for these acidic sites and allow the product to move more cleanly down the column. |
| Residual palladium in the final product | - Pass the purified product through a plug of silica gel treated with a metal scavenger. - Perform an aqueous wash with a solution of a chelating agent like EDTA. | Residual palladium can be problematic for downstream applications, especially in medicinal chemistry. Metal scavengers are specifically designed to bind and remove trace metals. |
Visualizing the Process
To better understand the key aspects of this synthesis, the following diagrams illustrate the reaction mechanism, a general workflow for optimization, and a troubleshooting decision tree.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Caption: A general workflow for optimizing reaction conditions.
Caption: A decision tree for troubleshooting common reaction issues.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
side product formation in the synthesis of 7-Bromobenzo[b]thiophen-2-amine
Technical Support Center: Synthesis of 7-Bromobenzo[b]thiophen-2-amine
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. We will explore common challenges, focusing on the identification and mitigation of side product formation, to enhance yield, purity, and reproducibility.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the synthesis of this compound.
Q1: What are the most prevalent synthetic strategies for this compound, and which is recommended?
A1: The two most common and effective strategies are the Gewald three-component reaction and transition metal-catalyzed cyclization .
-
Gewald Reaction: This is a classic, one-pot multicomponent reaction that condenses a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[1][2] For a benzannulated system like this, the starting carbonyl is typically a substituted cyclohexanone derivative. While cost-effective, it can be prone to polysulfide-related impurities and complex purification.
-
Palladium- or Copper-Catalyzed Cyclization: These methods offer higher regioselectivity and often cleaner reaction profiles. A common approach involves the reaction of an ortho-functionalized aryl halide (e.g., 2-bromo-6-chlorobenzonitrile) with a sulfur source like methyl thioglycolate.[3] Microwave-assisted protocols have significantly improved reaction times and yields for this class of transformation.[3] We recommend exploring this route for higher purity and more predictable outcomes, especially at a small to medium scale.
Q2: My TLC plate shows multiple spots that are difficult to separate from the product. What are they likely to be?
A2: The identity of the side products is highly dependent on your synthetic route.
-
In a Gewald synthesis , you may be observing unreacted Knoevenagel condensation intermediate, yellow-colored polysulfide intermediates, or a disulfide of the final product.[4][5]
-
In a Pd-catalyzed cyclization , common impurities include unreacted starting materials, the dehalogenated product (benzo[b]thiophen-2-amine), or homocoupling products of the starting aryl halide.
Q3: My reaction yield is consistently low. What are the most critical parameters to investigate?
A3: Low yields are often traced back to a few key areas:
-
Base Selection and Stoichiometry: The base is critical in both the Gewald reaction (for the Knoevenagel condensation) and catalyzed cyclizations (for deprotonating the thiol).[1][3] An inappropriate base or incorrect amount can halt the reaction at an early stage.
-
Temperature Control: The cyclization and aromatization steps are often the most energy-intensive. Insufficient temperature can lead to the accumulation of intermediates. Conversely, excessive heat can cause degradation of the starting materials or the desired product.
-
Purity of Starting Materials: Impurities in your starting materials, particularly the aryl halide or carbonyl compound, can inhibit catalysts or lead to a cascade of side reactions. Always verify the purity of your reagents before starting.
Q4: Purification of the final compound by column chromatography is proving difficult. Are there alternative methods?
A4: this compound can be challenging to purify due to its polarity and potential for streaking on silica gel. If you are facing difficulties:
-
Recrystallization: This is the most effective method for purifying the final product. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, often yields high-purity crystalline material.[2]
-
Acid-Base Extraction: As an amine, your product can be protonated and extracted into an aqueous acid phase (e.g., 1M HCl), leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer and re-extraction into an organic solvent can significantly improve purity.
-
Trituration: Slurrying the crude product in a solvent in which the impurities are soluble but the product is not (e.g., cold diethyl ether or hexanes) can effectively wash away many side products.
Section 2: Troubleshooting Guide: Side Product Formation
This guide provides a systematic approach to identifying and resolving specific side product issues.
Problem 1: Presence of a Major Side Product with M+16 or M+32 by LC-MS in a Gewald Synthesis.
-
Probable Cause: This mass increase corresponds to the addition of one or two sulfur atoms, respectively. You are likely forming stable polysulfide intermediates or a disulfide dimer of the thiophene product. The mechanism of the Gewald reaction proceeds through polysulfide species, and if the final ring-closure and aromatization are incomplete, these intermediates can persist.[4][5]
-
Proposed Solution & Scientific Rationale:
-
Increase Reaction Temperature and Time: The final elimination of sulfur to form the aromatic thiophene ring is often the rate-limiting step and requires sufficient thermal energy. Increasing the reflux temperature (by switching to a higher-boiling solvent like DMF or NMP) or extending the reaction time can drive the reaction to completion.
-
Optimize the Base: The base facilitates the initial condensation and the subsequent cyclization steps. An organic base like triethylamine or DBU is often used. Ensure at least a stoichiometric amount is present to facilitate all proton transfer steps effectively.
-
Introduce a Mild Oxidant: In some cases, a slow stream of air or the addition of a mild oxidant can facilitate the final aromatization step, though this should be approached with caution to avoid over-oxidation.
-
Problem 2: Formation of Dehalogenated Product (Benzo[b]thiophen-2-amine) in a Palladium-Catalyzed Cyclization.
-
Probable Cause: The palladium catalyst, particularly in the presence of a phosphine ligand and a base, can facilitate reductive dehalogenation (hydrodehalogenation). The bromine atom on the benzene ring is susceptible to this side reaction. The source of the hydride can be a solvent (like isopropanol), the amine, or trace water.
-
Proposed Solution & Scientific Rationale:
-
Ligand Selection: Switch to a less electron-rich phosphine ligand or a ligand system known to suppress reductive elimination pathways.
-
Use Anhydrous Conditions: Meticulously dry all solvents and reagents and run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize water as a potential hydride source.
-
Change the Base: A weaker, non-nucleophilic base might be less prone to generating species that promote dehalogenation. Consider switching from a strong base like sodium tert-butoxide to a carbonate base like Cs₂CO₃.[6]
-
Lower Catalyst Loading: Use the minimum effective concentration of the palladium catalyst to reduce the rate of the undesired side reaction relative to the productive cyclization.
-
Problem 3: Knoevenagel Intermediate Persists in a Gewald Reaction.
-
Probable Cause: The initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile is successful, but the subsequent addition of sulfur and cyclization is failing. This can be due to low reactivity of the sulfur or steric hindrance.
-
Proposed Solution & Scientific Rationale:
-
Activate the Sulfur: Elemental sulfur (S₈) can be unreactive. The reaction often requires a base to help form nucleophilic sulfide/polysulfide species.[4] Ensure the base is added correctly. Some protocols use a sulfur-transfer reagent if elemental sulfur proves ineffective.
-
Increase Temperature: The thiolation step typically requires heating to facilitate the reaction between the Knoevenagel adduct and sulfur.[2]
-
Microwave Irradiation: This has been shown to dramatically accelerate the Gewald reaction, often leading to cleaner products and higher yields in shorter times by efficiently overcoming activation energy barriers.[1]
-
Section 3: Key Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of 3-Aminobenzothiophenes
This protocol is adapted from methodologies that provide rapid and clean access to the benzothiophene core, which can be applied to the synthesis of the target molecule.[3]
-
Reagent Preparation: In a 10 mL microwave vial, combine the starting 2-bromo-6-halobenzonitrile (1.0 mmol), methyl thioglycolate (1.2 mmol, 1.2 eq), and triethylamine (3.0 mmol, 3.0 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) (3 mL).
-
Reaction Sealing: Seal the vial with a septum cap.
-
Microwave Irradiation: Place the vial in a microwave reactor and irradiate at 130 °C for 15-30 minutes. Monitor the power to maintain a stable temperature.
-
Work-up: After cooling, pour the reaction mixture into ice-water (50 mL).
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry in vacuo to yield the crude this compound derivative.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water).
Protocol B: Optimized Gewald Three-Component Synthesis
This protocol is a generalized procedure based on established Gewald reaction principles.[1][2][7]
-
Initial Condensation: To a solution of the appropriate 3-bromocyclohexanone derivative (1.0 mmol) and an active methylene nitrile (e.g., malononitrile, 1.1 mmol) in ethanol (10 mL), add a catalytic amount of a secondary amine like morpholine or piperidine (0.1 mmol).
-
Sulfur Addition: Add elemental sulfur (1.2 mmol) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold ethanol.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Section 4: Visualizing Reaction & Side Product Pathways
The following diagram illustrates the key synthetic pathway for a benzothiophene via a catalyzed cyclization and highlights critical junctures where side reactions can occur.
Caption: Catalyzed synthesis pathway and common side reactions.
Section 5: Data Summary of Potential Side Products
The table below summarizes potential impurities, their mass difference relative to the target product (MW ≈ 228.11 g/mol for C₈H₆BrNS), and likely causes.
| Impurity/Side Product | Structure | Δ Mass (from Product) | Probable Cause & Synthetic Route |
| Knoevenagel Adduct | Varies (acyclic intermediate) | Varies | Incomplete sulfur addition/cyclization (Gewald). |
| Disulfide/Polysulfide | R-S-S-R or R-Sₓ-R | +32 (for disulfide) | Incomplete aromatization/sulfur elimination (Gewald). |
| Dehalogenated Product | Benzo[b]thiophen-2-amine | -79 (loss of Br) | Reductive conditions, often during Pd-catalyzed reactions. |
| Homocoupled Starting Material | Biaryl from aryl halide | Varies | High catalyst loading or specific ligand effects (Pd-catalyzed). |
| Unreacted Starting Material | e.g., 2-bromo-6-halobenzonitrile | Varies | Inefficient reaction conditions (low temp, wrong base). |
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 4. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Recent Progress in the Synthesis of Benzo[b]thiophene [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 7-Bromobenzo[b]thiophen-2-amine
Welcome to the technical support center for advanced chemical purification. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving high purity for 7-Bromobenzo[b]thiophen-2-amine. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your purification strategy effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of this compound.
Q1: What are the typical impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Common synthetic pathways, such as the Gewald reaction or cyclization of substituted thiophenes, can introduce specific impurities.[1][2] Potential contaminants include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomeric Impurities: Positional isomers, such as other brominated benzo[b]thiophenes (e.g., 3-bromo, 5-bromo) or isomers formed during cyclization.[3][4]
-
Over- or De-brominated Species: Di-brominated benzo[b]thiophenes or non-brominated benzo[b]thiophen-2-amine.
-
Oxidation Products: Aromatic amines can be susceptible to air oxidation over time, leading to colored impurities.[5]
-
Reaction Byproducts: Side-products unique to your specific reaction conditions, such as polymerized material or products from side reactions.
Q2: My crude product is a dark, oily solid. Can I still purify it?
A2: Absolutely. A dark or non-crystalline appearance often indicates the presence of colored, high-molecular-weight byproducts or residual solvent. The first step is typically a primary purification method like column chromatography to remove the bulk of these impurities. Subsequent recrystallization or sublimation can then be used to obtain a highly pure, crystalline final product.
Q3: What analytical techniques are best for assessing the purity of this compound?
A3: A multi-technique approach is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): Essential for initial assessment and for monitoring the progress of column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and reveals the presence of proton- or carbon-containing impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for identifying and quantifying impurities, even at low levels. It can help identify the mass of unknown byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if the compound and its impurities are thermally stable and volatile.
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid.
Part 2: Troubleshooting Guide for Common Purification Issues
This guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: Severe Streaking or Tailing During Silica Gel Column Chromatography
Question: I'm trying to purify my compound on a silica gel column, but the spot on TLC is a long streak, and the compound elutes over many fractions. What's happening and how do I fix it?
Causality: This is a classic problem when purifying basic compounds like amines on standard silica gel.[6] The amine group (-NH₂) is basic, while the surface of silica gel is decorated with acidic silanol groups (Si-OH). A strong acid-base interaction occurs, causing your compound to bind irreversibly or elute very slowly and broadly.[6]
Solutions:
-
Mobile Phase Modification (Amine Additive): The most common solution is to add a small amount of a competitive base to your eluent.
-
Method: Add 0.5-2% triethylamine (TEA) or diisopropylethylamine (DIPEA) to your solvent system (e.g., Hexane/Ethyl Acetate).
-
Mechanism: The added tertiary amine is also basic and will compete for binding to the acidic silanol sites on the silica, effectively "masking" them. This allows your target compound to travel through the column based on polarity differences rather than acid-base interactions, resulting in sharper peaks.[6]
-
-
Use of an Alternative Stationary Phase:
-
Method: Consider using amine-functionalized silica gel or basic alumina as your stationary phase.
-
Mechanism: These stationary phases have a basic surface, which eliminates the problematic acid-base interaction with your amine product, leading to improved separation.[6]
-
Workflow for Troubleshooting Column Chromatography
Caption: Decision workflow for resolving amine streaking on silica gel columns.
Issue 2: Co-eluting Impurity with a Similar Polarity
Question: After column chromatography, my NMR still shows a persistent impurity with similar shifts. How can I separate two closely related compounds?
Causality: This often occurs with isomeric impurities or byproducts that have a very similar polarity and functional group profile to your target compound, making separation by standard chromatography challenging.
Solutions:
-
High-Performance Flash Chromatography:
-
Method: Use a smaller particle size silica gel and a very slow, shallow gradient (e.g., starting from 100% Hexane and increasing Ethyl Acetate by 0.5% increments). Automated flash chromatography systems excel at this.
-
Mechanism: Smaller particles provide greater surface area and more theoretical plates, enhancing resolving power. A shallow gradient increases the separation distance between compounds as they travel down the column.
-
-
Recrystallization: This is the most powerful technique for separating compounds with different solubilities.
-
Method: A detailed protocol is provided below (Protocol 2). The key is to find a solvent or solvent system where your desired compound has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains in solution.
-
Mechanism: As a saturated solution cools, the compound with the lower solubility will preferentially crystallize out, leaving more soluble impurities behind in the mother liquor. A patent for a related compound suggests petroleum ether can be effective for recrystallization.[7]
-
-
Acid-Base Extraction: This chemical method exploits the basicity of the amine.
-
Method: A detailed protocol is provided below (Protocol 1).
-
Mechanism: The basic amine can be protonated and moved into an aqueous acidic layer, leaving non-basic impurities (like unreacted starting materials or non-amine byproducts) in the organic layer. The pure amine is then recovered by basifying the aqueous layer and extracting.
-
Part 3: Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is ideal for removing neutral or acidic impurities from your amine product.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Extract 2-3 times with a volume of acid solution equal to the organic layer volume.
-
Expert Tip: The protonated amine salt will move into the aqueous (bottom) layer. Combine all aqueous layers.
-
-
Organic Wash (Optional): Wash the combined aqueous layers once with a fresh portion of the organic solvent to remove any trapped neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add a 3M sodium hydroxide (NaOH) solution with stirring until the pH is strongly basic (pH > 12). The free amine will precipitate or form an organic layer.
-
Back Extraction: Extract the basified aqueous solution 3 times with fresh DCM or EtOAc. The purified amine will now be in the organic layer.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification via Recrystallization
This is a powerful final purification step to obtain a highly pure crystalline solid.
-
Solvent Screening: In small test tubes, test the solubility of a few milligrams of your compound in various solvents (e.g., ethanol, isopropanol, toluene, hexanes, ethyl acetate, and mixtures thereof). The ideal solvent will dissolve the compound when hot but not when cold.
| Solvent System Example | Solubility (Cold) | Solubility (Hot) | Outcome |
| Ethanol/Water | Sparingly Soluble | Very Soluble | Good Candidate |
| Hexanes | Insoluble | Sparingly Soluble | Possible Candidate |
| Dichloromethane | Very Soluble | Very Soluble | Poor Candidate |
-
Dissolution: Place the compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Use a magnetic stir bar and a hot plate.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 3: Purification via Sublimation
This solvent-free method is excellent for removing non-volatile impurities.[8] Many organic solids can be purified this way under reduced pressure.[9][10]
-
Apparatus Setup: Place the crude, dry solid into a sublimation apparatus. Attach the cold finger and connect it to a source of cold water.
-
Apply Vacuum: Connect the apparatus to a high-vacuum pump and evacuate the system.
-
Heating: Gently heat the bottom of the apparatus using an oil bath or heating mantle. The temperature should be high enough for the solid to sublime but below its melting point.
-
Deposition: The gaseous compound will travel to the cold finger and deposit as pure crystals.
-
Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before releasing the vacuum. Carefully scrape the pure crystals from the cold finger.
General Purification Strategy Flowchart
Caption: A systematic workflow for purifying this compound from crude to final product.
References
- 1. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5371240A - Process for the preparation of pure thiophene derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 8. innovation.world [innovation.world]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
degradation pathways of 7-Bromobenzo[b]thiophen-2-amine under reaction conditions
Welcome to the technical support center for 7-Bromobenzo[b]thiophen-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore its potential degradation pathways under common reaction conditions, helping you to anticipate stability issues, identify potential impurities, and ensure the integrity of your experimental outcomes.
Introduction to the Stability of this compound
This compound is a heterocyclic compound with applications in medicinal chemistry and materials science.[1] Its structure, featuring a 2-aminothiophene fused to a brominated benzene ring, presents several reactive sites that can be susceptible to degradation under various experimental conditions. Understanding these potential degradation pathways is crucial for accurate experimental design, interpretation of results, and the development of robust synthetic and analytical methods.
This guide will provide a proactive approach to troubleshooting by outlining the likely degradation mechanisms and offering practical solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound is changing color over time. What could be the cause?
A1: Color change is often an indicator of degradation. The 2-aminothiophene moiety is susceptible to oxidation, which can lead to the formation of colored oligomeric or polymeric species. This process can be accelerated by exposure to air (oxygen), light, or certain metal catalysts. We recommend running reactions under an inert atmosphere (e.g., nitrogen or argon) and protecting the reaction from light.
Q2: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound. What are the likely impurities?
A2: Unexpected peaks could be due to degradation products. The most probable degradation pathways for this compound are oxidation of the sulfur atom to form the corresponding sulfoxide or sulfone, and oxidation of the amino group. Hydrolysis under strongly acidic or basic conditions, or photodecomposition, could also lead to other byproducts. Refer to the "Predicted Degradation Pathways" section for potential structures.
Q3: How can I improve the stability of this compound in my reaction or formulation?
A3: To enhance stability, consider the following:
-
Inert Atmosphere: Work under nitrogen or argon to minimize oxidation.
-
Light Protection: Use amber glassware or cover your reaction setup with aluminum foil.
-
Temperature Control: Avoid excessive heat, as it can accelerate degradation. Store the compound at recommended temperatures (typically 2-8°C).[2]
-
pH Control: Maintain a neutral or slightly acidic pH, as strong acids or bases can promote hydrolysis.
-
Antioxidants: In formulation studies, the addition of a suitable antioxidant may be beneficial, though compatibility studies are necessary.
Q4: What are the best analytical methods to monitor the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[3] This involves developing a method that can separate the parent compound from all potential degradation products. Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for identifying the mass of the unknown degradation products, which aids in their structural elucidation.
Troubleshooting Guide: Common Experimental Issues
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low yield in a reaction where this compound is a starting material. | Degradation of the starting material before or during the reaction. | - Confirm the purity of the starting material before use via HPLC or NMR. - Implement stability-enhancing measures such as using an inert atmosphere and protecting from light. - Re-evaluate the reaction temperature and duration; shorter reaction times at lower temperatures may be beneficial. |
| Inconsistent analytical results (e.g., varying purity values for the same batch). | On-going degradation of the sample during storage or analysis. | - Store samples in a cool, dark place, and under an inert atmosphere if possible. - Analyze samples promptly after preparation. - For solutions, consider using a mobile phase or solvent system that is known to be non-degradative. |
| Appearance of a precipitate in a solution of this compound. | Formation of insoluble degradation products (e.g., polymers). | - Filter the solution and analyze both the filtrate and the precipitate (if possible) to identify the components. - This is often a sign of significant oxidative degradation. Review handling and storage procedures to minimize exposure to air and light. |
Predicted Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be predicted under forced degradation conditions.[4][5]
Oxidative Degradation
Oxidation is a highly probable degradation pathway for this molecule due to the presence of both a sulfur atom and an amino group, both of which are susceptible to oxidation.[4]
-
Sulfoxidation: The sulfur atom in the thiophene ring can be oxidized to form the corresponding This compound S-oxide and further to the This compound S,S-dioxide (sulfone) . This is a common metabolic pathway for thiophene-containing drugs.[6]
-
N-Oxidation: The amino group can be oxidized to form N-oxide or hydroxylamine derivatives.[4]
Hydrolytic Degradation
While 2-aminothiophenes are generally more stable than their furan analogs, they can still undergo hydrolysis under harsh acidic or basic conditions.[7]
-
Acid-catalyzed hydrolysis: In the presence of strong acid, the amino group may be hydrolyzed, potentially leading to the formation of a hydroxyl or carbonyl group at the 2-position.
-
Base-catalyzed hydrolysis: Strong basic conditions could also promote degradation, although the specific products are less predictable without experimental data.
Photolytic Degradation
The presence of a bromo-aromatic system suggests a susceptibility to photolytic degradation.
-
Debromination: UV irradiation can induce the cleavage of the carbon-bromine bond, leading to the formation of Benzo[b]thiophen-2-amine .[8]
-
Photo-oxidation: Light can also catalyze oxidative processes, leading to the formation of the S-oxide, sulfone, or other complex products.[9]
Visualization of Predicted Degradation Pathways
Caption: Predicted degradation pathways of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H2O2), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV/DAD and MS detectors
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H2O2.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Transfer a known amount of the solid compound to a vial.
-
Place in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in a known volume of solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the exposed sample and a control sample stored in the dark.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating LC-MS method.
-
Compare the chromatograms of the stressed samples with a control (unstressed) sample to identify degradation peaks.
-
Use the mass spectral data to propose structures for the degradation products.
-
Visualization of Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. acdlabs.com [acdlabs.com]
- 6. Thiophene - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. shop.fera.co.uk [shop.fera.co.uk]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refining the Protocol for Bromination of Benzo[b]thiophen-2-amine
Welcome to the technical support center for the bromination of benzo[b]thiophen-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this critical synthetic transformation. Benzo[b]thiophene derivatives are a cornerstone in medicinal chemistry, recognized for their wide-ranging biological activities, including anti-cancer and anti-inflammatory properties.[1][2] The introduction of a bromine atom onto this scaffold is a key step for further functionalization, often serving as a handle for cross-coupling reactions to build molecular complexity.
This document moves beyond a simple recitation of steps to explain the underlying principles, helping you troubleshoot and optimize your reaction for success.
Troubleshooting Guide
This section addresses common issues encountered during the bromination of benzo[b]thiophen-2-amine, providing a logical framework for diagnosing and solving experimental challenges.
Issue 1: Low or No Product Formation with Unreacted Starting Material
Question: I am attempting the bromination of benzo[b]thiophen-2-amine using N-Bromosuccinimide (NBS) in acetonitrile, but my TLC and LC-MS analysis show primarily unreacted starting material. What could be the cause?
Answer: This is a frequent challenge when working with electron-rich heterocyclic amines. Several factors could be at play, primarily related to the activation of the brominating agent and the reaction conditions.
Potential Causes & Solutions:
-
Insufficient Electrophilicity of Brominating Agent: While NBS is a common choice, its reactivity can be influenced by the solvent and trace amounts of acid. The amine group in benzo[b]thiophen-2-amine is a strong activating group, but the reaction may still require a more potent electrophilic bromine source.
-
Solution 1: Acid Catalysis: The presence of a catalytic amount of a protic acid, like acetic acid, or a Lewis acid can polarize the N-Br bond of NBS, increasing its electrophilicity. However, be cautious as strong acidic conditions can lead to side reactions.
-
Solution 2: Alternative Brominating Agents: Consider using a more reactive brominating agent. Molecular bromine (Br₂) in a suitable solvent like acetic acid or dichloromethane is a classic alternative.[3] However, Br₂ is less selective and can lead to over-bromination. Other options include 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).
-
-
Reaction Temperature: Electrophilic aromatic substitutions are often temperature-dependent.
-
Solution: While many brominations with NBS are initiated at 0 °C and then warmed to room temperature, your specific substrate may require gentle heating to overcome the activation energy barrier.[4] Monitor the reaction by TLC as you gradually increase the temperature (e.g., to 40-50 °C).
-
-
Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates.
-
Solution: Acetonitrile is a common choice.[4] However, you could explore other polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM). In some cases, a protic solvent like acetic acid can facilitate the reaction.
-
Issue 2: Formation of Multiple Products (Over-bromination)
Question: My reaction is producing a mixture of mono- and di-brominated products, making purification difficult. How can I improve the selectivity for the mono-brominated product?
Answer: The formation of multiple products, particularly di-brominated species, is a common issue due to the highly activated nature of the benzo[b]thiophene ring system, further enhanced by the amino group.
Potential Causes & Solutions:
-
Excess Brominating Agent: Even a slight excess of the brominating agent can lead to a second bromination event.
-
Solution 1: Stoichiometry Control: Carefully control the stoichiometry of your brominating agent. Use precisely 1.0 equivalent of NBS or Br₂ relative to your starting material. It can sometimes be beneficial to use slightly less than one equivalent (e.g., 0.95 eq) to ensure all the brominating agent is consumed, leaving some starting material which is often easier to separate from the desired product than the di-brominated species.
-
Solution 2: Slow Addition: Add the brominating agent slowly, portion-wise or as a dilute solution, to the reaction mixture at a low temperature (e.g., 0 °C or -10 °C).[5] This helps to maintain a low concentration of the electrophile in the reaction at any given time, favoring mono-substitution.
-
-
High Reaction Temperature: Higher temperatures can provide the necessary activation energy for the less favorable second bromination.
-
Solution: Maintain a low reaction temperature throughout the addition of the brominating agent and for a period afterward before slowly warming to room temperature. Monitor the reaction closely by TLC to determine the optimal reaction time and temperature.
-
-
Choice of Brominating Agent: Molecular bromine is generally more reactive and less selective than NBS.
-
Solution: If you are using Br₂, switching to NBS is highly recommended for better control and selectivity.[6]
-
Issue 3: Poor Regioselectivity
Question: I am observing a mixture of brominated isomers. How can I control the position of bromination on the benzo[b]thiophene ring?
Answer: The regioselectivity of electrophilic substitution on the benzo[b]thiophene ring is directed by the substituents present. The amino group at the 2-position is a strong activating group and will direct the incoming electrophile.
Mechanistic Insight: The electrophilic attack will preferentially occur at the position that leads to the most stable carbocation intermediate (arenium ion). For 2-aminobenzo[b]thiophene, the 3-position is electronically favored for electrophilic attack. However, substitution on the benzene ring portion can also occur, typically at the 4- or 6-positions, depending on other substituents.[7]
Strategies for Controlling Regioselectivity:
-
Choice of Brominating Agent and Conditions:
-
NBS in a non-polar solvent often provides good selectivity for the 3-position. A protocol using NBS in acetonitrile at 0 °C to room temperature is a good starting point.[4][8]
-
Bulky Brominating Agents: While less common, using a bulkier brominating agent might favor substitution at a less sterically hindered position if multiple sites are electronically similar.
-
-
Protecting Groups: If achieving the desired regioselectivity is challenging, consider using a protecting group on the amine. An acetyl or Boc protecting group will still be activating but can subtly alter the directing effect and steric environment.
Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent for benzo[b]thiophen-2-amine?
A1: N-Bromosuccinimide (NBS) is generally the preferred reagent for achieving selective mono-bromination of electron-rich heterocycles like benzo[b]thiophen-2-amine.[5][6] It is a solid, easier to handle than liquid bromine, and typically provides better selectivity, reducing the formation of over-brominated byproducts.
Q2: What is the expected major product for the mono-bromination of benzo[b]thiophen-2-amine?
A2: The major product is expected to be 3-bromo-benzo[b]thiophen-2-amine . The amino group at the 2-position is a powerful ortho-, para- director. In the context of the thiophene ring, this directs the electrophilic attack to the adjacent 3-position.
Q3: Are there any specific safety precautions I should take?
A3: Yes. Brominating agents like NBS and especially molecular bromine are corrosive and toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Molecular bromine is highly volatile and can cause severe burns upon contact with skin and is harmful if inhaled. Reactions should be quenched carefully, for example, with a solution of sodium thiosulfate to neutralize any unreacted bromine.
Q4: How can I effectively purify the brominated product?
A4: Purification is typically achieved by silica gel column chromatography.[4] A gradient elution system starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate is often effective. The exact solvent system will depend on the polarity of your specific product and any impurities. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material.[9]
Recommended Experimental Protocol
This protocol is a robust starting point for the selective mono-bromination of benzo[b]thiophen-2-amine at the 3-position.
Materials:
-
Benzo[b]thiophen-2-amine
-
N-Bromosuccinimide (NBS) [recrystallized if it appears yellow][9]
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzo[b]thiophen-2-amine (1.0 eq). Dissolve it in anhydrous acetonitrile (approximately 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of NBS: Add N-Bromosuccinimide (1.0 eq) portion-wise to the stirred solution over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, quench it by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining NBS.
-
Workup: Dilute the mixture with water and extract the product with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-bromo-benzo[b]thiophen-2-amine.
Data Summary
| Brominating Agent | Typical Solvent | Temperature | Selectivity | Key Considerations |
| NBS | Acetonitrile, THF, DCM | 0 °C to RT | High for mono-bromination | Preferred for selective reactions.[4][6] |
| Br₂ | Acetic Acid, DCM, CCl₄ | 0 °C to RT | Moderate to Low | Can lead to over-bromination.[3] Requires careful control of stoichiometry. |
| DBDMH | DCM | RT | High | A good alternative to NBS. |
Visualizing the Process
To further clarify the experimental design and decision-making process, the following diagrams illustrate the key workflows.
Caption: A typical experimental workflow for the bromination of benzo[b]thiophen-2-amine.
Caption: A decision tree for troubleshooting common bromination issues.
References
- 1. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. Substitution reactions of benzo[b]thiophen derivatives. Part I. Bromination and nitration of 2,3-dibromobenzo[b]thiophen and its 5-methyl derivative - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
Technical Support Center: Cross-Coupling Reactions with 7-Bromobenzo[b]thiophen-2-amine
Welcome to the technical support center for navigating the complexities of cross-coupling reactions involving 7-Bromobenzo[b]thiophen-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific substrate. Here, we move beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and field-proven solutions to overcome its inherent low reactivity.
Understanding the Challenge: Why is this compound a Difficult Substrate?
The structure of this compound presents a unique set of electronic challenges that can hinder standard palladium-catalyzed cross-coupling reactions. The primary issue stems from the presence of the electron-donating amine (-NH₂) group on the benzothiophene core. This group increases the electron density of the aromatic system, which can slow down the rate-limiting oxidative addition step of the palladium catalyst to the carbon-bromine bond.[1][2] Furthermore, the amine can act as a competing ligand, coordinating to the palladium center and potentially deactivating the catalyst.
This guide provides a structured approach to systematically address these issues for common cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction shows low to no conversion. What are the critical parameters to investigate?
Low conversion in Suzuki-Miyaura couplings with this substrate is a common problem. The solution often lies in carefully tuning the catalyst system and reaction conditions to favor the oxidative addition step.
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be ineffective. Modern catalyst systems employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are required to enhance catalyst activity.[3][4] These ligands promote the formation of the active Pd(0) species and accelerate both the oxidative addition and the reductive elimination steps.[1][5]
-
Base Selection: The choice of base is crucial for activating the boronic acid via the formation of a boronate complex, which facilitates transmetalation.[8]
-
Weak vs. Strong Bases: While stronger bases can be effective, they may also promote side reactions. A systematic screening is recommended. Start with milder bases like K₂CO₃ or K₃PO₄. If conversion remains low, stronger bases such as Cs₂CO₃ can be employed.[7][9] The use of aqueous base solutions is common and often beneficial.
-
-
Solvent System: Polar aprotic solvents are generally preferred.
-
Boronic Acid/Ester Stability: Boronic acids can be prone to decomposition (protodeboronation), especially at elevated temperatures.[10]
-
Mitigation: Use fresh, high-purity boronic acid. Alternatively, consider using the corresponding pinacol boronate ester (Bpin), which often exhibits greater stability.[10]
-
Q2: I am attempting a Buchwald-Hartwig amination and observing starting material decomposition or minimal product formation. How can I optimize this?
The Buchwald-Hartwig amination involves coupling the substrate's endocyclic amine or an external amine. The inherent amine in your starting material can complicate things, but if you are coupling an external amine to the C-Br bond, the key is a highly active catalyst system and precise control of conditions.
-
Catalyst System is Paramount: The success of this reaction is highly dependent on the ligand. The development of specialized ligands by the Buchwald group has been instrumental in making these reactions feasible for challenging substrates.[12]
-
Ligand Choice: Use bulky, electron-rich biarylphosphine ligands like XPhos, BrettPhos, or RuPhos. These ligands create a coordinatively unsaturated, highly reactive palladium center necessary for coupling with amines.[6][13]
-
Palladium Precatalyst: Pre-activated palladium sources (precatalysts) that readily form the active Pd(0) species are highly recommended.
-
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.
-
Recommended Bases: Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.[14] Weaker bases are typically insufficient.
-
-
Temperature Control: While some modern systems work at lower temperatures, heating is often necessary to drive the reaction to completion.[10] However, excessive heat can lead to catalyst decomposition or side reactions like β-hydride elimination.[15] A typical range is 80-110 °C.
-
Solvent: Anhydrous, degassed polar aprotic solvents like toluene or dioxane are standard.[10][16]
Q3: What are the key considerations for a successful Sonogashira coupling with this compound?
The Sonogashira coupling, which forms a C-C bond with a terminal alkyne, can also be challenging. Success often depends on managing the roles of the palladium catalyst and the copper co-catalyst.
-
The Role of Copper(I): In the traditional Sonogashira reaction, a copper(I) salt (typically CuI) acts as a co-catalyst. It reacts with the alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[17][18]
-
Troubleshooting: Ensure your CuI is fresh and of high quality. The presence of oxygen can lead to undesirable alkyne homocoupling (Glaser coupling), so maintaining a strict inert atmosphere is critical.[19]
-
-
Copper-Free Conditions: To avoid the issue of homocoupling, copper-free Sonogashira protocols have been developed. These reactions typically require a more active palladium catalyst/ligand system and a suitable base to facilitate the direct formation of the palladium acetylide.[18][19]
-
Amine Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used both as a base and a solvent. It neutralizes the HBr formed during the reaction and can help reduce Pd(II) to the active Pd(0) state.[19]
-
Ligand Selection: While phosphine ligands are common, N-heterocyclic carbene (NHC) ligands have also been shown to be highly effective in catalyzing Sonogashira reactions, sometimes allowing for lower catalyst loadings.[17][20]
Visual Troubleshooting Guide
This workflow provides a logical path for diagnosing and solving common issues with cross-coupling reactions of this compound.
Caption: A logical workflow for troubleshooting cross-coupling reactions.
Summary of Troubleshooting Strategies
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst system. 2. Insufficiently degassed solvent/reagents. 3. Inappropriate base or solvent. 4. Low reaction temperature. | 1. Use a modern Pd precatalyst with a bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos).[6][14] 2. Ensure thorough degassing via freeze-pump-thaw or sparging with argon.[7] 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; NaOt-Bu for Buchwald) and solvents (e.g., Dioxane, Toluene).[7][9] 4. Gradually increase the reaction temperature in 10-20 °C increments.[10] |
| Formation of Side Products (e.g., Homocoupling, Protodeboronation) | 1. Presence of oxygen. 2. Degradation of coupling partner (e.g., boronic acid). 3. Reaction conditions are too harsh. | 1. Ensure the reaction is performed under a strict inert atmosphere.[19] 2. Use a slight excess (1.1-1.5 equivalents) of the coupling partner. Consider more stable alternatives like boronate esters.[10] 3. Attempt the reaction at a lower temperature for a longer duration. |
| Catalyst Decomposition (Black Precipitate) | 1. Reaction temperature is too high. 2. Presence of impurities. 3. Inappropriate ligand leading to unstable catalyst. | 1. Reduce the reaction temperature. 2. Ensure high purity of all reagents and solvents. 3. Use a more robust ligand system, such as a biarylphosphine or NHC ligand, which can stabilize the palladium center.[3] |
Optimized Experimental Protocols
The following protocols are provided as validated starting points for your experiments.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol employs a modern catalyst system demonstrated to be effective for electron-rich aryl bromides.
Reaction: this compound with Phenylboronic Acid
-
Preparation: To an oven-dried reaction vial, add this compound (1 equiv.), phenylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand if not using a precatalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, e.g., 2 mL dioxane and 0.5 mL water per 0.5 mmol of substrate).
-
Inert Atmosphere: Seal the vial and purge thoroughly with argon or nitrogen for 5-10 minutes.
-
Reaction: Heat the reaction mixture with vigorous stirring in a preheated oil bath at 100 °C for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol uses a strong base and a specialized ligand crucial for coupling with amines.
Reaction: this compound with Morpholine
-
Preparation: To an oven-dried Schlenk tube, add sodium tert-butoxide (NaOt-Bu, 1.4 equiv.).
-
Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%).
-
Reagent Addition: Still in the glovebox, add the this compound (1 equiv.). Seal the tube with a septum.
-
Solvent and Amine Addition: Remove the tube from the glovebox. Under an argon atmosphere, add degassed toluene via syringe, followed by morpholine (1.2 equiv.).
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 18-24 hours.[10]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride.[10] Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.
Mechanistic Visualization: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is essential for rational troubleshooting. Issues with this compound often arise at the initial Oxidative Addition step.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Cross-Coupling of Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cetjournal.it [cetjournal.it]
- 20. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 7-Bromobenzo[b]thiophen-2-amine for Storage and Handling
Welcome to the technical support guide for 7-Bromobenzo[b]thiophen-2-amine (CAS No. 547766-28-9). This document is intended for researchers, scientists, and drug development professionals who are working with this compound. Here, we provide in-depth technical guidance on the proper storage, handling, and stabilization of this compound to ensure its integrity throughout your experiments.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its unique structure, combining a benzothiophene core with a reactive amine group and a bromine atom, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules and functional organic materials.[1][2] However, the presence of the aromatic amine functionality makes the compound susceptible to degradation, particularly through oxidation. This guide will address the common challenges associated with the stability of this compound and provide practical solutions for its long-term storage and handling.
Core Principles of Stability
The stability of this compound is primarily influenced by three factors: temperature, atmosphere, and light. Aromatic amines are known to be sensitive to these environmental conditions, which can lead to oxidative degradation and the formation of colored impurities.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For optimal stability, this compound should be stored at 2-8°C . Storing at refrigerated temperatures minimizes the rate of potential degradation reactions.
Q2: How should I store this compound long-term?
A2: For long-term storage, the compound should be kept in a tightly sealed container, in a dry and dark environment at 2-8°C. The use of an inert atmosphere, such as argon or nitrogen, is highly recommended to prevent oxidation.
Q3: What does pure this compound look like?
A3: While the exact appearance can vary slightly between batches, pure this compound is typically a solid. A related compound, 5-Bromobenzo[b]thiophene, is a white crystalline solid.[3] Therefore, it is expected that the pure amine would be a white to off-white or light yellow solid. Significant deviation from this, such as a dark brown or black appearance, may indicate degradation.
Q4: Is this compound sensitive to light?
A4: Yes, aromatic amines can be light-sensitive. It is best practice to store the compound in an amber vial or a container that is protected from light to prevent photochemical degradation.
Q5: What personal protective equipment (PPE) should I use when handling this compound?
A5: When handling this compound, you should always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of the solid and its solutions should be performed in a certified chemical fume hood.[4]
Troubleshooting Guide: Degradation and Purification
Identifying Degradation
The most common sign of degradation for aromatic amines is a change in color.
| Observation | Potential Cause | Recommended Action |
| The solid has darkened from its original color (e.g., from off-white to brown). | Oxidation of the amine group. | The compound may need to be purified before use. Assess purity by TLC, HPLC, or NMR. |
| The compound is difficult to dissolve, or an insoluble residue is present. | Formation of polymeric byproducts due to oxidation. | Attempt to dissolve the soluble portion in a suitable solvent and filter off the insoluble material. The soluble fraction should be assessed for purity. |
| The NMR spectrum shows broad peaks or the appearance of new signals in the aromatic region. | Presence of paramagnetic impurities from oxidation or other degradation products. | Purification by column chromatography or recrystallization is recommended. |
| The HPLC chromatogram shows multiple peaks in addition to the main product peak. | The sample is impure and contains degradation products. | Isolate the desired compound using preparative HPLC or purify by other methods. |
Degradation Pathways
The primary degradation pathway for this compound is the oxidation of the amine functionality. This can be initiated by atmospheric oxygen and accelerated by light and elevated temperatures. The thiophene sulfur atom is also susceptible to oxidation, potentially forming the corresponding sulfoxide or sulfone, though this is generally less facile than amine oxidation.[5]
Caption: Potential degradation pathways for this compound.
Purification Protocols
If you suspect that your sample of this compound has degraded, you can purify it using the following methods.
1. Recrystallization
Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical. A good solvent will dissolve the compound well at high temperatures and poorly at low temperatures.
Recommended Solvent Screening:
-
Single Solvents: Ethanol, isopropanol, toluene, ethyl acetate.
-
Solvent Systems (co-solvents): Toluene/heptane, ethyl acetate/hexane.
Experimental Protocol for Recrystallization:
-
Place the crude this compound in a flask.
-
Add a small amount of the chosen solvent or solvent system.
-
Gently heat the mixture with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
-
If the solution is colored, you may add a small amount of activated carbon and heat for a few minutes to adsorb colored impurities.
-
Hot-filter the solution to remove the activated carbon or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator (2-8°C) to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
2. Column Chromatography
For smaller quantities or when recrystallization is ineffective, purification by column chromatography is recommended.
Experimental Protocol for Column Chromatography:
-
Stationary Phase: Silica gel (standard grade, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane or dichloromethane is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC) first, aiming for an Rf value of ~0.3 for the desired compound.
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pack a column with the silica gel slurry.
-
Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Caption: Workflow for assessing and purifying this compound.
References
- 1. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 7-Bromobenzo[b]thiophen-2-amine: An In-depth NMR Assignment and Analysis
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. Among these, the benzo[b]thiophene scaffold is of significant interest due to its prevalence in a wide array of pharmacologically active molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 7-Bromobenzo[b]thiophen-2-amine. In the absence of directly published experimental spectra for this specific isomer, we present a detailed, predicted assignment based on established principles and comparative data from closely related analogues. This guide will delve into the rationale behind the predicted chemical shifts and coupling constants, offer a standardized protocol for NMR data acquisition, and compare NMR with other analytical techniques for a holistic approach to structural characterization.
The Structural Significance of this compound
The this compound molecule (Figure 1) incorporates several key structural features that influence its spectroscopic properties. The benzo[b]thiophene core is a bicyclic aromatic system where a benzene ring is fused to a thiophene ring. The electron-donating amino group (-NH₂) at the C2 position and the electron-withdrawing bromine atom (-Br) at the C7 position introduce significant electronic perturbations that are reflected in the NMR spectra. Understanding these influences is critical for accurate spectral assignment.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from established substituent effects on aromatic systems and by comparative analysis with known substituted benzo[b]thiophenes.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 6.8 - 7.0 | s | - |
| H-4 | 7.3 - 7.5 | d | 8.0 - 8.5 |
| H-5 | 7.0 - 7.2 | t | 7.5 - 8.0 |
| H-6 | 7.2 - 7.4 | d | 7.0 - 7.5 |
| -NH₂ | 4.0 - 5.0 | br s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 145 - 150 |
| C3 | 110 - 115 |
| C3a | 138 - 142 |
| C4 | 123 - 127 |
| C5 | 124 - 128 |
| C6 | 120 - 124 |
| C7 | 115 - 120 |
| C7a | 135 - 140 |
In-depth Spectral Analysis and Assignment Rationale
The predicted spectral data are based on the expected electronic environment of each nucleus. The rationale for the assignment of each signal is detailed below, with comparisons to known compounds to provide a robust foundation for the predictions.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is anticipated to display distinct signals for the four aromatic protons and the two amine protons.
-
H-3: The proton on the thiophene ring is expected to appear as a singlet in the most upfield region of the aromatic signals (δ 6.8 - 7.0 ppm). The amino group at C2 is a strong electron-donating group, which increases the electron density at the ortho (C3) and para (not present in the thiophene ring) positions, causing a significant shielding effect.
-
Aromatic Protons (H-4, H-5, H-6): These protons on the benzene ring will exhibit characteristic splitting patterns. H-5 is expected to be a triplet due to coupling with its two neighbors, H-4 and H-6. H-4 and H-6 will appear as doublets. The bromine at C7 will influence the chemical shift of the adjacent H-6, likely causing a downfield shift compared to the unsubstituted benzo[b]thiophene.
-
Amine Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will provide information on the eight carbon atoms of the benzo[b]thiophene core.
-
C2 and C3: The carbon atom bearing the amino group (C2) is predicted to be significantly deshielded and appear at a high chemical shift (δ 145 - 150 ppm). Conversely, the adjacent C3 will be shielded due to the electron-donating effect of the amino group, resulting in a more upfield chemical shift (δ 110 - 115 ppm).
-
C7: The carbon atom directly attached to the electronegative bromine atom (C7) will be deshielded, although the effect is less pronounced than that of the amino group on C2. Its chemical shift is predicted to be in the range of δ 115 - 120 ppm.
-
Quaternary Carbons (C3a and C7a): The two quaternary carbons at the ring fusion are expected to have distinct chemical shifts. These can be definitively assigned using two-dimensional NMR techniques such as HMBC.
Comparative Analysis with Alternative Analytical Techniques
While ¹H and ¹³C NMR are powerful tools for structural elucidation, a comprehensive characterization often involves complementary analytical techniques.
Table 3: Comparison of Analytical Techniques for the Structural Elucidation of this compound
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between protons (COSY), direct C-H correlations (HSQC), long-range C-H correlations (HMBC). | Provides unambiguous assignment of all ¹H and ¹³C signals and confirms the overall structure. | Requires more instrument time and expertise for data interpretation. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high-resolution MS. | Does not provide detailed information on the connectivity of atoms. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., N-H stretching for the amine). | Fast and simple technique for functional group identification. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a single crystal. | Provides the definitive, unambiguous structure. | Requires a suitable single crystal, which can be difficult to obtain. |
The logical workflow for a comprehensive structural elucidation is depicted in the following diagram:
Caption: Workflow for the synthesis and structural elucidation of this compound.
Experimental Protocol for NMR Data Acquisition
For researchers aiming to acquire experimental data for this compound or related compounds, the following protocol provides a standardized methodology.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for the amine protons.
-
Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).
NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer:
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
Conclusion
This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in the established principles of NMR spectroscopy and comparative data from related structures. While experimental verification is the ultimate goal, this in-depth guide serves as a valuable resource for researchers in the field, enabling a more informed approach to the synthesis and characterization of novel benzo[b]thiophene derivatives. The inclusion of a standardized experimental protocol and a comparative overview of alternative analytical techniques further equips scientists with the necessary tools for comprehensive structural elucidation.
A Comparative Guide to the Mass Spectrometry Analysis of 7-Bromobenzo[b]thiophen-2-amine
Prepared by: A Senior Application Scientist
This guide provides an in-depth comparison of mass spectrometry techniques for the characterization and quantification of 7-Bromobenzo[b]thiophen-2-amine. As a crucial building block in medicinal chemistry and drug development, understanding its analytical behavior is paramount for purity assessment, metabolite identification, and quality control. We will explore the fundamental principles, compare leading ionization methods, provide actionable experimental protocols, and interpret the resulting data, equipping researchers with the expertise to select the optimal analytical strategy.
The Foundational Principle: Bromine's Isotopic Signature
Before comparing analytical platforms, it is critical to understand the most distinctive feature of this compound in mass spectrometry: the natural isotopic abundance of bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio (approximately 50.5% and 49.5%, respectively)[1][2].
This natural distribution means that any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). This "M" and "M+2" pattern is a definitive marker for the presence of bromine and serves as a powerful, built-in validation tool for identifying the molecular ion and any bromine-containing fragments[3]. For this compound (C₈H₆BrNS), the monoisotopic masses of the molecular ion (M⁺˙) will be observed at approximately m/z 227 (containing ⁷⁹Br) and m/z 229 (containing ⁸¹Br).
Comparison of Core Ionization Techniques: EI vs. ESI
The choice of ionization technique is the most critical decision in designing a mass spectrometry experiment. It dictates the type of information obtained, from the intact molecular weight to a detailed fragmentation fingerprint. Here, we compare the two most common approaches for a molecule like this compound: Electron Ionization (EI) and Electrospray Ionization (ESI).
| Feature | Gas Chromatography - Electron Ionization (GC-EI-MS) | Liquid Chromatography - Electrospray Ionization (LC-ESI-MS) |
| Ionization Principle | High-energy electrons bombard the molecule, causing ionization and extensive, reproducible fragmentation. | A high voltage is applied to a liquid sample, creating an aerosol of charged droplets, resulting in protonated or deprotonated molecules. |
| Molecular Ion (M⁺˙) | Often weak or entirely absent due to the high energy of the process causing the molecular ion to fragment immediately[4]. | Typically the base peak or a very strong signal ([M+H]⁺), as it is a "soft" ionization technique that preserves the intact molecule. |
| Fragmentation | Provides a rich, detailed "fingerprint" spectrum useful for structural elucidation and library matching[5]. | Minimal fragmentation in the source. Fragmentation is induced in a collision cell (MS/MS) for structural information. |
| Coupled Separation | Gas Chromatography (GC): Excellent for volatile and thermally stable compounds. | Liquid Chromatography (LC): Highly versatile for a wide range of polarities and non-volatile compounds[6][7]. |
| Primary Application | Definitive structural identification and purity analysis when a reference spectrum is available. | Sensitive quantification in complex matrices (e.g., biological fluids, reaction mixtures) and analysis of non-volatile derivatives[8][9]. |
| Key Advantage | Standardized, highly reproducible fragmentation patterns. | High sensitivity and applicability to a broader range of compounds without derivatization. |
| Key Limitation | The compound must be volatile and thermally stable. | Susceptible to matrix effects and ion suppression, which can affect quantification[9]. |
Workflow and Fragmentation Analysis
A logical workflow is essential for reproducible analysis. The diagram below outlines the general steps from sample to signal.
Caption: General workflow for the mass spectrometry analysis of this compound.
Predicted Fragmentation Pathway (Electron Ionization)
Under EI conditions, the molecular ion (m/z 227/229) is expected to undergo several characteristic fragmentation reactions. The stability of the benzothiophene ring system will influence the resulting pattern. Key fragmentation events for aromatic and amine-containing compounds include alpha-cleavage and loss of small neutral molecules[5][10].
Caption: Predicted EI fragmentation pathway for this compound.
Experimental Protocols
The following protocols provide a starting point for method development. Instrument parameters should be optimized for specific hardware.
Protocol 1: GC-EI-MS for Structural Confirmation
This method is designed to generate a clean, reproducible fragmentation pattern for library creation or comparison.
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound.
-
Dissolve in 1 mL of a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL.
-
-
GC-MS Parameters:
-
GC System: Standard Gas Chromatograph.
-
Injector: Split/Splitless, operated in split mode (e.g., 20:1) at 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS System: Quadrupole or Ion Trap Mass Spectrometer.
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 350.
-
-
Self-Validation:
-
Confirm the presence of the M/M+2 doublet at m/z 227/229, even if at low intensity.
-
The fragmentation pattern should be highly reproducible across multiple injections.
-
The base peak should be consistent and logically derived from the parent molecule (e.g., loss of a bromine radical)[4].
-
Protocol 2: LC-ESI-MS/MS for Sensitive Quantification
This method is optimized for detecting and quantifying the analyte in complex mixtures, prioritizing the generation of a strong molecular ion signal.
-
Sample Preparation:
-
Prepare a stock solution of this compound in Methanol or Acetonitrile at 1 mg/mL.
-
Dilute the stock solution in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to the desired concentration range for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
For samples in a complex matrix, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to reduce matrix effects[11][12].
-
-
LC-MS/MS Parameters:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reverse-phase column, e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size.
-
Column Temperature: 40 °C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B.
-
1-7 min: Linear ramp to 95% B.
-
7-9 min: Hold at 95% B.
-
9.1-12 min: Return to 5% B and equilibrate.
-
-
Injection Volume: 5 µL.
-
MS System: Triple Quadrupole or Q-TOF Mass Spectrometer.
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
IonSpray Voltage: +4500 V.
-
Source Temperature: 500 °C.
-
Data Acquisition Mode:
-
Full Scan (for confirmation): Scan from m/z 100-350 to observe the protonated [M+H]⁺ doublet at m/z 228/230.
-
Multiple Reaction Monitoring (MRM) (for quantification):
-
Precursor Ions: m/z 228 and m/z 230.
-
Optimize collision energy to find 2-3 stable, high-intensity product ions for each precursor.
-
-
-
-
Self-Validation:
-
The ratio of the m/z 228 and m/z 230 signals in the full scan spectrum should be approximately 1:1.
-
In MRM mode, the ratio of the transitions originating from the two isotopic precursors should remain constant across the chromatographic peak and across all calibration standards.
-
Spike and recovery experiments in the sample matrix should be performed to assess accuracy and matrix effects[13].
-
Conclusion and Recommendations
The optimal mass spectrometry strategy for analyzing this compound is dictated entirely by the research objective.
-
For unambiguous structural identification, impurity profiling, and the creation of a reference spectral library, GC-EI-MS is the superior choice. Its standardized, high-energy fragmentation provides a rich fingerprint that is invaluable for discerning isomers and identifying unknown related substances.
-
For sensitive quantification in complex matrices, such as pharmacokinetic studies or reaction monitoring, LC-ESI-MS/MS is the undisputed gold standard. Its soft ionization ensures a robust molecular ion signal, and the selectivity of MRM allows for detection at very low concentrations, even in the presence of interfering substances[6][14].
By understanding the unique isotopic signature of the bromine atom and carefully selecting the ionization and separation techniques, researchers can confidently and accurately analyze this compound to support the rigorous demands of modern scientific research and drug development.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. "Analysis of heterocyclic aromatic amines using selective extraction by" by Shih-Ci Jhu, Jing-Ying Wang et al. [jfda-online.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jfda-online.com [jfda-online.com]
- 12. researchgate.net [researchgate.net]
- 13. sciex.com [sciex.com]
- 14. lcms.cz [lcms.cz]
A Comparative Guide to the FTIR Spectrum Analysis of 7-Bromobenzo[b]thiophen-2-amine
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative first look into the functional group landscape of a molecule. This guide offers an in-depth analysis of the FTIR spectrum of 7-Bromobenzo[b]thiophen-2-amine, a compound of interest in medicinal chemistry due to the prevalence of the benzo[b]thiophene scaffold in biologically active molecules.[1] We will explore the theoretical underpinnings of its vibrational spectrum, present a detailed experimental protocol for sample analysis, and objectively compare the utility of FTIR with other powerful analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Vibrational Signature: Predicting the FTIR Spectrum of this compound
The infrared spectrum of a molecule provides a unique "fingerprint" based on the vibrations of its chemical bonds. For this compound, its structure dictates a series of characteristic absorption bands. While an experimental spectrum for this specific molecule is not publicly available, we can confidently predict its key features by examining its constituent functional groups: the primary aromatic amine, the brominated benzene ring, and the thiophene ring.
Key Predicted Vibrational Modes:
-
N-H Stretching (Primary Aromatic Amine): Primary amines (R-NH₂) are distinguished by two medium-intensity absorption bands in the 3500-3300 cm⁻¹ region.[2] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. In aromatic amines, these bands typically appear at slightly higher frequencies compared to their aliphatic counterparts.
-
Aromatic C-H Stretching: The stretching vibrations of C-H bonds on the benzo[b]thiophene ring system are expected to appear just above 3000 cm⁻¹.
-
N-H Bending (Primary Amine): A characteristic scissoring vibration of the NH₂ group is anticipated in the 1650-1580 cm⁻¹ range.[2] This band can sometimes be obscured by or overlap with aromatic C=C stretching vibrations.
-
C=C Stretching (Aromatic Rings): The stretching vibrations within the benzene and thiophene rings will produce a series of sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.
-
C-N Stretching (Aromatic Amine): A strong absorption band corresponding to the C-N stretching vibration is expected in the 1335-1250 cm⁻¹ range for aromatic amines.[2]
-
C-S Stretching (Thiophene Ring): The identification of C-S stretching vibrations can be challenging due to their weak to medium intensity and their appearance in the fingerprint region. Literature suggests a broad range for C-S stretching, often falling between 800 cm⁻¹ and below 700 cm⁻¹.
-
C-Br Stretching: The C-Br stretching vibration is expected to produce a strong absorption band in the low-frequency fingerprint region, typically between 690-515 cm⁻¹.[3] The position of this band can be influenced by the substitution pattern on the aromatic ring.
-
Out-of-Plane C-H Bending: The substitution pattern on the aromatic rings will give rise to characteristic out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region, which can provide structural information.
| Vibrational Mode | Predicted Position (cm⁻¹) | Expected Intensity |
| N-H Asymmetric Stretch | ~3450 | Medium |
| N-H Symmetric Stretch | ~3350 | Medium |
| Aromatic C-H Stretch | >3000 | Medium to Weak |
| N-H Bend (Scissoring) | 1650-1580 | Medium |
| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |
| Aromatic C-N Stretch | 1335-1250 | Strong |
| C-S Stretch | 800-650 | Weak to Medium |
| C-Br Stretch | 690-515 | Strong |
| Aromatic C-H Bending | 900-650 | Medium to Strong |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via the KBr Pellet Method
The potassium bromide (KBr) pellet technique is a widely used method for preparing solid samples for transmission FTIR analysis.[4] The principle lies in dispersing the solid sample within an IR-transparent matrix (KBr) and pressing it into a thin, transparent disc.
Step-by-Step Methodology:
-
Materials and Equipment Preparation:
-
Ensure all equipment, including an agate mortar and pestle and the pellet die set, are meticulously cleaned with a suitable solvent (e.g., acetone) and thoroughly dried.[2]
-
Use spectroscopic grade KBr powder. To eliminate absorbed moisture, which can interfere with the spectrum, dry the KBr in an oven at approximately 110°C for 2-3 hours and store it in a desiccator until use.[2][4]
-
-
Sample and KBr Grinding:
-
Weigh out approximately 1-2 mg of the this compound sample and 200-300 mg of the dried KBr powder.[2][4]
-
First, grind the sample in the agate mortar to a very fine powder. Then, add the KBr and continue to grind the mixture until it is a fine, homogeneous powder.[5] This ensures a uniform dispersion of the sample within the KBr matrix.
-
-
Pellet Pressing:
-
Background and Sample Scans:
-
Prepare a "blank" pellet containing only KBr from the same batch. Run this blank pellet first to obtain a background spectrum. This allows the instrument's software to subtract any absorptions from the KBr itself, as well as atmospheric water and carbon dioxide.[2]
-
Replace the blank pellet with the sample pellet and acquire the FTIR spectrum.
-
Caption: Workflow for FTIR analysis using the KBr pellet method.
A Comparative Perspective: FTIR in the Context of Other Analytical Techniques
While FTIR is an excellent tool for identifying functional groups, a comprehensive structural elucidation often requires a combination of techniques. Here, we compare FTIR with NMR and Mass Spectrometry for the analysis of this compound.
| Feature | FTIR Spectroscopy | NMR Spectroscopy (¹H & ¹³C) | Mass Spectrometry (MS) |
| Principle | Measures absorption of IR radiation by molecular bonds, identifying functional groups.[7] | Measures the interaction of atomic nuclei with a magnetic field, providing detailed information on the carbon-hydrogen framework.[7][8] | Measures the mass-to-charge ratio of ionized molecules and their fragments to determine molecular weight and elemental composition.[7] |
| Information Provided | Functional groups, bonding information.[8] | Detailed connectivity of atoms, stereochemistry, 3D arrangement.[8] | Molecular weight, molecular formula (high-resolution MS), fragmentation patterns for structural clues.[7] |
| Sample State | Solid, liquid, or gas.[8] | Primarily liquid (in solution) or solid-state.[8] | Requires sample to be ionized, typically from a solid or liquid introduced into a vacuum.[7] |
| Destructive? | No.[7] | No. | Yes.[7] |
| Sensitivity | Microgram to milligram range.[7] | Milligram range. | Nanogram to picogram range.[7] |
| Primary Use | Rapid identification of functional groups and compound classes.[7] | Unambiguous structure elucidation.[7] | Determination of molecular formula and confirmation of molecular weight.[7] |
Synergistic Power:
-
FTIR would quickly confirm the presence of the amine group (N-H stretches), the aromatic system, and the C-Br bond.
-
¹H and ¹³C NMR would provide the exact number and environment of protons and carbons, allowing for the determination of the substitution pattern on the benzo[b]thiophene core and confirming the overall structure.
-
Mass Spectrometry would provide the exact molecular weight, confirming the molecular formula (C₈H₆BrNS). High-resolution mass spectrometry would further solidify the elemental composition. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a clear indicator of its presence in the molecule.
Caption: The complementary roles of FTIR, NMR, and Mass Spectrometry in structural elucidation.
Conclusion: The Role of FTIR in Modern Drug Discovery
FTIR spectroscopy serves as an indispensable tool for the initial characterization of novel compounds like this compound. Its speed, ease of use, and the wealth of information it provides on functional groups make it a highly efficient screening technique. While it does not provide the complete structural picture that NMR does, it offers crucial preliminary data that can confirm the success of a synthetic step or identify key structural motifs. When used in a complementary fashion with NMR and Mass Spectrometry, FTIR contributes to a robust and comprehensive analytical workflow, ensuring the unambiguous characterization of molecules destined for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]
- 3. scienceijsar.com [scienceijsar.com]
- 4. shimadzu.com [shimadzu.com]
- 5. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 6. pelletpressdiesets.com [pelletpressdiesets.com]
- 7. benchchem.com [benchchem.com]
- 8. rockymountainlabs.com [rockymountainlabs.com]
A Comparative Guide to HPLC and UPLC for the Purity Analysis of 7-Bromobenzo[b]thiophen-2-amine
Introduction
7-Bromobenzo[b]thiophen-2-amine is a crucial heterocyclic aromatic amine intermediate in the synthesis of various pharmacologically active molecules. As with any active pharmaceutical ingredient (API) precursor, ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies mandate stringent purity thresholds, necessitating robust and reliable analytical methods. This guide provides an in-depth comparison of two prominent liquid chromatography techniques—High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)—for the purity analysis of this compound. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer data-driven insights to help researchers and drug development professionals select the optimal method for their specific needs, from routine quality control (QC) to high-throughput screening.
Analytical Challenges and Strategic Approach
The primary challenge in the purity analysis of this compound lies in the effective separation of the main component from structurally similar impurities. These may include starting materials, regioisomers (e.g., 4-, 5-, or 6-bromo isomers), and potential degradation products. Reversed-Phase Liquid Chromatography (RPC) is the technique of choice, as it separates molecules based on hydrophobicity, a property that is typically distinct among these potential impurities.[1]
This guide compares a conventional HPLC method, prized for its robustness and ubiquity, with a modern UPLC method, which leverages smaller particle technology to enhance speed and resolution.[2][3][4] The comparison will focus on key performance metrics including resolution, analysis time, peak symmetry, and solvent consumption.
Methodology Comparison: HPLC vs. UPLC
The fundamental difference between HPLC and UPLC lies in the particle size of the column's stationary phase and the operating pressure of the system.[5][6] UPLC systems use columns with sub-2 µm particles, which provide significantly higher efficiency but require much higher pressures (up to 15,000 psi) to operate.[3][4] In contrast, traditional HPLC systems use columns with 3–5 µm particles and operate at lower pressures (up to 6,000 psi).[3][5] This distinction drives the major performance differences outlined below.
Method A: Robust HPLC Purity Method
This method is designed as a standard, reliable QC test. It uses a conventional C18 column and a gradient elution program to ensure comprehensive separation of all potential impurities. The longer run time is a trade-off for its ruggedness and transferability between different HPLC systems.
Method B: High-Throughput UPLC Purity Method
This method is optimized for speed and sensitivity, making it ideal for in-process controls or high-throughput screening environments. By using a sub-2 µm particle column, the analysis time is dramatically reduced without sacrificing, and often improving, separation quality.[2][6]
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method A: HPLC | Method B: UPLC |
| Instrument | Standard HPLC System (e.g., Agilent 1260, Waters Alliance) | UPLC System (e.g., Waters ACQUITY, Agilent 1290) |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Gradient | 10-90% B in 20 min | 10-90% B in 4 min |
| Column Temp. | 30 °C | 40 °C |
| Injection Vol. | 10 µL | 2 µL |
| Detector | UV at 254 nm | UV at 254 nm |
| Run Time | ~25 minutes | ~5 minutes |
Experimental Protocols
Adherence to standardized protocols is essential for reproducibility. The following sections detail the necessary steps for sample preparation, system setup, and analysis.
Reagent and Sample Preparation
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter both through a 0.22 µm filter before use.
-
Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (1.0 mg/mL): Prepare the sample solution using the same procedure as the standard solution.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be verified to ensure it is fit for purpose. This is a core requirement of Good Manufacturing Practice (GMP) and is outlined in pharmacopeias like the USP.[7][8]
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Make five replicate injections of the Standard Solution.
-
Calculate the performance parameters against the specifications in Table 2. The system is deemed suitable for use only if all criteria are met.
Table 2: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. High tailing can affect integration accuracy.[8] |
| Theoretical Plates (N) | ≥ 2000 (HPLC), ≥ 5000 (UPLC) | Indicates column efficiency and separation power.[8] |
| RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision and system stability.[8] |
| RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
These criteria are based on general expectations outlined in guidelines such as ICH Q2(R1) and USP <621>.[9][10][11]
Analytical Procedure
-
Once the system passes SST, inject a blank (diluent) to ensure no carryover.
-
Inject the Sample Solution in duplicate.
-
Calculate the purity of the sample by area percent, assuming all impurities have a similar response factor at the detection wavelength.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Diagrams of Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process and the decision-making framework for method selection.
Caption: General workflow for chromatographic purity analysis.
Caption: Decision tree for selecting the appropriate analytical method.
Comparative Performance Data (Hypothetical)
The table below summarizes the expected performance differences between the two methods based on typical experimental outcomes.
Table 3: Hypothetical Performance Comparison
| Parameter | Method A: HPLC | Method B: UPLC | Analysis |
| Retention Time (Main Peak) | 12.5 min | 2.8 min | UPLC is ~4.5x faster, significantly increasing throughput.[2][3] |
| Resolution (Critical Pair) | 2.1 | 2.5 | UPLC's higher efficiency often leads to better separation of closely eluting peaks.[3][4] |
| Tailing Factor (Main Peak) | 1.2 | 1.1 | Both methods produce excellent peak shape, well within the SST limit of 2.0. |
| Solvent Consumption / Run | ~25 mL | ~2.5 mL | UPLC offers a >90% reduction in solvent use, leading to significant cost savings and a greener footprint.[2] |
| System Backpressure | ~1800 psi | ~9500 psi | The high backpressure of UPLC necessitates specialized instrumentation capable of handling >10,000 psi.[2][4] |
Discussion: Expertise-Driven Method Selection
The choice between HPLC and UPLC is not merely about speed; it is a strategic decision based on the application's specific context.
-
For Quality Control (QC) and Release Testing: The HPLC method (Method A) is often preferred. Its longer run time is acceptable in an environment where robustness and method transferability are top priorities. Standard HPLC systems are more common in QC labs globally, simplifying the process of transferring the method to a contract manufacturing organization (CMO) or another site. The method's ruggedness ensures consistent performance across different instruments and operators, a cornerstone of regulatory compliance.[2]
-
For Process Development and High-Throughput Screening (HTS): The UPLC method (Method B) is the superior choice. In a research and development setting, chemists may need to analyze hundreds of samples to optimize a reaction or screen for impurities. The dramatic reduction in run time from 25 minutes to 5 minutes allows for significantly faster feedback loops.[3][6] The improved resolution can also help in identifying and tracking trace-level impurities that might be missed by a lower-efficiency HPLC method. The substantial reduction in solvent consumption is an added benefit, lowering operational costs and environmental impact.[4]
The decision is ultimately a balance of throughput requirements, instrument availability, and the long-term lifecycle of the analytical method. Both methods, when properly validated according to ICH Q2(R1) guidelines, are capable of providing accurate and reliable purity data.[9][12][13]
Conclusion
Both the robust HPLC and the high-throughput UPLC methods presented in this guide are effective for the purity analysis of this compound. The HPLC method stands out for its ruggedness and ease of transfer, making it a reliable workhorse for routine QC environments. The UPLC method excels in speed, resolution, and efficiency, positioning it as the ideal tool for fast-paced R&D and high-throughput applications. By understanding the underlying principles and trade-offs discussed, scientists can confidently select and implement the most appropriate technique to ensure the quality and integrity of this vital pharmaceutical intermediate.
References
- 1. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 4. HPLC vs UPLC: Resolution and Throughput Compared [eureka.patsnap.com]
- 5. uhplcs.com [uhplcs.com]
- 6. ijcrt.org [ijcrt.org]
- 7. <621> CHROMATOGRAPHY [drugfuture.com]
- 8. youtube.com [youtube.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. usp.org [usp.org]
- 11. Chromatography [usp.org]
- 12. fda.gov [fda.gov]
- 13. starodub.nl [starodub.nl]
comparison of 7-Bromobenzo[b]thiophen-2-amine with other kinase inhibitor scaffolds
A Comparative Guide for Drug Discovery Professionals
In the landscape of kinase inhibitor development, the relentless pursuit of novel scaffolds that offer both potency and selectivity is paramount. Kinases, numbering over 500 in the human genome, represent a major class of drug targets, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The challenge for medicinal chemists lies in designing small molecules that can effectively modulate the activity of a specific kinase, or a desired set of kinases, while minimizing off-target effects that can lead to toxicity.[2]
This guide provides an in-depth comparison of the 7-bromobenzo[b]thiophen-2-amine scaffold and its derivatives with other prominent kinase inhibitor scaffolds. We will delve into the structural features, binding modes, and biological activities of these molecular frameworks, supported by experimental data and detailed protocols for their evaluation. This analysis is intended to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complex world of kinase inhibitor design.
The Rise of Privileged Scaffolds in Kinase Inhibition
The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple biological targets.[3] In the context of kinase inhibitors, these scaffolds often mimic the hinge-binding motif of ATP, the natural substrate for all kinases. The benzo[b]thiophene core is one such privileged structure, demonstrating a remarkable versatility in targeting a diverse range of kinases.[4] Its rigid, bicyclic nature provides a solid foundation for the strategic placement of various functional groups to achieve desired interactions within the ATP-binding pocket and exploit subtle differences between kinases.
This compound and its Analogs: A Scaffold with Diverse Kinase Targets
The aminobenzo[b]thiophene scaffold has emerged as a promising starting point for the development of potent and selective kinase inhibitors. The amino group at the 2-position serves as a key hydrogen bond donor, mimicking the adenine portion of ATP and anchoring the molecule to the hinge region of the kinase. The bromine atom at the 7-position can be utilized for further chemical modifications through cross-coupling reactions to enhance potency and selectivity.
Derivatives of the aminobenzo[b]thiophene scaffold have demonstrated inhibitory activity against a variety of kinases, including:
-
Mitogen-activated protein kinase-activated protein kinase 2 (MK2): Potent benzothiophene inhibitors of MK2 have been identified, with structure-activity relationship (SAR) studies guiding the optimization of cellular potency and selectivity against other kinases like CDK2.[5][6]
-
Dual-specificity tyrosine-regulated kinases (DYRK1A/1B): Novel benzothiophene derivatives have been discovered as potent and narrow-spectrum inhibitors of DYRK1A and DYRK1B.[7]
-
PIM Kinases: The benzo[b]thiophene scaffold has been successfully employed in the development of potent inhibitors of PIM kinases, which are implicated in tumorigenesis.[8][9]
-
Multi-Kinase Inhibition: 5-hydroxybenzothiophene derivatives have been shown to act as multi-target kinase inhibitors, with significant activity against a panel of cancer-relevant kinases.[10]
A Comparative Analysis of Kinase Inhibitor Scaffolds
To better understand the unique properties of the benzo[b]thiophene scaffold, it is essential to compare it with other well-established kinase inhibitor scaffolds that represent different binding modes and target profiles.
| Scaffold/Drug | Core Structure | Inhibitor Type | Primary Kinase Targets | Selectivity Profile |
| Aminobenzo[b]thiophene Derivative (PF-3644022) | Benzo[b]thiophene | Type I | MK2 | Good selectivity across 200 human kinases.[11] |
| Imatinib (Gleevec) | 2-Phenylaminopyrimidine | Type II | BCR-ABL, c-KIT, PDGFR | Selective for a small number of tyrosine kinases.[2][4] |
| Dasatinib (Sprycel) | Aminothiazole | Type I | BCR-ABL, SRC family, c-KIT, EPHA2, PDGFRβ | Multi-targeted inhibitor of several key kinases.[12][13] |
| Lapatinib (Tykerb) | 4-Anilinoquinazoline | Type I | EGFR, HER2 | Dual inhibitor with high selectivity for EGFR and HER2.[7][14] |
| Ibrutinib (Imbruvica) | Pyrazolopyrimidine | Covalent | Bruton's tyrosine kinase (BTK) | Highly selective due to covalent binding mechanism.[15] |
Table 1: Comparison of Kinase Inhibitor Scaffolds This table summarizes the key features of the aminobenzo[b]thiophene scaffold in comparison to other well-known kinase inhibitors, highlighting their core structures, inhibitor types, primary targets, and selectivity profiles.
Visualizing Kinase Inhibition: Binding Modes and Signaling Pathways
The efficacy of a kinase inhibitor is intrinsically linked to its ability to bind to the target kinase and disrupt its catalytic activity. Different scaffolds achieve this through distinct binding modes, which can be broadly classified based on their interaction with the DFG (Asp-Phe-Gly) motif in the activation loop of the kinase.
References
- 1. researchgate.net [researchgate.net]
- 2. Imatinib: a selective tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzothiophene inhibitors of MK2. Part 2: improvements in kinase selectivity and cell potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. inits.at [inits.at]
- 10. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 13. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of 7-Bromobenzo[b]thiophen-2-amine: Synthesis, Characterization, and Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the rigorous validation of experimental data is paramount. This guide provides an in-depth technical analysis of 7-Bromobenzo[b]thiophen-2-amine, a heterocyclic compound of interest in medicinal chemistry. We will delve into its synthesis, comprehensive characterization, and a comparative analysis with its halogenated analogs, offering field-proven insights and robust experimental protocols. Our approach emphasizes scientific integrity, ensuring that every piece of data is supported by verifiable evidence and logical rationale.
Introduction: The Significance of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a valuable building block in the design of novel drugs. The introduction of a bromine atom at the 7-position and an amine group at the 2-position of the benzo[b]thiophene ring system creates a molecule with specific steric and electronic features, influencing its reactivity, metabolic stability, and potential biological activity. This guide will serve as a comprehensive resource for the cross-validation of experimental data pertaining to this compound and its immediate analogs.
Synthetic Cross-Validation: Establishing a Reliable Protocol
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from a suitable precursor, followed by the critical reduction step.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Reduction of 2-Nitro-7-bromobenzo[b]thiophene
This protocol is based on established methods for the reduction of aromatic nitro compounds.[3]
Materials:
-
2-Nitro-7-bromobenzo[b]thiophene
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol (EtOH)
-
Water (H2O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of 2-nitro-7-bromobenzo[b]thiophene (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (5.0 eq) and iron powder (5.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Iron in the presence of ammonium chloride is a classic, effective, and relatively mild method for the reduction of aromatic nitro groups. It is often preferred for its cost-effectiveness and functional group tolerance compared to more reactive hydrides. An alternative is tin(II) chloride dihydrate in ethanol, which is also a reliable method.
-
Solvent System: The ethanol/water mixture ensures the solubility of both the organic substrate and the inorganic reagents, facilitating the reaction.
-
Work-up Procedure: The aqueous work-up with sodium bicarbonate is to neutralize any remaining acidic species. The brine wash helps to remove any residual water from the organic layer.
Spectroscopic and Analytical Cross-Validation
Thorough characterization of the synthesized compound is critical for confirming its identity and purity. Below is a summary of the expected analytical data for this compound, cross-referenced with data for its halogenated analogs.
Comparative Spectroscopic Data
| Parameter | This compound (Expected) | 7-Chlorobenzo[b]thiophen-2-amine (Reference) | 7-Fluorobenzo[b]thiophen-2-amine (Reference) |
| Molecular Formula | C₈H₆BrNS | C₈H₆ClNS | C₈H₆FNS |
| Molecular Weight | 228.11 g/mol [4] | 183.66 g/mol | 167.20 g/mol |
| ¹H NMR (ppm) | Signals for aromatic protons on the benzo and thiophene rings, and a broad singlet for the -NH₂ protons. | Similar pattern to the bromo analog, with slight upfield shifts for protons closer to the chlorine. | Similar pattern with characteristic fluorine coupling. |
| ¹³C NMR (ppm) | Signals for the 8 carbon atoms, with the carbon bearing the bromine showing a characteristic chemical shift. | The carbon attached to chlorine will have a distinct chemical shift compared to the bromo- and fluoro-analogs. | The carbon attached to fluorine will exhibit a large C-F coupling constant. |
| IR (cm⁻¹) | N-H stretching (two bands for primary amine) around 3400-3300 cm⁻¹, C-N stretching, and aromatic C-H stretching. | Similar to the bromo analog. | Similar to the bromo analog. |
| Mass Spec (m/z) | Molecular ion peak at m/z 228/230 (due to bromine isotopes). | Molecular ion peak at m/z 183/185 (due to chlorine isotopes). | Molecular ion peak at m/z 167. |
Detailed Spectral Analysis Workflow
Caption: A typical workflow for the spectroscopic analysis of a synthesized compound.
Comparative Performance and Biological Activity
The biological activity of benzo[b]thiophene derivatives is often influenced by the nature and position of substituents. While specific biological data for this compound is not extensively reported, related compounds have shown a range of activities, including antimicrobial and anticancer properties.[1][2]
Known Biological Activities of Related Compounds
-
Antimicrobial Activity: Various substituted benzo[b]thiophenes have been investigated for their antibacterial and antifungal properties. For instance, 3-halobenzo[b]thiophenes have demonstrated activity against Gram-positive bacteria.[1]
-
Anticancer Activity: The benzo[b]thiophene scaffold is present in several anticancer agents. The substitution pattern plays a crucial role in their mechanism of action and potency.
Future Directions for Comparative Studies
To provide a comprehensive comparison, the following experimental data should be generated for this compound and its halogenated analogs:
-
Minimum Inhibitory Concentration (MIC): To assess and compare their antibacterial and antifungal activities against a panel of relevant microorganisms.
-
Cytotoxicity Assays: To evaluate their potential as anticancer agents against various cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: To understand how the change in the halogen atom at the 7-position influences the biological activity.
Conclusion: A Framework for Rigorous Validation
This guide has provided a comprehensive framework for the cross-validation of experimental data for this compound. By establishing a reliable synthetic protocol, detailing the necessary spectroscopic and analytical characterization, and outlining a strategy for comparative biological evaluation, researchers can ensure the integrity and reproducibility of their findings. The principles of expertise, trustworthiness, and authoritative grounding are essential in advancing scientific knowledge, and this guide serves as a practical application of these principles in the context of medicinal chemistry research.
References
A Senior Application Scientist's Guide to the Electrochemical Comparison of Benzothiophene Derivatives for Advanced Electronics
This guide provides a comprehensive electrochemical comparison of benzothiophene derivatives, a pivotal class of organic materials driving innovation in electronic devices. We will delve into the core principles of their electrochemical behavior, the experimental methodologies for their characterization, and a comparative analysis of key derivatives to inform material selection and design for researchers, scientists, and professionals in drug development and materials science.
The Ascendancy of Benzothiophene Derivatives in Organic Electronics
Benzothiophene-based materials have emerged as frontrunners in the field of organic electronics due to their unique combination of properties. Their rigid, planar structure, endowed by the fused thiophene and benzene rings, facilitates strong π-π stacking and efficient intermolecular charge transport.[1] This inherent characteristic, coupled with their synthetic versatility, allows for the fine-tuning of their electronic properties, making them highly sought-after for a range of applications, including:
-
Organic Field-Effect Transistors (OFETs): Benzothiophene derivatives are extensively used as the active semiconductor layer in OFETs, demonstrating high charge carrier mobilities.[1][2]
-
Organic Light-Emitting Diodes (OLEDs): Their tunable energy levels make them suitable as host and charge-transporting materials in OLEDs.[3]
-
Organic Photovoltaics (OPVs): As electron-donating materials in the active layer of OPVs, they contribute to efficient light harvesting and charge separation.
The performance of these devices is intrinsically linked to the electrochemical properties of the constituent benzothiophene derivatives. Therefore, a thorough understanding and precise measurement of these properties are paramount for the rational design of next-generation organic electronic materials.
Key Electrochemical Parameters: A Comparative Analysis
The electronic behavior of benzothiophene derivatives is primarily dictated by their frontier molecular orbital (FMO) energy levels: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters, along with the resulting energy gap (Eg), govern charge injection, transport, and the overall device efficiency. Cyclic voltammetry (CV) stands as a powerful and widely used technique to probe these fundamental properties.[4]
Structure-Property Relationships: The Role of Substituents
The electrochemical characteristics of the benzothiophene core can be systematically modified by introducing various substituent groups. Electron-donating groups (e.g., alkyl, alkoxy) tend to raise the HOMO level, facilitating hole injection, while electron-withdrawing groups (e.g., cyano, nitro) lower both HOMO and LUMO levels, which can enhance electron injection and improve air stability.[3][5]
The following table summarizes the key electrochemical and performance data for a selection of benzothiophene derivatives, illustrating the impact of structural modifications.
| Derivative | Substituent(s) | HOMO (eV) | LUMO (eV) | Band Gap (Eg, eV) | Hole Mobility (µ) (cm²/Vs) | Application | Reference |
| 2,8-di(p-methoxyphenyl)dibenzothiophene | p-OCH₃ | -5.35 | -2.15 | 3.20 | - | OLED | [3] |
| 2,8-di(p-cyanophenyl)dibenzothiophene | p-CN | -5.85 | -2.75 | 3.10 | - | OLED | [3] |
| C8-BTBT | 2,7-dioctyl | -5.38 | -2.15 | 3.23 | up to 16.4 | OFET | [6] |
| C8O-BTBT | 2,7-dioctyloxy | -5.23 | - | - | 0.5 | OFET | [7] |
| C8S-BTBT | 2,7-dioctylthio | -5.26 | - | - | - | OFET | [7] |
This comparative data underscores the profound influence of molecular design on the electrochemical properties and, consequently, the performance of benzothiophene derivatives in electronic devices.
Experimental Protocol: Characterization by Cyclic Voltammetry
To ensure the trustworthiness and reproducibility of electrochemical data, a standardized experimental protocol is crucial. The following section details a step-by-step methodology for the characterization of benzothiophene derivatives using cyclic voltammetry.
Materials and Instrumentation
-
Working Electrode: Glassy carbon or platinum electrode.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire or foil.
-
Electrolyte: 0.1 M solution of a suitable salt (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, degassed organic solvent (e.g., dichloromethane, acetonitrile).
-
Analyte: The benzothiophene derivative at a concentration of approximately 1 mM.
-
Internal Standard: Ferrocene (for potential calibration).
-
Instrumentation: Potentiostat.
Step-by-Step Procedure
-
Solution Preparation: Prepare the electrolyte solution and the analyte solution in a glovebox or under an inert atmosphere to exclude oxygen and moisture.
-
Electrode Polishing: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad, followed by sonication in deionized water and the chosen solvent to ensure a clean and reproducible surface.
-
Cell Assembly: Assemble the three-electrode cell with the prepared solutions. The reference electrode should be placed close to the working electrode to minimize iR drop.
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before the measurement to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Record a background CV of the electrolyte solution to ensure there are no interfering redox processes in the potential window of interest.
-
Add the analyte solution and record the CV. Scan the potential from an initial value where no reaction occurs towards the oxidation potential, then reverse the scan towards the reduction potential, and finally return to the initial potential.
-
Optimize the scan rate (typically between 20 and 200 mV/s) to obtain well-defined redox peaks.
-
-
Internal Standard Calibration: After recording the CV of the analyte, add a small amount of ferrocene to the solution and record its CV. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard to accurately determine the potential of the analyte's redox events.
Data Analysis and Interpretation
From the cyclic voltammogram, the onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset) are determined. These values are then used to estimate the HOMO and LUMO energy levels using the following empirical equations, referenced against the Fc/Fc⁺ couple:[8]
-
EHOMO (eV) = -[Eoxonset - E1/2(Fc/Fc⁺) + 4.8]
-
ELUMO (eV) = -[Eredonset - E1/2(Fc/Fc⁺) + 4.8]
The electrochemical band gap (Egel) can be calculated as the difference between the HOMO and LUMO levels:
-
Egel = |ELUMO - EHOMO|
The following diagram illustrates the workflow for determining the frontier molecular orbital energy levels from cyclic voltammetry data.
The relationship between the molecular structure of benzothiophene derivatives and their key electrochemical parameters is a cornerstone of rational material design. The following diagram illustrates this fundamental concept.
Conclusion
The electrochemical comparison of benzothiophene derivatives is a critical step in the development of high-performance organic electronic devices. As demonstrated, cyclic voltammetry provides a robust and accessible method for determining key electronic parameters such as HOMO and LUMO energy levels. The strategic modification of the benzothiophene core with various substituents allows for the precise tuning of these properties, enabling the rational design of materials tailored for specific applications. This guide provides a foundational framework for researchers to conduct reliable electrochemical characterization and to leverage structure-property relationships in their pursuit of next-generation organic electronic materials.
References
- 1. researchgate.net [researchgate.net]
- 2. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 3. researchgate.net [researchgate.net]
- 4. prezi.com [prezi.com]
- 5. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static.igem.org [static.igem.org]
- 7. Design, synthesis, chemical stability, packing, cyclic voltammetry, ionisation potential, and charge transport of [1]benzothieno[3,2-b][1]benzothiophene derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromobenzo[b]thiophen-2-amine
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized reagents like 7-Bromobenzo[b]thiophen-2-amine (CAS No. 547766-28-9)[1] are governed by stringent protocols designed to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety principles and regulatory standards.
The core principle of chemical waste management is that disposal is not an afterthought but an integral part of the experimental plan. For halogenated aromatic amines, this principle is paramount due to their potential health hazards and the specific disposal pathways required for halogenated organic compounds.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While the toxicological properties of this compound itself have not been fully investigated, data from closely related compounds and the functional groups present allow for a robust risk assessment.[2][3]
-
Physical and Health Hazards: Based on the Safety Data Sheet (SDS) for the parent compound, 7-Bromobenzo[b]thiophene, this class of chemical is considered hazardous.[2] It is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation.[2][4] Aromatic amines as a class can pose significant health risks, and dermal exposure should be minimized.[5]
-
Reactivity and Decomposition: The compound is incompatible with strong oxidizing agents and strong bases.[2] Thermal decomposition can release hazardous gases and vapors, including carbon oxides (CO, CO2), sulfur oxides (SOx), and hydrogen bromide (HBr).[2]
-
Environmental Hazards: Halogenated organic compounds are subject to specific environmental regulations.[6] Improper disposal, such as release into drains, is prohibited and can lead to environmental contamination.[2][7]
| Hazard Profile Summary | Guidance & Reference |
| CAS Number | 547766-28-9[1] |
| Primary Hazards | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Respiratory Irritation (Category 3)[2][4] |
| Compound Class | Halogenated Aromatic Amine |
| Incompatibilities | Strong oxidizing agents, Strong bases[2] |
| Hazardous Decomposition | CO, CO2, Sulfur Oxides, Hydrogen Bromide[2] |
| Regulatory Oversight | EPA (RCRA), OSHA[6][8] |
Laboratory Protocol for Waste Collection and Segregation
Proper segregation at the point of generation is the most critical step in ensuring safe and cost-effective disposal. Mixing different waste streams can create dangerous reactions and will invariably lead to the entire mixture being treated under the most stringent (and expensive) disposal category.[7]
Step 1: Designate a Waste Stream
This compound waste must be classified as Halogenated Organic Solid Waste . If dissolved in a solvent for an experiment, it must be collected as Halogenated Organic Liquid Waste .
Step 2: Select Appropriate Waste Containers
-
Compatibility: Waste containers must be made of a material compatible with the chemical. The original manufacturer's container is often the best choice for storing residual amounts.[7] For larger volumes of liquid waste, use a designated, chemically resistant container (e.g., HDPE or glass carboy).
-
Integrity: Ensure the container is in good condition, free of leaks, and has a secure, tightly-sealing lid.[9] Containers must be kept closed at all times except when adding waste.[7]
Step 3: Segregate from Other Waste Types
This compound and its waste must be kept separate from:
-
Non-Halogenated Organic Waste: Mixing halogenated and non-halogenated waste significantly increases disposal costs, as the entire volume must typically be incinerated at high temperatures.[10]
-
Aqueous Waste: Do not dispose of this compound down the drain.[7] Keep it separate from aqueous waste streams.
-
Acids and Bases: Store separately from corrosive waste streams.
-
Oxidizers: Store away from oxidizing agents to prevent potentially violent reactions.
Personal Protective Equipment (PPE) and Spill Management
Adherence to PPE protocols is non-negotiable when handling the pure compound or its waste.
-
Standard PPE: At a minimum, wear a lab coat, chemical splash goggles compliant with OSHA regulations (29 CFR 1910.133), and chemically resistant gloves (e.g., nitrile).[2][6]
-
Handling Precautions: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[2][11]
Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels for large spills.[2]
-
Collect and Dispose: Place all contaminated cleanup materials into a designated, sealed container. This cleanup debris must be treated as hazardous waste and disposed of according to the same protocol as the chemical itself.[7][12]
Disposal Workflow: From Benchtop to Final Disposal
The following diagram outlines the decision-making process and procedural flow for the compliant disposal of this compound waste.
Caption: Waste Disposal Workflow for this compound.
Final Transfer and Disposal
The ultimate disposal of hazardous waste is a regulated process that must be managed by trained professionals.
-
Satellite Accumulation Area (SAA): Store the labeled, sealed waste container at or near the point of generation in a designated SAA.[13] Ensure secondary containment is used to prevent spills from reaching drains.[7]
-
Requesting Pickup: Once the container is nearly full (no more than 3/4) or has reached the institutional time limit for accumulation, submit a hazardous waste pickup request to your institution's Environmental Health & Safety (EHS) department.[13]
-
Professional Disposal: Do not attempt to treat or dispose of the chemical waste yourself. Your EHS office will manage the collection, storage, and transfer to a licensed hazardous waste disposal facility, which will handle the final treatment, typically high-temperature incineration, in compliance with EPA regulations.[12][14]
By adhering to this structured protocol, you ensure that your laboratory practices remain compliant, safe, and environmentally responsible, building a foundation of trust in our collective scientific endeavors.
References
- 1. chemscene.com [chemscene.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 6. epa.gov [epa.gov]
- 7. vumc.org [vumc.org]
- 8. osha.gov [osha.gov]
- 9. danielshealth.com [danielshealth.com]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. capotchem.com [capotchem.com]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. Effective Lab Chemical Waste Management [emsllcusa.com]
A Senior Application Scientist's Guide to Handling 7-Bromobenzo[b]thiophen-2-amine: A Framework for Laboratory Safety
This guide provides a detailed operational framework for the safe handling, use, and disposal of 7-Bromobenzo[b]thiophen-2-amine. As a halogenated aromatic amine, this compound warrants a stringent and well-understood safety protocol. The procedures outlined below are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each safety measure to build a culture of proactive risk management.
Hazard Profile and Risk Assessment
This compound belongs to a class of compounds—aromatic amines—that are recognized for their potential toxicity, including carcinogenicity and mutagenicity.[1][2] The presence of a bromine atom introduces the additional hazard of releasing toxic fumes, such as hydrogen bromide, under fire conditions.[3] While a specific, comprehensive toxicological profile for this exact molecule is not widely published, a risk assessment based on structurally similar compounds and its functional groups is essential.
Table 1: Synthesized Hazard Profile of this compound
| Hazard Category | Potential Risk | Rationale & Authoritative Source |
| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin. | Aromatic amines are often lipid-soluble and can be readily absorbed dermally.[4] |
| Skin Corrosion/Irritation | Causes skin irritation.[3][5] | A common characteristic of halogenated benzo[b]thiophenes.[3][6] |
| Eye Damage/Irritation | Causes serious eye irritation.[3][5] | Direct contact can lead to significant eye damage.[3] |
| Respiratory Irritation | May cause respiratory irritation.[3][7] | Inhalation of dust or vapors can irritate the respiratory tract.[3] |
| Long-Term Exposure | Potential for carcinogenicity and mutagenicity. | A significant concern for the broader class of primary aromatic amines.[1][8] |
The Hierarchy of Controls: Engineering First
Before any personal protective equipment (PPE) is selected, robust engineering controls must be in place. PPE is the last line of defense, not the first.
-
Ventilation: All handling of this compound, from weighing to reaction setup, must be performed inside a certified chemical fume hood.[9] This is non-negotiable and serves to minimize inhalation exposure.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and located in close proximity to the workstation. Their functionality should be verified on a regular basis.
-
Work Area Designation: Clearly designate the area where this compound is being used. This prevents cross-contamination and ensures others in the laboratory are aware of the potential hazards.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on a thorough risk assessment. The following protocol is a mandatory minimum for handling this compound.
Table 2: Required Personal Protective Equipment
| Body Part | Required PPE | Specifications and Rationale |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges. | Required for spills, cleaning, or if fume hood is not operational. For routine handling within a certified fume hood, respiratory protection may not be necessary but should be available.[3][10] Surgical masks provide no protection.[11] |
| Eyes/Face | Chemical safety goggles and a full-face shield. | Goggles are essential to protect against splashes. A face shield offers a secondary layer of protection for the entire face and must be worn over goggles. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][10] |
| Skin/Hands | Chemical-resistant gloves (double-gloving recommended). | Use compatible, powder-free gloves (e.g., Nitrile rubber) and inspect them before each use.[11][12] Change gloves frequently (every 30-60 minutes) or immediately upon known contact.[11] The outer glove should be removed and disposed of as hazardous waste before leaving the work area. |
| Body | Chemical-resistant lab coat or apron. | A long-sleeved, impermeable gown or lab coat is required to protect against skin contact from spills.[13] Ensure cuffs are tucked under the inner glove.[11] |
| Feet | Closed-toe shoes. | Shoes must be made of a non-porous material to protect against spills. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is critical for safety. The following diagram and steps outline the process from preparation to cleanup.
Caption: Safe Handling Workflow for this compound.
Detailed Steps:
-
Preparation:
-
Review Documentation: Before beginning, thoroughly review this guide and any available Safety Data Sheets (SDS) for the compound and its reagents.[12]
-
Verify Controls: Ensure the chemical fume hood is operational and the work area is clear of clutter.[10] Confirm the location and readiness of the eyewash station and safety shower.
-
Don PPE: Put on all required PPE as detailed in Table 2, ensuring a proper fit.
-
-
Handling:
-
Aliquot Chemical: Carefully weigh and transfer the required amount of the chemical within the fume hood. Use appropriate tools to minimize the risk of spills and aerosol generation.
-
Perform Reaction: Conduct all experimental procedures with the fume hood sash at the lowest possible height that still allows for comfortable work.[10]
-
-
Cleanup and Disposal:
-
Decontaminate: After the procedure, decontaminate all surfaces and glassware. Rinse contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect this rinsate as hazardous waste.[10]
-
Segregate Waste: It is critical to segregate halogenated organic waste. All materials contaminated with this compound must be placed in a designated, clearly labeled "Hazardous Halogenated Waste" container.[10] Do not mix with non-halogenated waste.
-
Doff PPE: Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Disposable items like gloves and aprons should be placed in the solid hazardous waste stream.
-
Wash Hands: Wash hands and forearms thoroughly with soap and water after removing PPE.[12]
-
Emergency and Disposal Plans
Spill Response:
-
Evacuate & Alert: Immediately alert others in the area and evacuate if necessary.
-
Ventilate: Ensure the fume hood is drawing air from the spill area.
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials.
-
Personal Protection: Do not attempt to clean a significant spill without appropriate respiratory protection.
-
Collection: Carefully collect the absorbent material and contaminated debris into the designated halogenated hazardous waste container.
Disposal Plan:
The proper disposal of this compound and associated materials is crucial to prevent environmental contamination.[4]
-
Labeling: All waste containers must be sealed and clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.
-
Procedure: Follow your institution's specific hazardous waste disposal procedures. Chemical waste generators are responsible for ensuring complete and accurate classification and disposal.[3]
This guide provides a foundation for the safe handling of this compound. It is incumbent upon the researcher to use this information in conjunction with institution-specific safety protocols and to exercise sound scientific judgment at all times.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 3. fishersci.com [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. researchgate.net [researchgate.net]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. benchchem.com [benchchem.com]
- 11. pppmag.com [pppmag.com]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. publications.ashp.org [publications.ashp.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
